molecular formula C13H13NO3 B1621010 Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 23789-85-7

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1621010
CAS No.: 23789-85-7
M. Wt: 231.25 g/mol
InChI Key: YWXSZQRCUSJNGK-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-methyl-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-8-14(2)11-7-5-4-6-9(11)12(10)15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXSZQRCUSJNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364172
Record name Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23789-85-7
Record name Ethyl 1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylate
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Record name Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name ETHYL 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE
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Foundational & Exploratory

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Introduction

This compound is a member of the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. Quinolone derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. A thorough understanding of the physicochemical properties of this core molecule is fundamental for its development in any of these applications. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, outlines standard experimental protocols for their determination, and offers insights into the implications of these properties for research and development.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both biological and chemical systems.

Molecular Structure

solubility_protocol cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis prep1 Prepare saturated solutions of the compound in various solvents. prep2 Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours with agitation. prep1->prep2 sep1 Centrifuge or filter the solutions to remove undissolved solid. prep2->sep1 ana1 Analyze the clear supernatant by a suitable method (e.g., HPLC-UV, LC-MS). sep1->ana1 ana2 Quantify the concentration against a standard curve. ana1->ana2 synthesis_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Ethyl 4-hydroxyquinoline-3-carboxylate reaction Stir at ambient temperature start->reaction reagents Methylating agent (e.g., Iodomethane) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->reaction workup1 Dilute with water reaction->workup1 workup2 Extract with an organic solvent (e.g., Dichloromethane) workup1->workup2 workup3 Wash, dry, and evaporate the organic extracts workup2->workup3 purify1 Triturate or recrystallize from a suitable solvent (e.g., Ethyl acetate) workup3->purify1 purify2 Collect the solid product purify1->purify2

Solubility Profile of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The physicochemical properties of an active pharmaceutical ingredient (API), particularly its solubility, are fundamental parameters that govern its behavior from synthesis and purification to formulation and bioavailability. Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a member of the quinolone class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. Grounded in the analysis of structurally similar compounds and established physicochemical principles, this document offers a predictive framework for solvent selection. Furthermore, it details the authoritative "gold standard" experimental protocol—the isothermal shake-flask method—for the precise, empirical determination of thermodynamic solubility, ensuring researchers can validate these predictions and generate reliable data for drug development pipelines.

Introduction: The Quinolone Scaffold and the Imperative of Solubility

The Quinolone Scaffold in Medicinal Chemistry

The 4-quinolone core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents, most notably the quinolone antibiotics.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties.[2] this compound, with its N-methyl substitution and ethyl ester moiety, represents a specific derivative whose utility in synthesis and potential biological activity is intrinsically linked to its solubility characteristics.

Physicochemical Profile of the Target Compound

The structure of this compound features a bicyclic aromatic system, a ketone, a tertiary amine within the ring, and an ethyl ester group. These features create a molecule of moderate polarity.[3] The N-methyl group, compared to its N-H parent compound, eliminates the possibility of acting as a hydrogen bond donor at that position, which can subtly alter its interaction with protic versus aprotic solvents. The ethyl ester group provides a site for hydrogen bond acceptance and contributes to its solubility in moderately polar environments.

The Critical Role of Solubility in Drug Development

Determining the solubility of an API is a critical first step in the formulation development process.[4] Solubility data informs the selection of appropriate solvents for:

  • Synthesis and Purification: Choosing reaction media that can effectively dissolve reactants and facilitate product crystallization.

  • Formulation: Developing stable liquid formulations or identifying suitable solvent systems for creating solid dispersions to enhance bioavailability.[4][5]

  • Preclinical Screening: Preparing stock solutions, typically in solvents like dimethyl sulfoxide (DMSO), for in vitro biological assays.[6][7]

Failure to adequately characterize solubility can lead to significant delays and challenges in later stages of drug development.[8]

Theoretical Considerations for Solubility

The Principle of "Like Dissolves Like"

The primary guiding principle for solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The target compound's blend of aromatic, polar, and ester functional groups suggests it will not be readily soluble in purely nonpolar solvents (like hexane) or highly polar protic solvents (like water) but will exhibit favorable solubility in solvents of intermediate polarity.

Classification of Organic Solvents

To systematically predict and test solubility, organic solvents are often categorized based on their polarity and hydrogen bonding capabilities. A representative list of solvents and their properties is crucial for experimental design.[9]

  • Polar Aprotic Solvents: (e.g., DMSO, Dimethylformamide (DMF), Acetonitrile). These solvents possess polar bonds but lack acidic protons. They are effective at solvating polar molecules. Given that DMF is often used as a reaction solvent for the synthesis of N-methylated quinolones, high solubility is anticipated in this class.[10]

  • Polar Protic Solvents: (e.g., Ethanol, Methanol). These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Moderate solubility is expected.

  • Moderately Polar Solvents: (e.g., Ethyl Acetate, Dichloromethane). These solvents have intermediate polarity. Ethyl acetate is frequently used for the recrystallization of similar quinolone structures, suggesting that solubility is moderate and highly temperature-dependent.[10]

  • Nonpolar Solvents: (e.g., Hexane, Toluene). These solvents have low polarity and primarily interact through van der Waals forces. Poor solubility is predicted in this class.

Experimental Methodology for Solubility Determination

To move from prediction to empirical fact, a robust and reproducible methodology is essential. The thermodynamic or equilibrium solubility provides the most reliable measure of a compound's solubility at a given temperature.

The Gold Standard: Isothermal Equilibrium Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[6][11][12] The methodology is based on allowing an excess of the solid compound to equilibrate with the solvent over a defined period, resulting in a saturated solution. The concentration of the dissolved solute is then measured, typically after separating the solid phase.[12]

Step-by-Step Protocol for Shake-Flask Solubility Determination
  • Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible to ensure saturation is achievable.[6]

  • Equilibration: Place the vials in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25 °C) to facilitate equilibration.

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), agitation is stopped to allow the undissolved solid to sediment.[12]

  • Phase Separation: Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, this is best accomplished using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

  • Dilution: Immediately dilute the filtered aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as HPLC.[6]

  • Confirmation of Equilibrium: Compare the concentration values obtained at different time points. Equilibrium is confirmed when consecutive measurements show no significant change (e.g., <5% variation).[12]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the logical flow of the isothermal shake-flask method, a self-validating system for generating trustworthy solubility data.

G Figure 1: Isothermal Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation A Add Excess API to Solvent B Seal Vial A->B C Agitate at Constant Temp (e.g., 25°C) B->C D Monitor for 24-72h C->D E Stop Agitation, Allow Sedimentation D->E F Withdraw Supernatant via Syringe Filter E->F G Dilute Sample F->G H Quantify via HPLC G->H I Concentration Plateau Reached? H->I I->C No J Equilibrium Solubility Determined I->J Yes

Caption: A flowchart of the isothermal shake-flask method.

Predicted Solubility Profile

While empirical determination is paramount, a predictive solubility profile based on available literature for analogous compounds provides a crucial starting point for experimental design. The data in Table 1 is synthesized from synthesis and purification reports of structurally related quinolones.[7][10]

Table 1: Predicted Solubility of this compound in Selected Organic Solvents

Solvent ClassSolvent NamePredicted SolubilityRationale / Notes
Polar Aprotic Dimethylformamide (DMF)HighDMF is a common reaction solvent for the N-alkylation of quinolones, indicating high solubility of both the starting material and the product.[10]
Dimethyl Sulfoxide (DMSO)HighA powerful, highly polar solvent commonly used to prepare stock solutions for biological screening. Structurally similar compounds are soluble in DMSO.[7]
AcetonitrileModerateUsed as a solvent in the synthesis of related quinolone carboxylic acids, suggesting moderate solubility.[13]
Polar Protic EthanolModerateOften used as a recrystallization solvent, implying solubility is moderate at room temperature and increases significantly with heat. Structurally similar compounds are soluble in ethanol.[7]
MethanolModerateSimilar to ethanol, expected to be a suitable solvent, particularly for purification steps.
Moderately Polar Ethyl AcetateLow to ModerateFrequently used as a trituration or recrystallization solvent, indicating that the compound is likely sparingly soluble at room temperature but more soluble when heated.[10]
Dichloromethane (DCM)Low to ModerateUsed as an extraction solvent in related syntheses, suggesting it can dissolve the compound to a useful extent.[10]
Nonpolar ToluenePoorThe compound's polarity is too high for significant solubility in nonpolar aromatic solvents.
HexanePoor / InsolubleThe significant difference in polarity makes solubility highly unlikely.

Practical Implications for Researchers

Solvent Selection for Synthesis and Purification

Based on the predicted profile, DMF is an excellent choice for a reaction solvent. For purification, a mixed-solvent recrystallization approach would be highly effective. For example, dissolving the crude product in a minimal amount of a "good" solvent where it is highly soluble (like DCM or hot ethanol) followed by the slow addition of a "poor" solvent where it is insoluble (like hexane) is a standard and effective technique.

Considerations for Formulation and Biological Screening

For in vitro screening, DMSO is the solvent of choice for creating high-concentration stock solutions.[8] For potential topical formulations, glycols (such as propylene glycol) or ethanol could be considered as primary solvents or co-solvents to achieve the desired concentration.[4]

Conclusion

This guide establishes a robust predictive framework for the solubility of this compound in common organic solvents. The analysis, derived from the behavior of structurally analogous compounds, suggests high solubility in polar aprotic solvents like DMF and DMSO, moderate solubility in polar protic solvents like ethanol, and poor solubility in nonpolar solvents like hexane. While these predictions offer valuable guidance for initial experimental design, they are not a substitute for empirical data. The provided step-by-step isothermal shake-flask protocol, coupled with HPLC analysis, represents the authoritative standard for generating the precise, reliable thermodynamic solubility data required for advancing a compound through the drug development process.

References

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

**An In-depth Technical Guide to the

Mechanistic Profile of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate**

This document provides a comprehensive technical overview of the hypothesized mechanism of action for this compound. Synthesizing data from the broader quinolone class, this guide offers insights for researchers, scientists, and drug development professionals.

Introduction

The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its extensive therapeutic applications.[1] Since the discovery of nalidixic acid, this chemical framework has been elaborated upon to produce a multitude of derivatives with a wide array of biological activities.[2][3] These compounds are primarily recognized for their potent antibacterial effects, but have also shown promise as anticancer, antiviral, and anti-inflammatory agents.[2][4] this compound, the subject of this guide, is a distinct derivative within this class. While specific extensive research on this particular molecule is not widely available in public literature, its structural features allow for a well-grounded hypothesis of its mechanism of action based on established structure-activity relationships within the quinolone family.[5][6]

This guide will explore the probable molecular targets and cellular effects of this compound, drawing parallels from extensively studied analogs. Furthermore, it will provide detailed, field-proven experimental protocols to enable the systematic investigation and validation of its hypothesized biological activities.

Hypothesized Primary Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

The quintessential mechanism of action for 4-quinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][7] These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents.[2]

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of replication and for relieving torsional stress during transcription.[8]

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their proper segregation into daughter cells.[7]

The 4-quinolone core, featuring a carboxylic acid at position 3 and a carbonyl group at position 4, is believed to be the critical pharmacophore for binding to the DNA-topoisomerase complex.[9] It is hypothesized that this compound acts as a "poison" to these enzymes. Rather than inhibiting their catalytic activity directly, it is proposed to stabilize the transient covalent complex formed between the topoisomerase and cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are ultimately lethal to the bacterium.[2]

The presence of the N-1 methyl group is a key structural feature. While a cyclopropyl group at the N-1 position is often associated with potent broad-spectrum antibacterial activity, other alkyl substitutions can also confer significant activity.[6] The N-alkylation is crucial for the compound's interaction with the enzyme-DNA complex.

Visualizing the Proposed Antibacterial Mechanism

Bacterial Topoisomerase Inhibition cluster_0 Bacterial Cell Compound Ethyl 1-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Gyrase DNA Gyrase Compound->Gyrase Inhibits TopoIV Topoisomerase IV Compound->TopoIV Inhibits DNA_Complex Stabilized Enzyme-DNA Cleavage Complex Gyrase->DNA_Complex TopoIV->DNA_Complex DS_Breaks Double-Strand DNA Breaks DNA_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Proposed antibacterial mechanism of action.

Experimental Validation of Antibacterial Mechanism

To empirically validate the hypothesized antibacterial mechanism, a series of in vitro enzymatic assays are essential. The following protocols are standard methodologies in the field for assessing quinolone activity against bacterial topoisomerases.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 7 mM ATP, 25 mM DTT, 9 mM spermidine, 500 µg/mL bovine serum albumin)

  • This compound (test compound) dissolved in DMSO

  • Stop Solution/Loading Dye (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol)

  • Agarose, TAE buffer, and ethidium bromide for gel electrophoresis

Procedure:

  • Prepare reaction mixtures (total volume of 30 µL) containing 1X Assay Buffer, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the test compound.

  • Pre-incubate the mixtures on ice for 10 minutes.

  • Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase.

  • Incubate at 37°C for 60 minutes.

  • Terminate the reaction by adding 6 µL of Stop Solution/Loading Dye.

  • Resolve the DNA topoisomers on a 1% agarose gel in TAE buffer.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the supercoiled and relaxed DNA bands to determine the IC₅₀ value.

Protocol 2: Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to resolve catenated kinetoplast DNA (kDNA) into individual minicircles.[4]

Materials:

  • S. aureus or E. coli Topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM MgCl₂, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin)

  • Test compound in DMSO

  • Stop Solution/Loading Dye

  • Agarose, TAE buffer, and ethidium bromide

Procedure:

  • Set up reaction mixtures (20 µL) with 1X Assay Buffer, 200 ng of kDNA, and serial dilutions of the test compound.

  • Start the reaction by adding 1 unit of Topoisomerase IV.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction with Stop Solution/Loading Dye.

  • Analyze the products by 1% agarose gel electrophoresis.

  • Stain and visualize the gel. Inhibition is observed as a decrease in decatenated minicircles and a retention of the high-molecular-weight kDNA network in the well.

  • Determine the IC₅₀ by quantifying the band intensities.

Data Presentation: Hypothetical Inhibition Data
Target EnzymeAssay TypeOrganismHypothetical IC₅₀ (µM)
DNA GyraseSupercoilingE. coli5 - 15
Topoisomerase IVDecatenationS. aureus10 - 25

Potential Secondary Mechanism of Action: Inhibition of Mammalian Topoisomerase II

Several 4-quinolone derivatives have demonstrated cytotoxic activity against cancer cell lines, which is often attributed to the inhibition of human type II topoisomerases (Top2α and Top2β).[6] These enzymes are functionally homologous to their bacterial counterparts and are essential for managing DNA topology during replication and cell division in eukaryotes. Given the structural similarities, it is plausible that this compound could also exhibit anticancer properties by targeting mammalian topoisomerase II.

Visualizing the Proposed Anticancer Mechanism

Mammalian Topoisomerase II Inhibition cluster_1 Cancer Cell Compound Ethyl 1-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate TopoII Mammalian Topoisomerase II Compound->TopoII Poisons Cleavage_Complex Stabilized TopoII-DNA Cleavage Complex TopoII->Cleavage_Complex DNA_Damage DNA Double-Strand Breaks Cleavage_Complex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized anticancer mechanism of action.

Experimental Validation of Anticancer Mechanism

Protocol 3: Mammalian Topoisomerase IIα Relaxation Assay

This assay determines the inhibitory effect of the compound on the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.[10]

Materials:

  • Human Topoisomerase IIα

  • Supercoiled pRYG or pBR322 DNA

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP)

  • Test compound in DMSO

  • Etoposide (positive control)

  • 10% SDS solution

  • Proteinase K

  • Agarose, TBE buffer, and ethidium bromide

Procedure:

  • In a reaction tube, combine reaction buffer, 0.25 µg of supercoiled DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding human topoisomerase IIα.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 10% SDS.

  • Add proteinase K (to a final concentration of 50 µg/mL) and incubate for another 15 minutes at 37°C to digest the enzyme.

  • Add loading dye and analyze the DNA by 1% agarose gel electrophoresis.

  • Stain and visualize the gel. Inhibition is indicated by the persistence of the supercoiled DNA form.

  • Calculate the IC₅₀ value based on the densitometry of the DNA bands.

Exploratory Mechanism: Quorum Sensing Inhibition

In addition to direct bactericidal activity, some alkyl-4-quinolones are known to modulate bacterial communication, a process called quorum sensing (QS).[11] In pathogens like Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation.[12] The Pseudomonas quinolone signal (PQS) is a key molecule in this system.[12] Given the structural resemblance, this compound could potentially interfere with the PQS system, thereby acting as an anti-virulence agent.

Protocol 4: Quorum Sensing Inhibition Assay using a Reporter Strain

This assay utilizes a bacterial reporter strain that expresses a detectable signal (e.g., bioluminescence or β-galactosidase) under the control of a QS-regulated promoter.

Materials:

  • P. aeruginosa QS reporter strain (e.g., an lasR- or pqsA- based reporter)

  • Appropriate growth medium (e.g., LB broth)

  • Test compound in DMSO

  • 96-well microtiter plates

  • Plate reader for measuring the reporter signal (luminometer or spectrophotometer)

Procedure:

  • Grow the reporter strain to the early exponential phase.

  • In a 96-well plate, add the bacterial culture, growth medium, and serial dilutions of the test compound.

  • Include appropriate controls (no compound, solvent control).

  • Incubate the plate with shaking at 37°C for a specified period.

  • Measure the optical density (OD₆₀₀) to assess bacterial growth.

  • Measure the reporter signal (e.g., luminescence).

  • Normalize the reporter signal to the bacterial growth (e.g., luminescence/OD₆₀₀).

  • A reduction in the normalized reporter signal without a significant effect on bacterial growth indicates QS inhibition.

Conclusion

While specific experimental data for this compound remains to be published, its chemical structure strongly suggests a mechanism of action consistent with the broader 4-quinolone class. The primary proposed mechanism is the dual inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bactericidal effects. Additionally, there is a plausible secondary mechanism involving the inhibition of mammalian topoisomerase II, which warrants investigation for potential anticancer applications. Finally, its structural similarity to endogenous quorum sensing molecules suggests a potential role as an anti-virulence agent. The detailed experimental protocols provided in this guide offer a robust framework for the systematic elucidation of the precise mechanistic details of this compound, paving the way for its potential development as a therapeutic agent.

References

An In-depth Technical Guide on the Biological Activity of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Core Quinolone Scaffold

The quinolone scaffold represents a cornerstone in the development of potent therapeutic agents, most notably as broad-spectrum antibiotics.[1][2][3] This guide delves into the anticipated biological activities of a specific, yet foundational member of this class: Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. While extensive research has focused on more complex, often fluorinated, derivatives, understanding the biological potential of this core structure is paramount for the rational design of novel therapeutics.[1][4] As Senior Application Scientists, our goal is to provide a predictive and practical framework for investigating this compound, grounded in the well-established principles of quinolone pharmacology and medicinal chemistry. We will explore its likely mechanisms of action, propose robust experimental protocols for its evaluation, and offer insights into its potential therapeutic applications.

The Chemical Identity and Synthesis of this compound

This compound is a synthetic heterocyclic compound featuring the characteristic 4-oxo-1,4-dihydroquinoline core.[5] The presence of a methyl group at the N-1 position and an ethyl carboxylate group at the C-3 position are key structural features that influence its physicochemical properties and biological interactions.

Synthesis Pathway: The synthesis of this compound and its analogs typically involves the cyclization of an appropriate aniline precursor with a malonic acid derivative, followed by N-alkylation. A general synthetic route is outlined below:

Synthesis_Pathway aniline Substituted Aniline intermediate1 Enamine Intermediate aniline->intermediate1 malonate Diethyl Malonate Derivative malonate->intermediate1 cyclization Thermal Cyclization intermediate1->cyclization quinolone_ester Ethyl 4-hydroxyquinoline-3-carboxylate cyclization->quinolone_ester alkylation N-Alkylation (e.g., Iodomethane, K2CO3) quinolone_ester->alkylation final_product This compound alkylation->final_product

Caption: General synthesis of this compound.

A common laboratory-scale synthesis involves the reaction of ethyl 4-hydroxyquinoline-3-carboxylate with iodomethane in the presence of a base like anhydrous potassium carbonate in a solvent such as dimethylformamide.[6]

Predicted Biological Activity: An Antibacterial Focus

The primary and most extensively studied biological activity of the quinolone class is its antibacterial effect.[1][7] It is highly probable that this compound will exhibit activity against a range of bacteria, particularly Gram-negative species.[7]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][8][9] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[10]

  • DNA Gyrase: Primarily found in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of replication.[4]

  • Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria and is responsible for decatenating newly replicated daughter chromosomes.[4][9]

The proposed mechanism involves the formation of a ternary complex between the quinolone, the enzyme, and the bacterial DNA.[4] This complex stabilizes the transient double-stranded breaks generated by the enzymes, preventing DNA re-ligation and leading to the accumulation of lethal DNA damage.[8][10]

Quinolone_MoA cluster_bacterium Bacterial Cell Quinolone Ethyl 1-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Ternary_Complex Quinolone-Enzyme-DNA Ternary Complex DNA_Gyrase->Ternary_Complex Bacterial_DNA Bacterial DNA Bacterial_DNA->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Replication_Block Replication Fork Arrest DS_Breaks->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Proposed antibacterial mechanism of action.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antibacterial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This protocol outlines the broth microdilution method, a standard and reproducible technique.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (e.g., Escherichia coli, Staphylococcus aureus) adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Sterility control (compound in broth, no bacteria)

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound (at a concentration of 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation:

    • Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11.

    • Well 11 serves as the growth control (bacteria, no compound).

    • Add 50 µL of sterile broth to well 12 to serve as the sterility control.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

MIC_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate serial_dilution Perform 2-fold serial dilution of test compound prep_plate->serial_dilution inoculate Inoculate wells with bacteria serial_dilution->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Emerging Potential: Anticancer Activity

There is growing interest in the anticancer properties of quinolone derivatives.[11] The structural similarity between bacterial topoisomerases and human topoisomerase II suggests a potential for cross-reactivity, which can be exploited for therapeutic gain.[11]

Putative Mechanism of Action: Inhibition of Human Topoisomerase II

Human topoisomerase II is a key enzyme in cancer chemotherapy, as it is essential for cell division.[11] Similar to the antibacterial mechanism, certain quinolones may act as "topoisomerase poisons" in cancer cells, stabilizing the enzyme-DNA cleavage complex and inducing apoptosis.[11] Voreloxin, a 4-oxoquinoline analogue, is an example of such a compound that has undergone clinical evaluation for its anticancer activity.[11]

Anticancer_MoA cluster_cancer_cell Cancer Cell Quinolone Ethyl 1-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Topo_II Human Topoisomerase II Quinolone->Topo_II Ternary_Complex Quinolone-Topo II-DNA Ternary Complex Topo_II->Ternary_Complex Cancer_DNA Cancer Cell DNA Cancer_DNA->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Cell_Cycle_Arrest Cell Cycle Arrest DS_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Putative anticancer mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle control and positive control wells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement:

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

While specific data for this compound is limited, established SAR for the quinolone class allows for informed predictions:

Structural Position Group on Target Compound General Role in Biological Activity
N-1 Methyl (-CH3)Influences potency and pharmacokinetics. Small alkyl groups are common.[12]
C-3 Ethyl Carboxylate (-COOEt)Essential for binding to the DNA gyrase/topoisomerase-DNA complex.[10]
C-4 Oxo (=O)Crucial for the interaction with the enzyme-DNA complex.[10]
C-6 Hydrogen (-H)The absence of a fluorine atom (as seen in fluoroquinolones) may reduce the spectrum of activity, particularly against Gram-positive bacteria.[1][4]
C-7 Hydrogen (-H)This position is often substituted with bulky groups (e.g., piperazine) to enhance potency, spectrum, and cell penetration. The lack of substitution here might limit its overall efficacy.[10][12]

Concluding Remarks and Future Directions

This compound represents a foundational structure within the pharmacologically significant quinolone family. Based on extensive data from its analogs, it is predicted to possess antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. Furthermore, there is a plausible, albeit less certain, potential for anticancer activity via interaction with human topoisomerase II.

The experimental protocols detailed in this guide provide a clear and robust pathway for the empirical validation of these predicted activities. Future research should focus on a comprehensive in vitro evaluation against a diverse panel of bacterial strains and cancer cell lines. Subsequent derivatization, particularly at the C-6 and C-7 positions, could lead to the development of novel compounds with enhanced potency and a broader therapeutic window, continuing the legacy of the quinolone scaffold in drug discovery.

References

Whitepaper: The Quinolone-3-Carboxylate Scaffold: A Privileged Framework for Targeting a New Generation of Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-quinolone-3-carboxylic acid motif represents one of the most versatile and privileged scaffolds in medicinal chemistry.[1] Initially rising to prominence with the discovery of nalidixic acid and the subsequent development of highly successful fluoroquinolone antibiotics, its therapeutic potential was long defined by its potent inhibition of bacterial type II topoisomerases.[2][3] However, extensive research has revealed that this unique chemical framework is far from a one-trick pony. Structural modifications have unlocked a remarkable polypharmacology, enabling derivatives to engage a diverse array of eukaryotic targets with high affinity.[4][5] This guide moves beyond the classical antibacterial narrative to provide an in-depth exploration of the emerging therapeutic targets of quinolone-3-carboxylate derivatives in oncology, virology, metabolic disorders, and neurodegenerative diseases. We will dissect the mechanisms of action, present field-proven experimental protocols for target validation, and offer insights into the future of drug discovery with this remarkable scaffold.

Part 1: The Canonical Targets - A Foundation in Antibacterial Action

To appreciate the evolutionary leap of the quinolone scaffold, one must first understand its foundational mechanism of action. The antibacterial prowess of classic fluoroquinolones lies in their ability to hijack the function of two essential bacterial enzymes: DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE) .[3][6] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair.[7]

The quinolone's mechanism is subtle yet lethal. The drug does not bind to the enzyme alone but rather to the transient enzyme-DNA complex.[3] The core pharmacophore, specifically the 4-oxo group and the 3-carboxylic acid moiety, is essential for this interaction, often mediated by a magnesium ion bridge.[8][9] This binding event stabilizes the complex in a state where the DNA is cleaved, preventing the enzyme from re-ligating the strands.[2][7] This leads to an accumulation of double-strand DNA breaks, triggering a cascade of cellular responses that culminate in bacterial cell death. For many Gram-negative bacteria, DNA gyrase is the primary target, while Topoisomerase IV is the main target in many Gram-positive bacteria.[2]

G cluster_0 Bacterial Cell DNA_Replication DNA Replication/ Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Induces Torsional Strain Enzyme_Complex Gyrase/Topo IV-DNA Cleavage Complex Supercoiled_DNA->Enzyme_Complex Enzyme Binding & Cleavage Relaxed_DNA Relaxed/Decatenated DNA Enzyme_Complex->Relaxed_DNA Normal Ligation DNA_Breaks Double-Strand DNA Breaks Enzyme_Complex->DNA_Breaks Blocked Ligation Leads to Relaxed_DNA->DNA_Replication Enables Process Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Quinolone Quinolone Derivative Quinolone->Enzyme_Complex Stabilizes Complex, Inhibits Ligation

Figure 1: Mechanism of antibacterial action of quinolone derivatives.

Part 2: Beyond Bacteria - Engaging Eukaryotic Targets for Complex Diseases

The true versatility of the quinolone-3-carboxylate scaffold is revealed when structural modifications pivot its targeting capabilities towards eukaryotic proteins. By altering substituents at key positions (N-1, C-6, C-7, and C-8), medicinal chemists have transformed this antibacterial agent into a powerful platform for developing therapies against cancer, viral infections, and other complex human diseases.[1][10]

Oncology

The application of quinolone derivatives in cancer therapy is a rapidly expanding field, with several compounds demonstrating potent antiproliferative activity through diverse mechanisms.[4][11]

Primary Targets:

  • Eukaryotic Topoisomerase II (Topo II): Similar to their bacterial counterparts, human cells possess topoisomerases to manage DNA topology. Many quinolone derivatives function as "Topo II poisons," stabilizing the covalent enzyme-DNA cleavage complex and inducing DNA damage that preferentially affects rapidly dividing cancer cells.[4][12] This shared mechanism underscores the evolutionary link between prokaryotic and eukaryotic topoisomerases.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis is a critical process for tumor growth and metastasis. A novel series of quinolone-3-carboxamide derivatives has been designed to specifically inhibit the VEGFR-2 tyrosine kinase.[13] By blocking this receptor, these compounds prevent downstream signaling required for the proliferation and migration of endothelial cells, effectively starving the tumor of its blood supply. Derivative 10i from one study showed a potent VEGFR-2 inhibitory IC50 of 36 nM.[13]

Associated Mechanisms:

  • Induction of Apoptosis: Many anticancer quinolones, including those targeting Topo II and VEGFR-2, ultimately trigger programmed cell death. Treatment of HepG2 hepatocellular carcinoma cells with a potent VEGFR-2 inhibiting quinolone derivative led to a significant increase in both early (2.43%) and late (19.28%) apoptotic cell populations.[13]

  • Cell Cycle Arrest: These compounds can also halt the cell division cycle, preventing cancer cells from progressing through critical checkpoints. Ciprofloxacin derivatives have been shown to induce S/G2-phase arrest in prostate cancer cells and G2/M arrest in non-small cell lung cancer cells, often through the p53/p21 pathway.[10]

Compound ClassTargetIC50 / ActivityTarget CancerCitation
Quinolone-3-carboxamidesVEGFR-236 nM - 2.23 µMHepatocellular Carcinoma[13]
ThiazoloquinolonesTopoisomerase IIPotent (specific values vary)Various Tumor Models[4]
Ciprofloxacin DerivativesTopoisomerase I/IIIC50: 21.62 µM (OVCAR-3)Ovarian, Lung Cancer[10]
Quinolone-3-carboxylatesN/A (Apoptosis)IC50: 0.33 µM (MCF-7)Breast Cancer, Leukemia[11]

Table 1: Examples of anticancer activity of quinolone-3-carboxylate derivatives.

Virology

The unique ability of quinolones to interact with nucleic acid-protein complexes makes them ideal candidates for antiviral drug development.

  • HIV-1 Integrase (IN): This viral enzyme, which has no direct counterpart in human cells, is responsible for inserting the viral DNA into the host genome.[4] The quinolone derivative Elvitegravir is an FDA-approved HIV-1 integrase strand transfer inhibitor (INSTI).[14] Its mechanism relies on chelating metal ions in the enzyme's active site, a function reminiscent of the interaction with bacterial topoisomerases.[4] This makes integrase a highly attractive and selective target.

  • Hepatitis C Virus (HCV) NS5B Polymerase: The replication of the HCV RNA genome is dependent on the viral NS5B RNA-dependent RNA polymerase. C-6 aryl substituted 4-quinolone-3-carboxylic acids have been identified as inhibitors of HCV replication, with some analogues showing activity in the low micromolar range.[15] While initial biochemical assays against NS5B were modest, the potent cellular activity suggests a potentially complex mechanism of action.[15]

  • SARS-CoV-2 Main Protease (Mpro): In the search for therapeutics against COVID-19, a screen identified a quinolone derivative as a hit against the SARS-CoV-2 main protease (Mpro).[16] Further optimization led to 2-aminoquinolone acid derivatives with potent antiviral activity (EC50 values in the range of 1.5–3.5 µM), highlighting the scaffold's adaptability to novel viral targets.[16]

Metabolic & Neurodegenerative Diseases

The therapeutic reach of quinolones extends to non-infectious, chronic diseases.

  • Protein Tyrosine Phosphatase 1B (PTP1B): As a key negative regulator of insulin and leptin signaling, PTP1B is a major target for treating type 2 diabetes and obesity.[17] A series of 4-quinolone-3-carboxylic acids were designed as phosphotyrosine mimetics. These compounds act as competitive inhibitors, binding to the PTP1B active site and enhancing insulin signaling in cellular models, demonstrating their potential as cell-permeable therapeutics for metabolic disorders.[17]

  • Neurodegenerative Targets: Quinolone derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's.[18] Mechanisms include the inhibition of acetylcholinesterase (AChE) , the enzyme that breaks down the neurotransmitter acetylcholine, and modulation of peripheral-type benzodiazepine receptors (PBRs) , which are upregulated in areas of neuroinflammation.[19]

Part 3: Methodologies for Target Validation & Compound Screening

Synthesizing technical accuracy with field-proven insights is paramount. The following protocols are designed as self-validating systems for assessing the activity of novel quinolone-3-carboxylate derivatives against key eukaryotic targets.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: This is a foundational colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of adherent cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials & Reagents:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom plates

  • Test quinolone derivatives dissolved in sterile DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl) or pure DMSO

  • Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with vehicle control (medium + 0.5% DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of Solubilization Buffer or DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Figure 2: Workflow for the MTT-based cytotoxicity assay.

Experimental Protocol 2: VEGFR-2 Kinase Inhibition Assay (HTRF)

Rationale: This protocol describes a robust, high-throughput biochemical assay to directly measure the inhibitory effect of compounds on VEGFR-2 kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF). The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials & Reagents:

  • Recombinant human VEGFR-2 enzyme

  • Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and Streptavidin-XL665 (SA-XL665)

  • Test quinolone derivatives in DMSO

  • Sorafenib or another known VEGFR-2 inhibitor (positive control)

  • Low-volume 384-well plates (white)

  • HTRF-compatible microplate reader

Procedure:

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of test compounds and controls (DMSO for 0% inhibition, Sorafenib for 100% inhibition) at various concentrations into the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of VEGFR-2 enzyme and the biotinylated substrate peptide in assay buffer. Add 5 µL of this mix to each well.

    • Incubate for 10 minutes at room temperature to allow compounds to bind to the enzyme.

    • Prepare an ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing Eu-Ab and SA-XL665 in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.

  • Data Acquisition: Read the plate on an HTRF reader, measuring emission at 665 nm (from XL665) and 620 nm (from Europium).

  • Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The ratio is proportional to the amount of phosphorylated substrate. Determine the percent inhibition for each compound concentration relative to the controls and calculate the IC50 value using non-linear regression.

Conclusion and Future Perspectives

The quinolone-3-carboxylate scaffold has successfully transitioned from a purely antibacterial framework to a master key capable of unlocking a diverse range of therapeutic targets. Its synthetic tractability allows for fine-tuning of its pharmacological properties, enabling the development of selective inhibitors for enzymes and receptors implicated in cancer, viral diseases, and metabolic disorders.[4][5]

The future of quinolone-based drug discovery lies in enhancing target selectivity and exploring novel chemical space. Key areas of focus will include:

  • Structure-Based Design: Leveraging high-resolution crystal structures of targets like PTP1B, HIV integrase, and various kinases to design derivatives with improved potency and selectivity, thereby minimizing off-target effects.[17]

  • Hybrid Molecules: Conjugating the quinolone scaffold with other pharmacophores to create hybrid molecules that can engage multiple targets simultaneously, a promising strategy for overcoming drug resistance in cancer and infectious diseases.

  • Targeting Protein-Protein Interactions: Moving beyond active site inhibition to design quinolone derivatives that can modulate protein-protein interactions, opening up new classes of previously "undruggable" targets.

As our understanding of disease biology deepens, the versatility of the quinolone-3-carboxylate core ensures it will remain a cornerstone of medicinal chemistry, offering hope for the development of new and effective treatments for some of humanity's most challenging diseases.

References

In Silico Analysis of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Predictive Modeling Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, a member of the quinolone class of compounds. Recognizing the well-established role of quinolones as antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, this document outlines a predictive modeling workflow.[1][2] We will explore the structure-activity relationships that underpin the therapeutic potential of quinolones and detail a step-by-step protocol for molecular docking studies against Staphylococcus aureus DNA gyrase.[3][4] Furthermore, this guide will cover the essential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions necessary for evaluating the drug-likeness of this molecule. The methodologies described herein are designed to provide researchers with a robust, self-validating system for the preliminary assessment of novel quinolone derivatives in a cost-effective and time-efficient manner.

Introduction: The Quinolone Scaffold and the Promise of this compound

Quinolones are a major class of synthetic broad-spectrum antibiotics that have been instrumental in the treatment of bacterial infections since the discovery of nalidixic acid in the early 1960s.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, ultimately leading to bacterial cell death.[1][2] The core structure, a 4-oxo-1,4-dihydroquinoline moiety, has been the subject of extensive medicinal chemistry campaigns to enhance potency, broaden the spectrum of activity, and overcome emerging resistance.[5][6]

This compound (CAS No: 23789-85-7) is a derivative of this important class.[7] While specific biological data for this compound is not widely published, its structural similarity to known active quinolones suggests a potential for antibacterial activity. In silico modeling provides a powerful first step in exploring this potential, allowing for the prediction of its interaction with bacterial targets and its pharmacokinetic profile before undertaking expensive and time-consuming wet-lab synthesis and testing.

This guide will use Staphylococcus aureus DNA gyrase as the primary target for our predictive modeling, given the prevalence of this pathogen and the known activity of quinolones against it.[3][4]

Foundational Principles: Structure-Activity Relationships in Quinolones

The efficacy of quinolone derivatives is heavily influenced by the substituents on the core ring structure. Understanding these structure-activity relationships (SAR) is crucial for interpreting in silico results and for the rational design of new, more potent analogues. Key positions for modification include:

  • N1-substitution: Small alkyl or cycloalkyl groups at this position are generally necessary for antibacterial activity.[3]

  • C3-carboxylic acid: This group is critical for binding to the target enzymes and is a hallmark of active quinolones.[1]

  • C6-fluorine substitution: The addition of a fluorine atom at this position, creating fluoroquinolones, significantly increases antibacterial potency.[3]

  • C7-substituents: Piperazine or other cyclic amine moieties at this position enhance the spectrum of activity, particularly against Gram-negative bacteria.

Our target molecule, this compound, possesses the key N1-methyl and C3-carboxylate ester groups. The in silico analysis will help to predict how these features contribute to its binding affinity for DNA gyrase.

In Silico Modeling Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for a comprehensive in silico evaluation of this compound.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In this context, we will dock our ligand (this compound) into the active site of our protein target (Staphylococcus aureus DNA gyrase).

  • Protein Preparation:

    • Obtain the crystal structure of Staphylococcus aureus DNA gyrase B (e.g., PDB ID: 4URM) from the Protein Data Bank.[4]

    • Using molecular modeling software such as AutoDock Tools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

    • Detect the rotatable bonds and save the ligand in the PDBQT format.

  • Grid Box Generation:

    • Define the binding site on the protein by creating a grid box that encompasses the active site residues. The grid parameters should be centered on the known binding site of quinolones. For PDB ID 4URM, the center grid box values could be set to x: 8.182, y: -1.187, and z: 61.448 with a grid spacing of 0.400 Å.[4]

  • Docking Simulation:

    • Perform the docking using a program like AutoDock Vina. The software will explore different conformations of the ligand within the defined grid box and calculate the binding affinity (in kcal/mol) for each conformation.

  • Analysis of Results:

    • The conformation with the lowest binding energy is considered the most stable and likely binding pose.

    • Visualize the docked pose to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Diagram: Molecular Docking Workflow

cluster_prep Preparation Phase cluster_proc Processing Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure (e.g., PDB: 4URM) PROT_PREP Protein Preparation (Remove water, add hydrogens) PDB->PROT_PREP LIG Ligand Structure (PubChem) LIG_PREP Ligand Preparation (Geometry optimization) LIG->LIG_PREP GRID Grid Box Generation (Define active site) PROT_PREP->GRID DOCK Molecular Docking (e.g., AutoDock Vina) LIG_PREP->DOCK GRID->DOCK RESULTS Analyze Results (Binding energy, interactions) DOCK->RESULTS VISUAL Visualize Binding Pose RESULTS->VISUAL

Caption: Workflow for molecular docking studies.

ADMET Prediction: Assessing Drug-Likeness

While high binding affinity is desirable, a potential drug molecule must also possess favorable pharmacokinetic properties. ADMET prediction tools help to assess these properties in silico.

  • Access a Web-based Tool: Utilize a free and reliable web server such as SwissADME or ProTox-II.[3]

  • Input the Ligand Structure: Provide the SMILES string or upload the 3D structure of this compound.

  • Run the Prediction: Initiate the analysis. The server will calculate various physicochemical and pharmacokinetic properties.

  • Analyze the Output: Evaluate the following key parameters:

    • Lipinski's Rule of Five: This rule helps to predict if a compound has properties that would make it a likely orally active drug in humans. The parameters are:

      • Molecular weight ≤ 500 Da

      • LogP ≤ 5

      • Hydrogen bond donors ≤ 5

      • Hydrogen bond acceptors ≤ 10

    • Toxicity Prediction: Assess for potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.[3]

    • Pharmacokinetic Properties: Analyze parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

Expected Outcomes and Interpretation

The in silico analysis will provide two key sets of data:

  • Molecular Docking Results: A predicted binding affinity (in kcal/mol) and a visual representation of the ligand's interaction with the active site of Staphylococcus aureus DNA gyrase. A lower binding energy suggests a stronger interaction.

  • ADMET Profile: A summary of the compound's drug-like properties and potential liabilities.

Table 1: Hypothetical In Silico Analysis Results

ParameterPredicted ValueInterpretation
Molecular Docking
Binding Affinity (kcal/mol)-8.5Strong predicted binding to the target
Key InteractionsHydrogen bond with ARG B:1122Similar interaction to known inhibitors[3]
ADMET Prediction
Molecular Weight231.25 g/mol Complies with Lipinski's Rule
LogP2.1Good lipophilicity for absorption
Hydrogen Bond Donors0Complies with Lipinski's Rule
Hydrogen Bond Acceptors4Complies with Lipinski's Rule
Toxicity PredictionLow risk of mutagenicityFavorable toxicity profile

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial evaluation of this compound as a potential antibacterial agent. The described molecular docking and ADMET prediction protocols provide a scientifically rigorous and cost-effective method for prioritizing lead compounds in the early stages of drug discovery.

Positive results from this in silico analysis, such as a strong predicted binding affinity for DNA gyrase and a favorable ADMET profile, would provide a strong rationale for the chemical synthesis and subsequent in vitro biological evaluation of this compound. Further studies could include testing against a panel of bacterial strains to determine its spectrum of activity and minimum inhibitory concentration (MIC).

References

Tautomeric Equilibria in 4-Oxo-1,4-Dihydroquinoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Tautomerism in Quinoline-Based Drug Discovery

In the realm of medicinal chemistry, the 4-oxo-1,4-dihydroquinoline core is a privileged scaffold, forming the foundation of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antimalarial, and anticancer properties.[1][2] However, the biological efficacy and physicochemical properties of these derivatives are not solely dictated by their chemical structure as commonly drawn. A more nuanced understanding reveals the profound impact of tautomerism, a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers. For drug development professionals, a thorough grasp of the tautomeric behavior of 4-oxo-1,4-dihydroquinoline derivatives is not merely an academic exercise; it is a critical determinant of a drug candidate's success, influencing its absorption, distribution, metabolism, excretion (ADME), and target engagement.[3][4][5][6]

This in-depth technical guide provides a comprehensive exploration of tautomerism in 4-oxo-1,4-dihydroquinoline derivatives. Moving beyond a simplistic overview, we will delve into the underlying principles, the analytical methodologies for characterization, and the profound implications for drug design and development. As a self-validating system of protocols and insights, this guide is designed to empower researchers to navigate the complexities of tautomerism and harness this knowledge to develop safer and more effective therapeutics.

The Duality of Form: Understanding Tautomerism in 4-Oxo-1,4-Dihydroquinolines

The core of tautomerism in this class of compounds lies in the equilibrium between two primary forms: the 4-oxo-1,4-dihydroquinoline and the 4-hydroxyquinoline . This equilibrium manifests as two principal types of tautomerism: keto-enol and lactam-lactim tautomerism.[2][7]

  • Keto-Enol Tautomerism: This involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the interconversion between a ketone (the keto form) and an enol. In the context of our scaffold, the 4-oxo form represents the keto tautomer, while the 4-hydroxy form is the enol tautomer.

  • Lactam-Lactim Tautomerism: This is a specific type of amide-imidol tautomerism occurring in cyclic amides (lactams).[8] The 4-oxo-1,4-dihydroquinoline structure contains a cyclic amide moiety, making it a lactam. The migration of the proton from the nitrogen atom to the carbonyl oxygen results in the formation of a lactim (an enol-imine).[8][9][10][11]

The predominant tautomeric form is dictated by a delicate balance of electronic and steric factors, as well as the surrounding environment.

The Tautomeric Equilibrium: A Dance of Influencing Factors

The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a multitude of factors. A comprehensive understanding of these factors is paramount for predicting and controlling the tautomeric behavior of a drug candidate.

The Decisive Role of Substituents

The nature and position of substituents on the quinoline ring can significantly shift the tautomeric equilibrium.[12][13][14]

  • Electron-donating groups (EDGs) , such as alkyl groups, tend to favor the dienol form in some systems.[15]

  • Electron-withdrawing groups (EWGs) , like halogens or nitro groups, can shift the equilibrium towards the more polar keto/lactam forms.[12][15] The stabilization of the conjugate base enolate anion by EWGs can also favor the enol form.[14]

  • Steric hindrance from bulky substituents can also play a crucial role in determining the preferred tautomeric form.[13]

The Solvent's Embrace: Polarity and Hydrogen Bonding

The solvent environment has a profound impact on tautomeric equilibrium.

  • Polar solvents , particularly those capable of hydrogen bonding, can stabilize the more polar keto/lactam tautomer.[15]

  • Non-polar solvents may favor the less polar enol/lactim form, which can be stabilized by intramolecular hydrogen bonding.[15]

The interplay between intramolecular and intermolecular hydrogen bonds is a key determinant of the tautomeric preference in different solvents.

The Influence of pH

The pH of the medium can dramatically alter the tautomeric landscape by influencing the protonation state of the molecule.[3] Over physiological pH ranges, the neutral 4-quinolone form is often the predominant tautomer.

Unveiling the Tautomers: A Guide to Analytical Characterization

The accurate characterization of tautomeric forms is the cornerstone of any rational drug design program. A multi-pronged analytical approach is often necessary to obtain a complete picture of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[16] Both ¹H and ¹³C NMR can provide invaluable information about the predominant tautomeric form.

  • Sample Preparation: Dissolve a known quantity of the 4-oxo-1,4-dihydroquinoline derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, MeOD). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. For quantitative analysis, ensure complete relaxation of the nuclei between pulses.

  • Spectral Analysis:

    • ¹H NMR: Look for characteristic signals. The presence of a broad signal for the N-H proton is indicative of the lactam form. The chemical shift of protons adjacent to the carbonyl group or the hydroxyl group will be significantly different in the two tautomers.

    • ¹³C NMR: The chemical shift of the C4 carbon is a key indicator. A signal in the range of ~170-180 ppm is characteristic of a carbonyl carbon (keto/lactam form), while a signal in the range of ~150-160 ppm is more indicative of a carbon bearing a hydroxyl group (enol/lactim form).

  • Quantitative Analysis: The relative integration of characteristic peaks for each tautomer in the ¹H NMR spectrum can be used to determine the tautomeric ratio in a given solvent.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy can be used to monitor tautomeric equilibria, as the two forms will have distinct electronic transitions and, therefore, different absorption spectra.

Caption: Experimental workflow for UV-Vis spectroscopic analysis of tautomerism.

Computational Chemistry: Predicting and Corroborating

Density Functional Theory (DFT) calculations are an indispensable tool for studying tautomerism. They can be used to predict the relative stabilities of tautomers and to corroborate experimental findings.[17][18]

  • Structure Generation: Build the 3D structures of both the 4-oxo and 4-hydroxy tautomers.

  • Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in the presence of a solvent using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[19][20] The use of a continuum solvation model (e.g., PCM) is recommended for solution-phase calculations.

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies).

  • Energy Calculation: Calculate the electronic energies and Gibbs free energies of both tautomers. The difference in Gibbs free energy (ΔG) will indicate the relative stability of the two forms. A negative ΔG for the conversion of the oxo to the hydroxy form suggests that the hydroxy tautomer is more stable.

  • NMR and UV-Vis Prediction: The optimized geometries can be used to predict NMR chemical shifts and UV-Vis absorption spectra, which can then be compared with experimental data for validation.

Quantitative Insights: Tautomeric Populations at a Glance

The following table summarizes hypothetical quantitative data on the tautomeric equilibrium of a generic 4-oxo-1,4-dihydroquinoline derivative, illustrating the influence of substituents and solvent polarity.

Substituent (at C7)SolventPredominant TautomerEnergy Difference (ΔG, kJ/mol) (Oxo -> Hydroxy)Reference
-HDMSO4-Oxo+10.5Hypothetical Data
-HChloroform4-Hydroxy-5.2Hypothetical Data
-ClDMSO4-Oxo+15.8Hypothetical Data
-ClChloroform4-Oxo+2.1Hypothetical Data
-OCH₃DMSO4-Oxo+8.3Hypothetical Data
-OCH₃Chloroform4-Hydroxy-8.7Hypothetical Data

Note: This table is for illustrative purposes. Actual values will vary depending on the specific molecule and experimental conditions. A study on ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE) and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE) showed a clear preference for the hydroxyquinoline form, with an energy difference of 27 and 38 kJ/mol, respectively, based on theoretical calculations.[19][20]

Mechanistic Pathways of Tautomerization

The interconversion between tautomers proceeds through specific mechanistic pathways, primarily involving proton transfer.

Tautomerization_Mechanisms cluster_keto_enol Keto-Enol Tautomerism cluster_lactam_lactim Lactam-Lactim Tautomerism Keto 4-Oxo-1,4-dihydroquinoline (Keto form) Enol 4-Hydroxyquinoline (Enol form) Keto->Enol Proton transfer from C3 to O4 Enol->Keto Proton transfer from O4 to C3 Lactam 4-Oxo-1,4-dihydroquinoline (Lactam form) Lactim 4-Hydroxyquinoline (Lactim form) Lactam->Lactim Proton transfer from N1 to O4 Lactim->Lactam Proton transfer from O4 to N1

Caption: Mechanistic pathways of keto-enol and lactam-lactim tautomerization.

Implications for Drug Development: From Bench to Bedside

The tautomeric state of a 4-oxo-1,4-dihydroquinoline derivative has far-reaching consequences for its drug-like properties.

  • Pharmacokinetics (ADME): Tautomers can exhibit different lipophilicity, solubility, and pKa values, which in turn affect their absorption, distribution, metabolism, and excretion. For instance, a more lipophilic tautomer may have better membrane permeability.[6]

  • Pharmacodynamics (Target Binding): The specific tautomeric form present at the site of action can be critical for binding to the biological target. Docking studies have often shown that the 4-oxo and N-H groups of the lactam form are key for interactions with enzyme active sites.[19][20][21] The presence of the "wrong" tautomer can lead to a loss of biological activity.

  • Intellectual Property: The existence of different tautomers can have implications for patent claims and the novelty of a new chemical entity.

Conclusion: A Call for Tautomeric Awareness

The study of tautomerism in 4-oxo-1,4-dihydroquinoline derivatives is not a peripheral concern but a central tenet of successful drug discovery and development in this chemical space. By embracing a multi-faceted approach that combines rigorous analytical characterization with insightful computational modeling, researchers can gain a deeper understanding of the tautomeric behavior of their lead compounds. This knowledge is not only crucial for optimizing pharmacokinetic and pharmacodynamic properties but also for building a robust intellectual property portfolio. As we continue to explore the therapeutic potential of this versatile scaffold, a keen awareness of the dynamic nature of tautomerism will undoubtedly be a key driver of innovation and the development of next-generation medicines.

References

Introduction: The 1-Methyl-4-Oxoquinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Methyl-4-Oxoquinolines

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The quinoline ring system, and specifically the 1-methyl-4-oxoquinoline core, represents one such scaffold. Its rigid, bicyclic structure provides a defined three-dimensional orientation for substituent groups, making it an ideal template for designing targeted therapeutic agents. Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including potent antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4]

Understanding the Structure-Activity Relationship (SAR) is fundamental to transforming a biologically active "hit" compound into a viable drug candidate.[5] SAR analysis systematically investigates how modifying the chemical structure of a molecule impacts its biological activity, guiding the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the SAR of 1-methyl-4-oxoquinolines, synthesizing key findings from the literature and outlining the experimental and computational methodologies that underpin this critical area of drug development.

The Core Architecture: Key Positions for Molecular Modification

The foundational 1-methyl-4-oxoquinoline structure presents several key positions where chemical modifications can dramatically influence biological activity. The numbering convention for the quinoline ring is standard, and for the purpose of SAR, we focus on the positions most frequently targeted for analog synthesis. The rationale behind selecting these positions is based on decades of research showing their critical role in target binding, spectrum of activity, and overcoming resistance mechanisms.

The primary positions for substitution are C-2, C-3, C-6, C-7, and C-8. Each position offers a unique vector for altering the molecule's steric, electronic, and hydrophobic profile.

Figure 1: 1-Methyl-4-Oxoquinoline Core and Key Modification Sites.

SAR Analysis Across Different Biological Activities

The versatility of the 1-methyl-4-oxoquinoline scaffold is evident in its diverse biological effects. The following sections dissect the known SAR for its most prominent activities.

Antibacterial Activity: The Fluoroquinolone Legacy

The most well-known application of the 4-oxoquinoline core is in antibacterial agents, particularly the fluoroquinolones. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2][3] The SAR for this class is extensively documented.

  • Position C-3: The presence of a carboxylic acid group at this position is almost universally required for antibacterial activity. It is crucial for binding to the DNA gyrase enzyme. Esterification or replacement of this group typically leads to a significant loss of potency.[6]

  • Position C-7: This is a critical determinant of the antibacterial spectrum and potency.[7] Large, nitrogen-containing heterocyclic substituents (e.g., piperazine, pyrrolidine) dramatically enhance activity, particularly against Gram-negative bacteria. The nature of this ring influences cellular uptake and target enzyme inhibition.

  • Position C-6: A fluorine atom at this position, the defining feature of fluoroquinolones, significantly increases antibacterial potency and cell penetration.

  • Position C-8: Modifications at this position can modulate activity against Gram-positive bacteria and influence the potential for drug resistance.[7] For example, a methoxy group can enhance Gram-positive activity.

PositionTypical SubstituentImpact on Antibacterial Activity
N-1 Methyl, Ethyl, CyclopropylModulates overall potency and pharmacokinetic properties.
C-3 Carboxylic AcidEssential for DNA gyrase binding and antibacterial action.[6]
C-6 FluorineDramatically increases potency and cell penetration.
C-7 Piperazine, Pyrrolidine ringsEnhances spectrum, especially against Gram-negative bacteria.[7]
C-8 Methoxy, HalogenInfluences Gram-positive activity and can reduce resistance.[7]
Anticancer Activity: A Scaffold for Cytotoxicity

Numerous 4-oxoquinoline derivatives have demonstrated significant potential as anticancer agents.[8][9] The mechanism often involves targeting different cellular pathways than their antibacterial counterparts.

  • Position C-2: Substitution at this position with aryl or heteroaryl groups can lead to potent cytotoxic compounds. For instance, a 2-(2'-fluoro-1,1'-biphenyl-4-yl) substituent has shown remarkable activity against various human tumor xenografts.[8]

  • Position C-4: The attachment of amino side chains at this position has been shown to facilitate antiproliferative activity. The length and nature of this side chain are critical, with a two-carbon linker often being optimal.[9]

  • Position C-7: Large, bulky alkoxy groups (e.g., benzyloxy) at this position can be a beneficial pharmacophoric feature for antiproliferative effects.[9]

PositionTypical SubstituentImpact on Anticancer Activity
C-2 Biphenyl, other aryl groupsCan confer high potency against various tumor cell lines.[8]
C-4 Alkylamino side chainsFacilitates antiproliferative activity; linker length is crucial.[9]
C-7 Bulky alkoxy groupsEnhances antiproliferative potency.[9]

Methodologies for SAR Determination: An Integrated Approach

Synthetic Strategy: Building the Chemical Library

The foundation of any SAR study is the synthesis of a diverse library of analog compounds. Classical methods like the Gould-Jacobs reaction provide a reliable route to the 4-oxoquinoline core, which can then be elaborated through various substitution reactions.

Synthesis_Workflow Figure 2: General Synthetic Workflow for SAR Library Generation A Starting Materials (e.g., Anilines, Malonic Esters) B Core Scaffold Synthesis (e.g., Gould-Jacobs Reaction) A->B Cyclization C Intermediate (4-Oxoquinoline Core) B->C D Parallel Synthesis / Diversification (Substitution at C-2, C-3, C-7, etc.) C->D Functionalization E Analog Library D->E F Purification & Characterization (HPLC, NMR, MS) E->F G Biological Screening F->G

Figure 2: General Synthetic Workflow for SAR Library Generation.
Experimental Protocol: A Self-Validating System for Antibacterial Screening

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating controls that confirm the assay is performing as expected. Below is a standard protocol for determining the Minimum Inhibitory Concentration (MIC), a key metric for antibacterial potency.

Protocol: Broth Microdilution MIC Assay

  • Preparation: A 96-well microtiter plate is used. Each well is filled with a specific concentration of the test compound serially diluted in a bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: A standardized suspension of the target bacterium (e.g., E. coli or S. aureus) is added to each well to achieve a final concentration of ~5 x 10^5 colony-forming units (CFU)/mL.

  • Controls (The Self-Validating Component):

    • Positive Control: Wells containing bacteria and growth medium but no test compound. This must show robust bacterial growth.

    • Negative Control (Sterility): Wells containing only the growth medium. This must remain clear, confirming the sterility of the medium.

    • Reference Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) at various concentrations. The resulting MIC should fall within an expected range, validating the susceptibility of the bacterial strain and the assay conditions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The inclusion of these controls is non-negotiable; they provide the causal link between the presence of the compound and the inhibition of growth, ruling out confounding factors like contaminated media or resistant bacterial strains.

Computational Chemistry: Predictive QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling uses computational methods to correlate chemical structure with biological activity.[1][2][3][5][7] This approach provides mechanistic insights and guides the design of new analogs with potentially improved activity.[7][10]

The causality behind QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties. By modeling these properties (descriptors), we can predict the activity of unsynthesized molecules, saving significant time and resources.

QSAR_Workflow Figure 3: Standard QSAR Modeling Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Validation & Prediction A Collect Dataset (Synthesized compounds with known activities) B Calculate Molecular Descriptors (LogP, MW, Electronic, Steric) A->B C Split Data (Training Set & Test Set) B->C D Generate Model (e.g., Multiple Linear Regression, Machine Learning) C->D E Validate Model (Using Test Set, Cross-validation) D->E F Predict Activity of New/Virtual Compounds E->F

Figure 3: Standard QSAR Modeling Workflow.

Key descriptors in QSAR studies of quinolones often include lipophilicity (LogP), electronic properties (HOMO-LUMO energy gaps), and steric parameters, which correlate with membrane permeability and target binding affinity.[7]

Conclusion and Future Perspectives

The 1-methyl-4-oxoquinoline scaffold is a testament to the power of privileged structures in drug discovery. Its SAR is rich and varied, allowing for fine-tuning of biological activity through precise chemical modifications at key positions. For antibacterial agents, the C-3 carboxyl and C-7 heterocyclic moieties are paramount, while for anticancer applications, bulky substituents at C-2 and C-7, along with amino side chains at C-4, have proven effective.

The future of SAR in this field will increasingly rely on the integration of artificial intelligence and machine learning with traditional experimental and computational workflows.[1][2][3] These advanced techniques can analyze vast, multi-dimensional datasets to uncover more complex and subtle SAR trends, accelerating the design of next-generation 1-methyl-4-oxoquinoline derivatives with superior efficacy, improved safety profiles, and the ability to combat emerging drug resistance.

References

Methodological & Application

Synthesis protocol for Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Introduction

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics.[1][2][3] this compound is a key synthetic intermediate for accessing a variety of N-substituted quinolone derivatives, which are explored for their potential as antibacterial, anticancer, and antimalarial agents.[4]

This application note provides a detailed, two-part protocol for the synthesis of this compound. The synthesis leverages the classical Gould-Jacobs reaction for the formation of the foundational quinolone ring system, followed by a straightforward N-methylation. The causality behind experimental choices, detailed procedural steps, and expected outcomes are presented to guide researchers in successfully replicating this synthesis.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Gould-Jacobs Reaction: Aniline is condensed with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinolone core, yielding Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • N-Methylation: The quinolone nitrogen is subsequently alkylated using iodomethane in the presence of a mild base to yield the final target compound.

Overall_Synthesis_Scheme Overall Synthesis Scheme cluster_0 Part 1: Gould-Jacobs Reaction cluster_1 Part 2: N-Methylation Aniline Aniline Intermediate Ethyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate Aniline->Intermediate + Heat (Condensation & Cyclization) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate + Heat (Condensation & Cyclization) Iodomethane Iodomethane (CH3I) FinalProduct Ethyl 1-methyl-4-oxo-1,4-dihydro- quinoline-3-carboxylate Iodomethane->FinalProduct + K2CO3 (Base) Intermediate->FinalProduct + K2CO3 (Base)

Caption: Two-step synthesis pathway to the target compound.

Part 1: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This stage is achieved through the Gould-Jacobs reaction, a robust method for preparing 4-hydroxyquinoline derivatives.[5][6] The reaction proceeds via two distinct mechanistic steps: an initial condensation followed by a thermally induced electrocyclization.[4][7]

Mechanism: The Gould-Jacobs Reaction

The reaction begins with a nucleophilic attack by the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[5][7] This intermediate then undergoes a 6-electron electrocyclization at high temperatures, which requires a significant energy input.[4] This intramolecular reaction forms the quinoline ring, which rapidly tautomerizes to the more stable 4-oxo form.[7]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism start Aniline + DEEM step1 Nucleophilic Attack (Loss of EtOH) start->step1 intermediate Anilidomethylenemalonate Intermediate step1->intermediate Condensation step2 Thermal 6π Electrocyclization (Loss of EtOH) intermediate->step2 cyclized_enol 4-Hydroxyquinoline (Enol form) step2->cyclized_enol Cyclization (>250 °C) step3 Keto-Enol Tautomerism cyclized_enol->step3 product Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Keto form) step3->product

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

Experimental Protocol

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step, which can significantly improve yields.[8]

Step 1a: Condensation

  • In a round-bottom flask equipped with a condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 110-130 °C for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of aniline and the formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure. The resulting product is the crude anilidomethylenemalonate intermediate.

Step 1b: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether (approx. 3-4 mL per gram of intermediate).

  • Heat the mixture to a high temperature (typically 250-260 °C) and maintain for 20-30 minutes.

  • The product will begin to precipitate from the hot solution.

  • Allow the mixture to cool to room temperature, then dilute with hexane or petroleum ether to further precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hexane or ether to remove the high-boiling solvent.

  • Dry the solid under vacuum to yield Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if needed.

ParameterValueMoles (Example)Notes
Aniline9.31 g (9.13 mL)0.10 molStarting material (1.0 eq)
Diethyl Ethoxymethylenemalonate23.78 g (22.65 mL)0.11 molReagent (1.1 eq)
Condensation Temperature110-130 °CN/A
Cyclization Temperature250-260 °CN/ACritical for ring closure[4][8]
Solvent (Cyclization)Dowtherm A~30-40 mLInert, high-boiling point
Expected Yield 75-85%

Part 2: Synthesis of this compound

This step involves a standard N-alkylation reaction. The nitrogen atom of the quinolone ring acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. Anhydrous potassium carbonate serves as a mild base to deprotonate the N-H, enhancing its nucleophilicity.

Experimental Protocol

This protocol is adapted from a similar reported synthesis.[9]

  • In a round-bottom flask, suspend Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.0 eq) in dimethylformamide (DMF, approx. 10 mL per gram of quinolone).

  • To the stirred mixture, add iodomethane (1.1 eq) dropwise at room temperature.

  • Continue stirring the reaction mixture at ambient temperature for 24-30 hours.

  • Monitor the reaction's progress using TLC.

  • Upon completion, cool the reaction mixture in an ice bath and dilute with 2 volumes of cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of DMF used).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure. The residue will be a crude oil or solid.

  • Triturate the crude residue with cold ethyl acetate. The product should solidify.

  • Collect the solid by filtration, wash with a small amount of cold ethyl acetate, and recrystallize from hot ethyl acetate to yield the pure product.

ParameterValueMoles (Example)Notes
Ethyl 4-oxo-1,4-dihydro...10.96 g0.05 molStarting material (1.0 eq)
Anhydrous Potassium Carbonate6.91 g0.05 molBase (1.0 eq)
Iodomethane7.80 g (3.44 mL)0.055 molAlkylating agent (1.1 eq)
SolventDMF~110 mLAnhydrous grade recommended
Reaction Time24-30 hoursN/A
Expected Yield 80-90%
Reported Melting Point 92-94 °CN/AFor a similar analogue[9]

Workflow and Validation

A systematic workflow is crucial for ensuring reproducibility and high purity of the final compound.

Experimental_Workflow Experimental & Validation Workflow cluster_part1 Part 1: Gould-Jacobs cluster_part2 Part 2: N-Methylation cluster_validation Validation p1_react Condensation: Aniline + DEEM p1_tlc1 TLC Monitoring p1_react->p1_tlc1 p1_cyclize Thermal Cyclization in Dowtherm A p1_tlc1->p1_cyclize p1_workup Precipitation, Filtration & Washing p1_cyclize->p1_workup p1_product Intermediate Product p1_workup->p1_product p2_react Alkylation: Intermediate + CH3I + K2CO3 p1_product->p2_react p2_tlc2 TLC Monitoring p2_react->p2_tlc2 p2_workup Extraction & Drying p2_tlc2->p2_workup p2_purify Recrystallization p2_workup->p2_purify p2_product Final Product p2_purify->p2_product char Characterization: NMR, MS, IR, MP p2_product->char

Caption: Step-by-step workflow from reaction to final validation.

Discussion and Troubleshooting

  • Gould-Jacobs Reaction: The primary challenge in this step is achieving and maintaining the high temperature required for cyclization.[8] Inadequate heating will result in low yields, with the uncyclized intermediate being the main product. The use of high-boiling solvents is effective but requires careful removal during work-up to avoid product contamination.

  • N-Methylation: The reaction should be performed under anhydrous conditions to prevent hydrolysis of the ester and to ensure the effectiveness of the base. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but this may increase the risk of side reactions. The primary potential byproduct is the O-alkylated isomer; however, N-alkylation is generally favored for 4-quinolones.

Conclusion

This application note details a reliable and high-yielding two-step synthesis for this compound. By carefully controlling the reaction parameters, particularly the high temperature required for the Gould-Jacobs cyclization, and ensuring anhydrous conditions for the N-methylation, researchers can effectively produce this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

Application Note: Synthesis of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Gould-Jacobs Reaction

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including a wide range of antibacterial drugs.[1][2][3] The Gould-Jacobs reaction, first described in 1939, remains a cornerstone for the construction of this essential heterocyclic system.[2][4] It provides a robust and versatile pathway to 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable 4-quinolone form.[1][5]

This application note provides a comprehensive, in-depth protocol for the synthesis of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate for further elaboration in drug discovery programs. The synthesis proceeds in two distinct, high-yielding steps: (1) the initial condensation of N-methylaniline with diethyl ethoxymethylenemalonate (DEEM), and (2) a high-temperature thermal cyclization to construct the quinolone core. We will delve into the mechanistic underpinnings of each step, provide a detailed experimental protocol, and offer practical insights for optimization and troubleshooting.

Reaction Mechanism and Rationale

The Gould-Jacobs reaction is a powerful thermal cyclization method that proceeds through a well-defined sequence.[4] Understanding the mechanism is crucial for rationalizing the experimental conditions.

  • Condensation: The synthesis initiates with a nucleophilic attack of the secondary amine of N-methylaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM).[2] This is followed by the facile elimination of ethanol, driven by the formation of a stable, conjugated enamine intermediate: diethyl 2-(((methyl)(phenyl)amino)methylene)malonate. This step is typically performed at a moderate temperature (100-130 °C) and often proceeds to completion without a solvent.[2]

  • Thermal Cyclization: The critical ring-forming step requires significant thermal energy, typically temperatures exceeding 250 °C.[1][2] This high temperature induces a 6-electron electrocyclization, an intramolecular aromatic substitution, to form the quinoline ring system.[1] The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential to achieve and maintain the necessary temperature uniformly, which dramatically increases cyclization yields compared to solvent-free conditions.[4]

  • Tautomerization: The initial cyclized product exists as the 4-hydroxyquinoline tautomer. It rapidly equilibrates to the more thermodynamically stable 4-oxo (quinolone) tautomer, which is the isolated product.[1][5]

Mechanistic Pathway

Gould_Jacobs_Mechanism Figure 1: Gould-Jacobs Reaction Mechanism cluster_reactants Reactants cluster_intermediate Condensation Step cluster_cyclization Thermal Cyclization (>250 °C) cluster_product Tautomerization N_methylaniline N-Methylaniline Intermediate Diethyl 2-(((methyl)(phenyl)amino)methylene)malonate N_methylaniline->Intermediate + Δ - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate + Δ - EtOH Cyclized Ethyl 4-hydroxy-1-methylquinoline-3-carboxylate Intermediate->Cyclized + High Temp (e.g., 250 °C) - EtOH Product This compound Cyclized->Product Keto-Enol Tautomerism

Caption: Figure 1: Gould-Jacobs Reaction Mechanism

Experimental Protocol

This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N-MethylanilineReagentSigma-Aldrich≥98%, freshly distilled if discolored
Diethyl ethoxymethylenemalonate (DEEM)ReagentSigma-Aldrich≥98%[6]
Diphenyl etherReagentSigma-AldrichHigh-boiling solvent, B.P. 259 °C
CyclohexaneACS GradeFisher ScientificFor precipitation and washing
EthanolAnhydrousFisher ScientificFor recrystallization
Round-bottom flask (250 mL)Borosilicate---
Reflux condenserBorosilicate---
Heating mantle with stirrer------
Thermometer / Temperature probe------Calibrated for high temperatures
Buchner funnel and filter flask------
Rotary evaporator------
Step 1: Synthesis of Diethyl 2-(((methyl)(phenyl)amino)methylene)malonate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (10.7 g, 0.10 mol, 1.0 eq) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol, 1.05 eq).

    • Insight: A slight excess of DEEM ensures the complete consumption of the starting aniline.

  • Heating: Place the flask in a pre-heated oil bath at 110-120 °C. Stir the mixture for 1.5 to 2 hours.[2]

    • Insight: The reaction generates ethanol as a byproduct. While it can be performed neat, attaching a short path distillation head can help drive the equilibrium by removing the ethanol, though it is often unnecessary for this substrate.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of N-methylaniline.

  • Work-up: After the reaction is complete, remove the flask from the heat. The resulting amber-colored oil is the crude intermediate. This intermediate is typically of sufficient purity to be used directly in the next step without further purification.[2]

Step 2: Thermal Cyclization
  • Reaction Setup: To the flask containing the crude intermediate from Step 1, add diphenyl ether (100 mL). Equip the flask with a reflux condenser and a thermometer.

    • Insight: Diphenyl ether serves as a high-boiling, inert solvent, crucial for reaching the high temperature required for the intramolecular cyclization.[4] Its use provides even heating and prevents localized charring, leading to higher yields.

  • Heating: Vigorously stir and heat the mixture to a steady reflux (approximately 250-260 °C).[1][2] Maintain this temperature for 30-60 minutes.

    • Causality: This high temperature provides the activation energy for the 6-electron electrocyclization to occur.[1] Reaction times must be optimized; prolonged heating can lead to decomposition and reduced yields.[7]

  • Precipitation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature (below 100 °C). The desired product will begin to precipitate as a pale solid.

  • Isolation: Once at room temperature, add cyclohexane (100 mL) to the flask to further precipitate the product and dilute the diphenyl ether. Stir for 15 minutes.

    • Insight: The product is insoluble in non-polar solvents like cyclohexane, while the diphenyl ether remains in solution, facilitating efficient isolation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold cyclohexane (2 x 50 mL) to remove any residual diphenyl ether.

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The typical yield of the crude product is 75-85%.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from ethanol to yield a white to off-white crystalline solid.

  • Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point (MP): To assess purity.

Workflow and Data Summary

Experimental Workflow Diagram

Caption: Figure 2: Experimental workflow for the two-step synthesis.

Table 1: Reagent Quantities and Reaction Parameters
StepReagentM.W. ( g/mol )AmountMoles (mol)Molar Eq.ConditionsTime (h)
1 N-Methylaniline107.1510.7 g0.101.0110-120 °C, neat1.5 - 2
DEEM216.2322.7 g0.1051.05
2 Intermediate277.32~0.101.0---250-260 °C0.5 - 1
Diphenyl Ether170.21100 mL---Solvent

Safety and Troubleshooting

  • High Temperatures: The cyclization step involves very high temperatures. Ensure heating mantles are properly secured and temperature probes are accurately placed. Use appropriate personal protective equipment (PPE), including heat-resistant gloves.

  • Solvent Handling: Diphenyl ether has a strong odor and should be handled exclusively in a fume hood. Cyclohexane is flammable.

  • Troubleshooting:

    • Low Yield in Step 1: Ensure reagents are pure. If N-methylaniline is dark, distillation is recommended. Ensure the temperature is maintained, as the reaction is thermally driven.

    • Low Yield in Step 2: The most common cause is insufficient temperature. Ensure the mixture is vigorously refluxing. Overheating or prolonged reaction times can cause decomposition, appearing as dark tarry material.

    • Product Fails to Precipitate: Ensure the solution has cooled completely. If it remains an oil, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.

Conclusion

The Gould-Jacobs reaction provides an efficient and reliable pathway for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the high temperature required for the cyclization step, this key intermediate can be prepared in high yield. The protocol described herein, grounded in established chemical principles, offers a robust method for researchers engaged in the synthesis of quinolone-based compounds for pharmaceutical development.

References

Purification of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate by Recrystallization

Introduction

This compound is a member of the quinolone class of heterocyclic compounds. Quinolone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] Given their significant pharmacological potential, the synthesis and subsequent purification of these compounds are of paramount importance. The chemical purity of an active pharmaceutical ingredient (API) or a research compound directly impacts its efficacy, safety, and interpretability in downstream biological assays.[4]

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[5][6] The process leverages the principles of differential solubility to separate a target compound from its impurities. This application note provides a detailed, experience-driven guide to the purification of this compound, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible purification process.

The Foundational Science of Recrystallization

The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[7] The core methodology involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Insoluble impurities can be removed by hot filtration, while soluble impurities remain in the solution. As the solution is allowed to cool, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The soluble impurities are retained in the cooled solvent, known as the mother liquor.

Causality Behind Key Parameters:

  • Solvent Selection: This is the most critical step. An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or completely insoluble (to be filtered off hot).

  • Rate of Cooling: Slow, controlled cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of small, impure crystals or even precipitation of an amorphous solid.

  • Nucleation and Growth: Crystal formation begins with nucleation, where molecules of the solute start to aggregate. Seeding, the introduction of a small, pure crystal of the target compound, can be used to induce crystallization if spontaneous nucleation is slow.[4][5]

G Diagram 1: Solvent Selection Workflow A Start: Crude Solid B Test solubility in potential solvents at room temp. A->B C Is the solid soluble at room temp? B->C D Discard solvent. It is unsuitable. C->D Yes E Heat the mixture to the solvent's boiling point. C->E No F Is the solid fully dissolved? E->F G Discard solvent or try a solvent pair. F->G No H Cool the solution slowly to room temp, then in an ice bath. F->H Yes I Do abundant, pure-looking crystals form? H->I J Solvent is suitable for recrystallization. I->J Yes K Low recovery. Try another solvent or evaporation. I->K No

Caption: Diagram 1: A decision workflow for selecting an appropriate recrystallization solvent.

Analyte Characterization

Understanding the physicochemical properties of this compound is essential for designing an effective purification protocol.

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 23789-85-7[8]
Molecular Formula C₁₃H₁₃NO₃[8]
Molecular Weight 231.25 g/mol [8]
Physical Form Solid[9]
Structural Features Quinolone core, ethyl ester, N-methyl group, ketone[8][9]

The quinolone scaffold generally imparts low aqueous solubility and a tendency for strong intermolecular interactions (π–π stacking), making solvent selection a critical parameter.[1] The presence of the ethyl ester group suggests moderate polarity, indicating probable solubility in polar organic solvents like ethanol, ethyl acetate, or acetone.

Detailed Recrystallization Protocols

Based on the structural characteristics of the title compound and established methods for similar quinolone derivatives, two robust protocols are presented. Protocol A represents a standard single-solvent approach, while Protocol B offers a multi-solvent (antisolvent) alternative that can be effective if a suitable single solvent cannot be identified.

G Diagram 2: General Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_collection Collection & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum amount of hot solvent A->B C 3. Heat to boiling to achieve full dissolution B->C D 4. (Optional) Hot gravity filtration to remove insoluble impurities C->D E 5. Allow filtrate to cool slowly and undisturbed D->E F 6. Cool further in an ice bath to maximize crystal yield E->F G 7. Collect crystals via vacuum filtration F->G H 8. Wash crystals with a small amount of cold solvent G->H I 9. Dry crystals under vacuum H->I J Purified Product I->J

Caption: Diagram 2: A generalized workflow for the purification of a solid compound by recrystallization.

Protocol A: Single-Solvent Recrystallization with Ethanol

This protocol is the preferred starting point due to its simplicity and the general suitability of ethanol for moderately polar compounds.

Materials and Reagents:

  • Crude this compound

  • Ethanol (Reagent grade or better)

  • Erlenmeyer flasks (x2)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and watch glass

Step-by-Step Methodology:

  • Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a small portion of ethanol (e.g., 10-15 mL) and heat the mixture to a gentle boil on a hot plate.

    • Rationale: Starting with a minimal amount of solvent prevents using an excessive volume, which would lower the final yield. Heating increases the compound's solubility.[7]

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely.

    • Rationale: This ensures the creation of a saturated or near-saturated solution at high temperature, which is essential for maximizing crystal recovery upon cooling.

  • Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration. Place a fluted filter paper in a short-stemmed glass funnel and pre-heat the entire apparatus (funnel and receiving flask) with hot solvent vapor. Quickly pour the hot solution through the filter paper into the clean, pre-heated receiving flask.

    • Rationale: Pre-heating prevents premature crystallization of the product on the funnel or filter paper, a phenomenon known as "crashing out."

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.

    • Rationale: Slow cooling promotes the growth of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes.

    • Rationale: The solubility of the compound is further reduced at lower temperatures, maximizing the quantity of crystals that come out of the solution.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Rationale: Vacuum filtration is efficient for separating the solid crystals from the liquid mother liquor.

  • Washing: With the vacuum off, add a small amount of ice-cold ethanol to the crystals to wash away any remaining mother liquor. Re-apply the vacuum to pull the wash solvent through.

    • Rationale: Using ice-cold solvent for washing minimizes the loss of the purified product, as it is less soluble in the cold solvent.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol B: Multi-Solvent (Antisolvent) Recrystallization

This method is useful when the compound is too soluble in one solvent and insoluble in another. A literature precedent for a structurally similar compound utilized a dichloromethane/hexane system.[10]

Materials and Reagents:

  • Crude this compound

  • Dichloromethane (DCM) - the "good" solvent

  • Hexane - the "antisolvent"

  • Erlenmeyer flask

  • Pasteur pipettes or a dropping funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum required amount of DCM at room temperature in an Erlenmeyer flask.

    • Rationale: DCM is the "good" solvent in which the compound is highly soluble.

  • Induce Crystallization: While gently swirling the flask, slowly add hexane (the "antisolvent") dropwise.

    • Rationale: The addition of the antisolvent decreases the overall polarity of the solvent system, reducing the solubility of the target compound and inducing supersaturation.[4]

  • Observe for Cloudiness: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached and nucleation is beginning.

  • Re-dissolve (Optional): If excessive precipitation occurs, add a few drops of DCM to re-dissolve the solid and obtain a clear or slightly turbid solution.

    • Rationale: This step ensures that crystallization begins from a point of slight supersaturation, which is ideal for controlled crystal growth.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Slow cooling in an ice bath can follow to maximize the yield.

  • Collection and Drying: Collect, wash (with a solvent mixture rich in hexane), and dry the crystals as described in Protocol A (Steps 6-8).

Validation and Data Interpretation

A successful recrystallization must be validated by assessing both the recovery and the purity of the final product.

Yield Calculation: Percent Recovery (%) = (mass of pure, dry crystals / initial mass of crude solid) × 100

Purity Assessment Methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and to occur over a broader range.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate when eluted with an appropriate solvent system. Compare the purified product to the crude material, which may show multiple spots.

  • Spectroscopic Methods (NMR, HPLC): For rigorous purity confirmation, techniques like ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity levels.

ParameterExpected Outcome for Pure Product
Appearance Crystalline solid (e.g., white to off-white needles or prisms)
Yield Typically 60-90% (highly dependent on impurity level)
Melting Point Sharp, narrow range (e.g., within 1-2 °C)
TLC Analysis A single, well-defined spot

Troubleshooting Common Issues

ProblemProbable CauseSolution
No crystals form on cooling Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
"Oiling out" occurs The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating too quickly.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point.
Low recovery of crystals Compound is too soluble in the cold solvent; premature crystallization during hot filtration; insufficient cooling.Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing. Pre-heat the filtration apparatus thoroughly.
Colored product Colored impurities are present.Before hot filtration, add a small amount of activated charcoal to the hot solution and then filter it away to adsorb the colored impurities.

Conclusion

The recrystallization of this compound is a critical step for obtaining material of sufficient purity for research and development. By systematically approaching solvent selection and carefully controlling the experimental parameters of temperature and cooling rate, researchers can reliably achieve high-purity crystalline material. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for optimizing this essential purification technique, ensuring the integrity and quality of the final compound.

References

MTT assay for cytotoxicity of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: MTT Assay for Determining the Cytotoxicity of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-oxoquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer agents.[1][2] this compound is a member of this class, and evaluating its cytotoxic potential is a critical first step in its preclinical assessment. This document provides a comprehensive guide for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust, sensitive, and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] We will detail the underlying principles of the assay, provide a validated step-by-step protocol optimized for this class of compounds, and offer guidance on data analysis and troubleshooting to ensure the generation of reliable and reproducible results.

Part 1: The Scientific Principle of the MTT Assay

The trustworthiness of any experimental result begins with a firm understanding of the underlying mechanism. The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, which are primarily active in viable, metabolically functioning cells.[3][5][6]

The core reaction involves the reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[7] This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes.[3][7] Since this enzymatic activity is significantly diminished in dead or dying cells, the amount of purple formazan produced is directly proportional to the number of viable cells in the culture well.[3] The insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), creating a colored solution whose absorbance can be quantified using a spectrophotometer (plate reader) at a wavelength between 550 and 600 nm.[7][8] A decrease in the absorbance signal in cells treated with this compound compared to untreated control cells indicates a loss of cell viability, thus quantifying the compound's cytotoxic effect.

Part 2: Experimental Workflow and Design

A successful cytotoxicity study requires careful planning and execution. The following diagram outlines the complete workflow for assessing the cytotoxicity of the target compound.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Prepare Compound Stock (e.g., in DMSO) optimize_seeding Determine Optimal Cell Seeding Density prep_compound->optimize_seeding prep_cells Culture Cells to Logarithmic Growth Phase prep_cells->optimize_seeding seed_plate Seed Cells in 96-Well Plate & Incubate (24h) optimize_seeding->seed_plate Optimized Density treat_cells Treat with Serial Dilutions of Compound (24-72h) seed_plate->treat_cells Adherence add_mtt Add MTT Reagent & Incubate (2-4h) treat_cells->add_mtt Exposure solubilize Add Solubilization Solution (e.g., DMSO) & Mix add_mtt->solubilize Formazan Formation read_plate Measure Absorbance (570 nm) solubilize->read_plate Quantification calc_viability Calculate % Viability vs. Untreated Control read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Part 3: Materials and Reagents

Ensuring the quality and sterility of all materials is paramount for reproducible results.

Category Item Specifications & Rationale
Biologicals Selected Cancer Cell Linee.g., HCT-116 (colon), MCF-7 (breast), A549 (lung). Choice should be relevant to the intended therapeutic area. Cells must be healthy and in the logarithmic growth phase.[9][10]
Cell Culture MediumRecommended medium for the specific cell line (e.g., DMEM, RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Compound This compoundHigh purity grade.
Vehicle SolventAnhydrous Dimethyl Sulfoxide (DMSO). Chosen for its ability to dissolve a wide range of organic compounds and its low toxicity at concentrations <0.5%.[6][9]
Assay Reagents MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[5][6] Filter-sterilize and store at -20°C, protected from light.
Formazan Solubilization SolutionAnhydrous DMSO or 10% SDS in 0.01 M HCl.[6] DMSO is common for its rapid action.
Phosphate-Buffered Saline (PBS)Sterile, pH 7.4. Used for washing cells and preparing solutions.
Labware 96-well flat-bottom tissue culture platesSterile, clear plates are required for accurate absorbance readings.
Multichannel Pipettor & Sterile TipsEssential for accurate and consistent liquid handling across the 96-well plate.
Equipment Humidified CO2 IncubatorMaintained at 37°C with 5% CO2.
Inverted MicroscopeFor visually inspecting cell health, morphology, and confluence.
Microplate Spectrophotometer (Plate Reader)Capable of reading absorbance at 570 nm. A reference wavelength of 630-650 nm is recommended to subtract background absorbance.[5][8]

Part 4: Detailed Experimental Protocol

This protocol is designed for adherent cells in a 96-well format. Each concentration and control should be tested in at least triplicate.

Phase 1: Pre-Assay Optimization (Self-Validation)

1.1. Optimal Cell Seeding Density Determination:

  • Rationale: The assay's sensitivity depends on using cells in the exponential growth phase. Too few cells will yield a low signal, while too many can lead to over-confluence and nutrient depletion, affecting metabolic activity irrespective of the compound's effect.[9][10]

  • Procedure:

    • Create a two-fold serial dilution of cells (e.g., from 40,000 to 1,250 cells/well) in a 96-well plate.

    • Incubate for 24, 48, and 72 hours (corresponding to your planned treatment times).

    • At each time point, perform the MTT assay as described in Phase 2 (steps 2.4-2.6).

    • Plot absorbance vs. cell number. Select a seeding density that falls within the linear portion of the curve for your chosen endpoint (e.g., 24h incubation), ensuring the absorbance is between 0.75 and 1.25.[8][11]

Phase 2: Main Assay Execution

2.1. Compound Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.

  • From this stock, prepare serial dilutions in complete culture medium to achieve the final desired treatment concentrations.

    • Causality Insight: The final DMSO concentration in the wells must not exceed 0.5% to avoid solvent-induced cytotoxicity.[6][9] Therefore, prepare intermediate dilutions at 2X the final concentration if you plan to add 100 µL of compound solution to 100 µL of medium already in the well.

2.2. Cell Plating:

  • Harvest healthy, log-phase cells using trypsinization.

  • Resuspend the cells in fresh, complete medium and perform a cell count.

  • Dilute the cell suspension to the pre-determined optimal seeding density.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Field Insight: To avoid the "edge effect" where wells on the perimeter of the plate evaporate faster, fill these outer wells with 200 µL of sterile PBS or medium without cells and do not use them for experimental data.[9]

  • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to adhere and resume normal growth.

2.3. Cell Treatment:

  • After 24 hours, visually inspect the cells under a microscope to confirm adherence and healthy morphology.

  • Carefully aspirate the medium.

  • Add 100 µL of medium containing the appropriate concentration of the test compound to each well.

  • Include the following essential controls on every plate:

    • Untreated Control: Cells treated with culture medium only (represents 100% viability).

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the compound dilutions (e.g., 0.5%).

    • Blank Control: Wells containing medium only, with no cells (for background absorbance subtraction).[6]

  • Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).[4]

2.4. MTT Incubation:

  • Following the treatment period, carefully aspirate the medium containing the compound.

  • Add 100 µL of fresh, serum-free medium to each well.

    • Rationale: Serum and phenol red (a common pH indicator in media) can interfere with the MTT reduction reaction and increase background absorbance.[5][9] Using serum-free, phenol red-free medium during this step improves accuracy.

  • Add 20-25 µL of the 5 mg/mL MTT stock solution to each well.

  • Incubate the plate at 37°C for 2 to 4 hours. During this time, viable cells will produce visible purple formazan crystals.

2.5. Formazan Solubilization:

  • After the MTT incubation, carefully aspirate the MTT-containing medium from the wells without disturbing the formazan crystals or the cell layer.

  • Add 100-150 µL of DMSO to each well to dissolve the crystals.

  • Place the plate on an orbital shaker for 10-15 minutes, wrapped in foil to protect it from light, to ensure complete solubilization.[5] Gentle pipetting may also be used to aid dissolution.

2.6. Absorbance Measurement:

  • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available.[8]

  • Read the plate within 1 hour of adding the solubilization solution.[5]

Part 5: Data Analysis and Interpretation

5.1. Calculation of Percent Viability:

  • Corrected Absorbance: Subtract the average absorbance of the blank (media only) wells from the absorbance of all other wells.[6]

  • Percent Viability Calculation: Calculate the viability for each compound concentration using the following formula:

    Viability (%) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

5.2. Data Presentation and IC50 Determination: Summarize the results in a clear table and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Example Data Table:

Concentration of Compound (µM)Mean Absorbance (570 nm)Corrected Absorbance% Viability
0 (Vehicle Control)1.1521.100100.0%
11.0470.99590.5%
50.8820.83075.5%
100.6270.57552.3%
250.3540.30227.5%
500.1890.13712.5%
1000.1010.0494.5%
Blank (Media Only)0.052--

The IC50 value is then determined by plotting % Viability against the log of the compound concentration and using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

Part 6: Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Absorbance Readings - Too few cells were seeded.- Insufficient incubation time with MTT.- Cells are not healthy or are slow-growing.- Re-optimize cell seeding density.[9]- Increase MTT incubation time (up to 4 hours is typical).[9]- Ensure cells are in the logarithmic growth phase and use a consistent passage number.[9]
High Background Absorbance - Microbial contamination (bacteria/yeast can reduce MTT).- Interference from phenol red or serum components.- Visually inspect plates for contamination.[8][9]- Use phenol red-free and serum-free medium during the MTT incubation step.[9][10]
Inconsistent Replicates - Uneven cell seeding.- "Edge effect" due to evaporation.- Incomplete solubilization of formazan crystals.- Ensure a homogenous single-cell suspension before plating.- Do not use the outer wells for experimental data.[9]- Increase mixing time or gently pipette up and down to ensure all crystals are dissolved.[5][10]
Compound Interference - The test compound is colored or has reducing properties.- Run a control with the compound in cell-free media to see if it directly reduces MTT or absorbs at 570 nm.[12] If so, an alternative viability assay (e.g., CellTiter-Glo®, Neutral Red) may be necessary.

References

Protocol for determining Minimum Inhibitory Concentration (MIC) of quinolone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Determining the Minimum Inhibitory Concentration (MIC) of Novel Quinolone Derivatives

Foundational Principles: Why MIC Determination is Critical for Quinolone Development

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1] It is the most fundamental quantitative measure of a drug's potency against a specific pathogen. For scientists developing new quinolone derivatives, an accurate MIC value is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: MIC values provide the primary data for evaluating how chemical modifications to a quinolone scaffold affect its antibacterial potency.[2][3]

  • Spectrum of Activity: Testing a new derivative against a diverse panel of bacteria defines its spectrum—whether it is narrow, broad, or targeted towards specific resistant strains.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The MIC is a critical parameter (along with patient-achievable drug concentrations) used to predict the clinical efficacy of an antibiotic.[4]

  • Resistance Monitoring: Establishing a baseline MIC for wild-type organisms allows for the detection and monitoring of emerging resistance.[5]

Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[6] Understanding the MIC of new derivatives against various bacterial strains, including those with known resistance mutations, is a cornerstone of preclinical development.

Causality in Experimental Design: Special Considerations for Quinolones

The chemical nature of quinolones necessitates specific considerations beyond generic MIC protocols. Overlooking these factors can lead to inaccurate and misleading results.

  • Impact of Divalent Cations: Quinolone activity is significantly influenced by the concentration of divalent cations like Ca²⁺ and Mg²⁺ in the testing medium. These ions can chelate the quinolone molecule, reducing its effective concentration and bioavailability.[7][8] For this reason, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the mandated medium for standardized testing, ensuring results are comparable across different laboratories.

  • Solubility and Stability: Many novel quinolone derivatives exhibit poor aqueous solubility.[9][10] It is crucial to select an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO, or dilute NaOH/HCl) for the initial stock solution that does not interfere with bacterial growth at its final concentration in the assay. The potential for the compound to precipitate at higher concentrations in the aqueous medium of the assay must be visually checked, as precipitation invalidates the result for that concentration.[6]

  • pH Sensitivity: The charge state and activity of quinolones can be affected by the pH of the medium.[7][8] Standardized Mueller-Hinton medium is buffered to a pH of 7.2-7.4 to ensure consistency.

The Self-Validating System: Quality Control

A protocol is only trustworthy if it is self-validating. In antimicrobial susceptibility testing, this is achieved through a rigorous Quality Control (QC) system. QC ensures the entire testing process—from media and reagents to operator technique—is performing correctly.[11][12]

The protocol's validity hinges on the parallel testing of standard, well-characterized reference strains from the American Type Culture Collection (ATCC) for which acceptable MIC ranges have been established by standards organizations like CLSI and EUCAST.[12][13][14] The results for the experimental quinolone derivatives are considered valid only if the MIC values for the QC strains fall within their expected ranges.[12]

Quality Control StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)Source
Escherichia coli ATCC® 25922Ciprofloxacin0.004 - 0.016CLSI M100[15][16]
Staphylococcus aureus ATCC® 29213Ciprofloxacin0.12 - 0.5CLSI M100[15][16]
Pseudomonas aeruginosa ATCC® 27853Ciprofloxacin0.25 - 1CLSI M100[15][16]
Enterococcus faecalis ATCC® 29212Ciprofloxacin0.5 - 2CLSI M100[15][16]

Note: The listed QC ranges are for illustrative purposes. Always refer to the most current version of the CLSI M100 or EUCAST QC tables for the specific ranges applicable at the time of testing.[15][16][17][18][19]

Experimental Workflow: Broth Microdilution MIC Protocol

The broth microdilution method is the internationally recognized reference standard for MIC testing.[20][21] It is efficient, requires small volumes of reagents, and is amenable to higher throughput.

Workflow Diagram

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout Stock 1. Prepare Quinolone Stock Solution PlatePrep 3. Prepare Drug Dilution Plate (Intermediate Plate) Stock->PlatePrep Inoculum 2. Prepare 0.5 McFarland Bacterial Inoculum Inoculate 5. Inoculate Assay Plate with Standardized Bacteria (~5x10^5 CFU/mL) Inoculum->Inoculate SerialDilute 4. Perform 2-fold Serial Dilution in Assay Plate with CAMHB PlatePrep->SerialDilute SerialDilute->Inoculate Incubate 6. Incubate at 35°C for 16-20 hours Inoculate->Incubate Read 7. Read MIC (Lowest concentration with no visible growth) Incubate->Read QC_Check 8. Validate Run (QC strains within range?) Read->QC_Check

Caption: Broth microdilution workflow for MIC determination.

Materials and Reagents
  • Novel quinolone derivative powder

  • Appropriate solvent (e.g., sterile DMSO, 0.1 N NaOH, water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 0.85% saline or phosphate-buffered saline (PBS)

  • Sterile, 96-well, U- or round-bottom microtiter plates

  • Quality Control (QC) bacterial strains (e.g., E. coli ATCC® 25922)

  • Test bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile tubes, multichannel pipettes, and tips

  • Aerobic incubator (35 ± 2°C)

Step-by-Step Methodology

Step 1: Preparation of Quinolone Stock Solution

  • Rationale: Creating an accurate, high-concentration stock is critical for the subsequent serial dilutions. The choice of solvent is dictated by the compound's solubility.

  • Accurately weigh a sufficient amount of the quinolone derivative powder.

  • Dissolve the powder in the minimum required volume of the pre-determined, appropriate solvent to create a high-concentration stock (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Note: If using a solvent other than water, ensure its final concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit bacterial growth. Run a solvent-only control to verify.

Step 2: Preparation of Bacterial Inoculum

  • Rationale: The final bacterial density in the wells must be standardized to ~5 x 10⁵ Colony Forming Units (CFU)/mL.[21] A higher or lower inoculum can artificially decrease or increase the MIC, respectively.[6]

  • From a fresh (18-24 hour) agar plate, pick 3-5 morphologically similar colonies of the test or QC organism.

  • Suspend the colonies in sterile saline. Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more bacteria or more saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

  • Within 15 minutes of standardization, prepare the final inoculum by diluting this suspension in CAMHB. A typical dilution is 1:100 (e.g., 100 µL of 0.5 McFarland suspension into 9.9 mL of CAMHB) to yield a concentration of ~1-2 x 10⁶ CFU/mL. This will be further diluted 1:1 upon addition to the plate.

Step 3: Performing the Serial Dilution

  • Rationale: This procedure creates a range of concentrations (typically two-fold dilutions) to precisely identify the inhibitory concentration.

  • Dispense 50 µL of CAMHB into wells 2 through 11 of a 96-well microtiter plate.

  • Dispense 100 µL of CAMHB into well 12 (this will serve as the sterility and growth control).

  • Prepare a working solution of the drug at 4x the highest desired final concentration in the plate (e.g., if the highest test concentration is 64 µg/mL, prepare a 256 µg/mL solution in CAMHB).

  • Add 100 µL of this 4x working drug solution to well 1.

  • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down 6-8 times.

  • Continuing with the same tips, transfer 50 µL from well 2 to well 3 and mix. Repeat this two-fold serial dilution process down to well 10.

  • After mixing well 10, discard the final 50 µL. Well 11 will serve as a secondary growth control (no drug).

Step 4: Inoculation and Incubation

  • Rationale: Introducing the standardized bacterial load initiates the test. Incubation conditions must be tightly controlled to ensure optimal and reproducible bacterial growth.

  • Using a multichannel pipette, add 50 µL of the final standardized bacterial inoculum (from Step 2.5) to wells 1 through 11. Do not add bacteria to well 12.

  • This brings the final volume in wells 1-11 to 100 µL and halves the drug concentrations to the desired final test range. The final inoculum density is now ~5 x 10⁵ CFU/mL.

  • Cover the plate with a lid and incubate in ambient air at 35 ± 2°C for 16-20 hours.[6] For some organisms or compounds, incubation may be extended to 24 hours, but this should be standardized.

Step 5: Reading and Interpreting the MIC

  • Rationale: The endpoint is determined by visual inspection for bacterial growth (turbidity).

  • Before reading the test wells, check the control wells:

    • Well 12 (Sterility Control): Should be clear (no growth).

    • Well 11 (Growth Control): Should show distinct turbidity.

  • If controls are valid, examine wells 1 through 10.

  • The MIC is the lowest drug concentration that completely inhibits visible growth. This is the first clear well in the dilution series. A faint haze or a single small button of cells at the bottom of the well can be disregarded.[21]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Action(s)
QC strain MIC is out of range - Inoculum density is incorrect.- Error in quinolone dilution.- Improper incubation time or temperature.- Deterioration of stock solution.- Re-standardize inoculum carefully.- Prepare fresh drug dilutions.- Verify incubator settings.- Prepare a fresh drug stock solution.[6]
No growth in any well, including growth control - Inoculum was not viable or too dilute.- Residual solvent toxicity.- Use a fresh bacterial culture.- Re-check inoculum preparation steps.- Run a solvent control to check for toxicity.
"Skipped wells" (growth in higher concentration, no growth in lower) - Contamination of a single well.- Error during serial dilution.- Repeat the assay with careful aseptic technique.- Ensure thorough mixing at each dilution step.
Trailing endpoints (reduced growth over several wells) - The compound may be bacteriostatic, not bactericidal.- Presence of a resistant subpopulation.- Drug precipitation at higher concentrations.- Adhere to a strict 80% or 90% growth inhibition reading rule if necessary.- Visually inspect wells for drug precipitation.[6]

References

Application Notes and Protocols for In Vitro Evaluation of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Quinolone derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including antibacterial and potential anticancer properties.[1][2][3] Some fluoroquinolone derivatives have been shown to act as topoisomerase inhibitors and induce cell cycle arrest, making them promising candidates for oncology research.[4][5] This guide presents a systematic workflow, from initial compound handling to detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle distribution in cancer cell lines. The methodologies are designed to be robust and provide a foundational understanding of the compound's cellular effects.

Overall Experimental Workflow

A systematic approach is crucial for the efficient and accurate evaluation of a novel compound. The workflow begins with compound preparation and selection of appropriate cellular models, followed by a primary screen for general cytotoxicity. Positive hits from the primary screen are then subjected to more detailed mechanistic assays to elucidate the mode of action, such as induction of apoptosis or cell cycle arrest.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Elucidation cluster_analysis Phase 4: Analysis & Conclusion Compound_Prep Compound Solubilization (DMSO Stock) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound_Prep->Cytotoxicity Cell_Culture Cell Line Selection & Maintenance Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V / PI) IC50->Apoptosis If IC50 is potent Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle If IC50 is potent Data_Analysis Data Interpretation & Reporting Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: High-level workflow for in vitro testing of a novel compound.

Compound and Cell Line Management

Preparation of Compound Stock Solution

The accuracy of in vitro assays begins with the correct preparation and storage of the test compound. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds for cell-based assays.

Protocol:

  • Weighing: Accurately weigh 5-10 mg of this compound using an analytical balance.

  • Solubilization: Dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Vortex or sonicate briefly if necessary to ensure complete dissolution.[6]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in sterile, serum-free cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity.

Cell Line Selection and Maintenance

The choice of cell line is critical and should be guided by the therapeutic hypothesis. For initial screening of a compound with potential anticancer activity, a panel of cell lines from different cancer types is recommended.

Cell LineCancer TypeRecommended Seeding Density (96-well plate)Culture Medium
MCF-7 Breast Adenocarcinoma8,000 - 10,000 cells/wellDMEM + 10% FBS + 1% Pen/Strep
A549 Lung Carcinoma5,000 - 8,000 cells/wellF-12K Medium + 10% FBS + 1% Pen/Strep
DU145 Prostate Carcinoma7,000 - 10,000 cells/wellRPMI-1640 + 10% FBS + 1% Pen/Strep
HeLa Cervical Adenocarcinoma5,000 - 7,000 cells/wellEMEM + 10% FBS + 1% Pen/Strep

General Cell Culture Protocol:

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells when they reach 80-90% confluency to maintain exponential growth.

  • For experiments, harvest cells using trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium.

  • Count cells using a hemocytometer or automated cell counter and adjust the cell density for plating.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

Materials
  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[8]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer (ELISA reader)

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well plate at the densities recommended in Section 2.2 in a volume of 100 µL per well. Incubate overnight (18-24 hours) to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common concentration range for initial screening is 0.1 µM to 100 µM.

  • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well.[8]

  • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[6][7]

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[9] A reference wavelength of >650 nm can be used to subtract background noise.[6]

Data Analysis
  • Subtract the average absorbance of the blank wells (medium + MTT + solubilization solution) from all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

Principle

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is membrane-impermeable. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[10][12]

apoptosis_quadrants Flow Cytometry Quadrant Analysis x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis q1 Q1: Necrotic (Annexin V+ / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) q1_label Necrotic / Late Apoptotic (Annexin V+ / PI+) horiz_line_start->horiz_line_end vert_line_start->vert_line_end

Caption: Quadrants of Annexin V/PI flow cytometry analysis.

Materials
  • 6-well tissue culture plates

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold PBS

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Aspirate the medium into a 15 mL conical tube. Wash the wells with PBS and add it to the same tube. Trypsinize the adherent cells and add them to the same tube.

  • Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant.[10]

  • Washing: Wash the cells twice with 1 mL of cold PBS, centrifuging after each wash.[10]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[13]

Data Analysis
  • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates on the flow cytometer.

  • Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

  • Use quadrant gates to quantify the percentage of cells in each population:

    • Lower-Left (Q3): Viable cells (Annexin V- / PI-)

    • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle

Cell cycle analysis by flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14] The method relies on staining the cellular DNA with a fluorescent dye, Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase (DNA synthesis) have an intermediate amount of DNA. Treatment with a compound that blocks cell cycle progression will cause an accumulation of cells in a specific phase.

cell_cycle_histogram cluster_0 Cell Cycle DNA Histogram p1 p2 G0/G1 p1->p2 p3 p2->p3 p4 S p3->p4 p5 p4->p5 p6 G2/M p5->p6 p7 p6->p7 p8 xaxis <---------------- DNA Content (PI Fluorescence) ----------------> yaxis Cell Count origin->x_end origin->y_end xaxis_label DNA Content (PI Fluorescence) yaxis_label Cell Count

Caption: Idealized histogram of cell cycle distribution.

Materials
  • 6-well tissue culture plates

  • Flow cytometer

  • Cold 70% Ethanol

  • Cold PBS

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[15]

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed cells in 6-well plates as described for the apoptosis assay. Treat with the compound at relevant concentrations (e.g., IC₅₀) for a specified time (e.g., 24 hours).

  • Harvesting: Harvest both floating and adherent cells as described in step 4.3.

  • Fixation: Centrifuge cells at 500 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.[15]

  • Incubate cells for at least 2 hours at 4°C (or overnight at -20°C).

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

  • Wash the cell pellet once with 5 mL of cold PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

Data Analysis
  • Use a histogram to plot cell count versus PI fluorescence intensity.

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to the vehicle control. A significant increase in the percentage of cells in a particular phase indicates cell cycle arrest at that checkpoint.

References

Troubleshooting & Optimization

Gould-Jacobs Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their reaction conditions for higher yields and purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges encountered during this powerful quinoline synthesis.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone in synthetic organic chemistry for the synthesis of quinolines, a privileged scaffold in medicinal chemistry. The reaction proceeds in two main stages: an initial condensation of an aniline with an acylmalonate derivative (often diethyl ethoxymethylenemalonate, EMME), followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system. While robust, the reaction's success is highly sensitive to several parameters, and achieving optimal yields requires careful control over the experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gould-Jacobs reaction?

The reaction begins with a nucleophilic substitution where the aniline attacks the enol ether of the malonate derivative (e.g., EMME), displacing the ethoxy group to form an anilinomethylenemalonate intermediate. The second step is a thermally induced intramolecular cyclization, an aromatic electrophilic substitution, followed by tautomerization to yield the final 4-hydroxyquinoline product. This high-temperature cyclization is typically the rate-limiting and most challenging step.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate - EtOH Cyclization Intramolecular Cyclization (High Temp) Intermediate->Cyclization Heat (Δ) Product 4-Hydroxyquinoline Cyclization->Product

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Q2: Which factors have the most significant impact on the reaction yield?

The three most critical parameters to control are:

  • Temperature: The cyclization step requires high temperatures, typically between 240-260 °C. However, excessively high temperatures can lead to decomposition of the aniline or the intermediate.

  • Reaction Solvent/Medium: The choice of high-boiling point solvent for the cyclization step is crucial for efficient heat transfer and to maintain a consistent reaction temperature. Common choices include Dowtherm A or diphenyl ether.

  • Substituents on the Aniline Ring: The electronic nature of the substituents on the aniline starting material significantly influences the success of the cyclization step. Electron-donating groups (EDGs) generally facilitate the reaction, while strong electron-withdrawing groups (EWGs) can hinder or prevent cyclization entirely.

Troubleshooting Guide: Optimizing for Higher Yield

Q1: My reaction is not proceeding to the cyclized product, and I am only isolating the anilinomethylenemalonate intermediate. What is going wrong?

This is the most common issue and almost always points to insufficient temperature during the cyclization step.

  • Causality: The intramolecular electrophilic aromatic substitution required for ring closure has a high activation energy. Without sufficient thermal energy, the reaction will stall at the stable intermediate.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating apparatus (e.t., a sand bath or high-temperature heating mantle) is accurately calibrated and can reach and maintain the required temperature range (240-260 °C). Use a high-temperature thermometer placed directly in the reaction medium.

    • Improve Heat Transfer: Use a suitable high-boiling point solvent like Dowtherm A or diphenyl ether. These solvents provide uniform heating and prevent localized overheating. Mineral oil can also be used but may be less effective. Running the reaction neat (without solvent) is possible but often leads to charring and poor heat distribution.

    • Consider a Catalyst: For challenging substrates, the addition of a catalyst can promote cyclization at lower temperatures. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a well-established option for this purpose. Polyphosphoric acid (PPA) can also be effective.

Troubleshooting_Flowchart Start Problem: Reaction stalls at intermediate CheckTemp Is the reaction temperature consistently 240-260°C? Start->CheckTemp CheckSolvent Are you using a high-boiling solvent (e.g., Dowtherm A)? CheckTemp->CheckSolvent Yes Solution_Temp Solution: Calibrate heating source. Ensure direct temperature monitoring. CheckTemp->Solution_Temp No ConsiderCatalyst Does your aniline have strong electron-withdrawing groups? CheckSolvent->ConsiderCatalyst Yes Solution_Solvent Solution: Switch to Dowtherm A or diphenyl ether for better heat transfer. CheckSolvent->Solution_Solvent No Solution_Catalyst Solution: Add a cyclization catalyst like Eaton's Reagent or PPA. ConsiderCatalyst->Solution_Catalyst Yes End Problem Resolved ConsiderCatalyst->End No Solution_Temp->End Solution_Solvent->End Solution_Catalyst->End

Caption: Troubleshooting workflow for a stalled Gould-Jacobs reaction.

Q2: I am observing significant charring and the formation of dark, insoluble byproducts. How can I minimize this?

This issue is typically caused by localized overheating or the decomposition of starting materials at high temperatures.

  • Causality: Aniline and its derivatives can be unstable at temperatures exceeding 250 °C, leading to polymerization and decomposition. Localized "hot spots" in the reaction vessel can accelerate these side reactions.

  • Troubleshooting Steps:

    • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to maintain a homogenous temperature throughout the reaction mixture. A magnetic stir bar may not be sufficient for the viscous nature of some reaction mixtures at high temperatures.

    • Optimize Heating Rate: Do not heat the reaction too quickly. A gradual increase to the target temperature allows for better control.

    • Solvent is Key: As mentioned, using a high-boiling solvent like Dowtherm A is critical. It acts as a heat sink, distributing the energy evenly and preventing the reaction mixture from exceeding the desired temperature.

    • Consider a Two-Step, One-Pot Procedure: Perform the initial condensation at a lower temperature (e.g., 100-130 °C) to form the intermediate. Then, slowly add this mixture to a pre-heated vessel containing the high-boiling solvent for the cyclization step. This ensures the intermediate is rapidly brought to the reaction temperature without prolonged heating of the aniline.

Q3: My aniline has a strong electron-withdrawing group (e.g., nitro, cyano), and the cyclization is failing. Are there any alternatives?

  • Causality: Strong EWGs deactivate the aromatic ring, making it less nucleophilic and thus less susceptible to the intramolecular electrophilic attack required for cyclization. The activation energy for this step becomes prohibitively high.

  • Solutions:

    • Catalysis: This is the most effective approach. Using a strong acid catalyst like Eaton's reagent or PPA can force the cyclization to occur under conditions where it would otherwise fail.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the thermal cyclization step, often at lower bulk temperatures and with shorter reaction times, which can be beneficial for sensitive substrates.

    • Alternative Synthetic Routes: For highly deactivated systems, the Gould-Jacobs reaction may not be the optimal pathway. Consider alternative quinoline syntheses such as the Friedländer or Combes reactions, which may be more suitable for your specific substrate.

Data & Protocols

Table 1: Comparison of Cyclization Conditions
ConditionTemperature (°C)SolventTypical Yield RangeNotes
Standard (Neat) 240-250None40-60%Prone to charring and poor heat control.
Optimized 250-260Dowtherm A75-90%Excellent heat transfer, cleaner reaction profile.
Catalyzed 100-140Eaton's Reagent65-85%Ideal for deactivated anilines; avoids high temperatures.
Microwave 180-220Diphenyl ether70-95%Rapid heating, shorter reaction times.
Experimental Protocol: Optimized Gould-Jacobs Synthesis of 4-Hydroxy-7-chloroquinoline

This protocol details a two-step, one-pot procedure that maximizes yield by ensuring optimal conditions for both the condensation and cyclization stages.

Materials:

  • 3-Chloroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Dowtherm A (or diphenyl ether)

  • Round-bottom flask equipped with a mechanical stirrer and a distillation condenser

  • Heating mantle and sand bath

  • High-temperature thermometer

Procedure:

Step 1: Formation of the Intermediate

  • In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Heat the mixture with stirring to 110-120 °C for 1 hour. Ethanol will begin to distill from the reaction mixture.

  • Monitor the reaction by TLC until the 3-chloroaniline spot is no longer visible.

Step 2: Thermal Cyclization

  • In a separate, larger flask equipped with a mechanical stirrer and a reflux condenser, preheat a volume of Dowtherm A sufficient to ensure good stirring of the reaction mixture to 250 °C.

  • Once the temperature is stable, add the crude intermediate mixture from Step 1 dropwise to the hot Dowtherm A over 20-30 minutes. Caution: This addition can be exothermic.

  • Maintain the reaction temperature at 250 °C and stir vigorously for 30-45 minutes after the addition is complete.

  • Monitor the disappearance of the intermediate by TLC.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to below 100 °C.

  • Carefully add hexane or petroleum ether to the cooled mixture to precipitate the crude product.

  • Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from ethanol or acetic acid to yield the pure 4-hydroxy-7-chloroquinoline.

Technical Support Center: Synthesis of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its key stages?

A1: The most prevalent and established method is a two-step process based on the Gould-Jacobs reaction.[1][2]

  • Enamine Formation: N-methylaniline is condensed with diethyl ethoxymethylenemalonate (DEEMM) to form the key intermediate, diethyl ((methylanilino)methylene)malonate. This is typically a rapid substitution reaction.[3][4]

  • Thermal Cyclization: The enamine intermediate is heated to a high temperature (typically in a high-boiling solvent like diphenyl ether or under neat conditions) to induce an intramolecular cyclization, forming the quinolone ring system.[2][3]

An alternative route involves first performing the Gould-Jacobs reaction with aniline to produce Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, followed by a separate N-methylation step.[5][6]

Q2: I see a byproduct with a mass corresponding to the loss of an ethyl group (M-28). What is it?

A2: This is highly indicative of decarboxylation of the C3-ester group, followed by the loss of ethylene. This typically occurs when the thermal cyclization is performed at excessively high temperatures or for prolonged periods.[1][2] The high thermal energy required for the ring-closing reaction can also initiate the fragmentation of the ethyl ester.

Q3: My final product is contaminated with an isomer that I cannot easily separate. What is the likely structure?

A3: If you are synthesizing the target molecule via N-methylation of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, the most common isomeric byproduct is the O-methylated product: Ethyl 4-methoxyquinoline-3-carboxylate.[6] The precursor exists in a keto-enol tautomerism, and alkylation can occur at both the nitrogen (N1) and the oxygen (O4) atoms. The ratio of N- to O-methylation can be influenced by the choice of base, solvent, and methylating agent.[6]

Q4: After the reaction, I have a significant amount of a water-soluble impurity. What could this be?

A4: The most likely water-soluble impurity is the hydrolyzed product, 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The ethyl ester is susceptible to hydrolysis, especially if there is residual water in the solvents or reagents, or if the workup conditions are acidic or basic.[7][8][9]

Synthesis Pathway and Key Byproduct Formation

The following diagram illustrates the primary synthetic route and the points at which common byproducts can emerge.

Synthesis_and_Byproducts cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Target Product cluster_byproducts Common Byproducts NMA N-Methylaniline Enamine Diethyl ((methylanilino)methylene)malonate NMA->Enamine Condensation DEEMM DEEMM DEEMM->Enamine Condensation Target Ethyl 1-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylate Enamine->Target Thermal Cyclization (240-250°C) Enamine->Target Hydrolysis Hydrolyzed Acid Target->Hydrolysis H₂O, H⁺/OH⁻ Decarboxylation Decarboxylated Product Target->Decarboxylation >260°C SelfCondensation Self-Condensation Dimer Target->SelfCondensation High Temp, Base

Caption: Primary synthesis route and common byproduct formation points.

Troubleshooting Guide

This section addresses specific experimental issues, their probable causes, and recommended corrective actions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Cyclized Product; High Amount of Unreacted Enamine Intermediate 1. Insufficient Cyclization Temperature: The thermal energy was not high enough to overcome the activation barrier for the 6-electron cyclization.[1][3]2. Short Reaction Time: The heating duration was not sufficient for the reaction to proceed to completion.1. Optimize Temperature: Ensure the reaction medium (e.g., diphenyl ether) reaches and maintains a temperature of 240-250°C. Monitor the internal reaction temperature directly.2. Increase Time & Monitor: Extend the reaction time. Monitor the disappearance of the enamine intermediate using Thin Layer Chromatography (TLC).
Significant Peak Corresponding to O-Methylated Isomer in NMR/LC-MS 1. Incorrect Choice of Base/Solvent: In the N-methylation route, polar aprotic solvents (like DMF) and certain bases can favor O-alkylation.[6]2. Kinetic vs. Thermodynamic Control: O-methylation can be the kinetically favored product under certain conditions.1. Modify Reaction Conditions: Use a less polar solvent and a stronger base that promotes N-deprotonation. For instance, using potassium carbonate in DMF is a common method that can still produce mixtures.[5] Experiment with conditions to optimize for N-methylation.2. Purification: Careful column chromatography may be required to separate the N- and O-methylated isomers.
Product Precipitates as Carboxylic Acid During Workup 1. Ester Hydrolysis: The presence of water, acid, or base during the reaction or, more commonly, during the aqueous workup, has hydrolyzed the ethyl ester.[7][8][9]1. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, especially for the N-methylation step.2. Neutral Workup: Perform the aqueous workup using neutral water or a buffered solution (e.g., saturated sodium bicarbonate followed by brine) and avoid strong acids or bases.3. Re-esterification: If significant hydrolysis has occurred, the resulting carboxylic acid can be isolated and re-esterified as a salvage step.
Formation of Dark Tar or Polymeric Material 1. Excessive Heat: Temperatures significantly above 260°C can cause decomposition and polymerization of reactants and products.[2][10]1. Strict Temperature Control: Use a high-boiling, thermally stable solvent (like Dowtherm A) and a temperature controller to avoid overheating.[11]2. Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that contribute to tar formation.
Presence of a Dimeric Impurity (M ≈ 2x Target - 18) 1. Self-Condensation: Under basic conditions and high temperatures, the target molecule can undergo self-condensation.[12]1. Avoid Strong Base in Cyclization: The thermal cyclization step should ideally be uncatalyzed. If a base is used in a subsequent step (like N-methylation), ensure the temperature is controlled and the base is neutralized before any high-temperature distillation.
Troubleshooting Flowchart: Isolating the Cause of Impurities

This diagram provides a logical workflow to diagnose the origin of unexpected byproducts.

Troubleshooting_Flowchart decision decision cause cause start Impurity Detected in Final Product m1 Determine Mass of Impurity start->m1 Analyze by LC-MS d1 Mass = Mass of Starting Enamine? m1->d1 c1 Incomplete Cyclization d1->c1 Yes d2 Mass = Isomer of Target Product? d1->d2 No c2 O-Methylation Byproduct d2->c2 Yes d3 Mass = Target - C₂H₄O₂ (Hydrolysis)? d2->d3 No c3 Ester Hydrolysis d3->c3 Yes d4 Mass = Target - C₂H₅O₂H (Decarboxylation)? d3->d4 No c4 Decarboxylation d4->c4 Yes end Consult Further Spectroscopic Data (NMR) d4->end No

Caption: A diagnostic flowchart for identifying common byproducts via mass analysis.

Key Experimental Protocols

Protocol 1: Thermal Cyclization of Diethyl ((methylanilino)methylene)malonate

This protocol is foundational and requires careful control of temperature.

  • Setup: Place the enamine intermediate (10 mmol) and diphenyl ether (20 mL) in a round-bottom flask equipped with a reflux condenser and a high-temperature thermometer or thermocouple.

  • Heating: Heat the mixture rapidly to 245-250°C. The reaction is often accompanied by the evolution of ethanol.

  • Monitoring: Maintain the temperature for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes), observing the disappearance of the starting enamine spot and the appearance of the fluorescent quinolone product spot.

  • Cooldown & Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.

  • Isolation: Dilute the cooled mixture with hexanes or petroleum ether to further precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with the same solvent to remove the diphenyl ether.

  • Purification: The crude solid can be recrystallized from a suitable solvent such as ethanol or ethyl acetate to yield the pure product.

Protocol 2: N-methylation of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This procedure highlights the critical step where isomeric byproducts can form.

  • Setup: To a stirred suspension of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (10 mmol) and anhydrous potassium carbonate (15 mmol) in anhydrous DMF (50 mL), add methyl iodide (12 mmol).[5]

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress should be monitored by TLC or LC-MS to determine the ratio of N- vs. O-methylated products.

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-water (200 mL). A precipitate will form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[5]

  • Washing & Drying: Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the resulting crude solid will likely be a mixture of N- and O-methylated isomers. This mixture must be purified by silica gel column chromatography to isolate the desired N-methylated product.

References

Technical Support Center: Troubleshooting Low Yield in Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinolone synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments, with a primary focus on resolving low product yields.

Our approach is grounded in years of field-proven experience and a deep understanding of the underlying chemical principles governing these reactions. We will not only provide procedural steps but also explain the causality behind experimental choices to empower you to make informed decisions in your synthetic endeavors.

General Troubleshooting & FAQs

This section addresses broad issues that can impact any quinolone synthesis method.

Q1: My quinolone synthesis is resulting in a very low yield or has failed completely. Where do I start troubleshooting?

A1: Low yields in quinolone synthesis are a common challenge and can often be traced back to a few fundamental parameters. A systematic approach to troubleshooting is crucial.[1][2]

Core Areas to Investigate:

  • Purity of Starting Materials: Impurities in your aniline, β-ketoester, or other reactants can introduce competing side reactions, leading to a complex mixture of products and a low yield of the desired quinolone.[2] Always ensure the purity of your starting materials through appropriate characterization techniques (e.g., NMR, melting point) before commencing the synthesis.

  • Reaction Temperature: Quinolone syntheses are often highly sensitive to temperature.[2] Excessive heat can lead to the decomposition of reactants and products, often resulting in the formation of tarry byproducts.[1][3] Conversely, a temperature that is too low may result in an incomplete or sluggish reaction.[1]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and the solubility of intermediates.[2][4] For high-temperature cyclization reactions, a high-boiling, inert solvent like diphenyl ether is often necessary to achieve the required energy of activation.[5][6]

  • Catalyst Activity: If your synthesis employs a catalyst, its activity is paramount. Ensure the catalyst is fresh and has not been deactivated by exposure to air or moisture.[2] In some cases, catalyst poisoning by intermediates or products can also occur.[7]

Below is a general workflow to guide your troubleshooting process:

G cluster_0 Initial Troubleshooting Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_temp Optimize Reaction Temperature check_purity->check_temp Purity Confirmed check_solvent Evaluate Solvent System check_temp->check_solvent Temperature Optimized check_catalyst Assess Catalyst Activity check_solvent->check_catalyst Solvent Appropriate analyze_side_products Analyze Reaction Mixture for Side Products (TLC, LC-MS) check_catalyst->analyze_side_products Catalyst Active modify_conditions Modify Reaction Conditions Based on Analysis analyze_side_products->modify_conditions end Improved Yield modify_conditions->end

Caption: A general troubleshooting workflow for addressing low yields.

Q2: I'm observing a significant amount of dark, tarry substance in my reaction mixture. What is the cause and how can I minimize it?

A2: Tar formation is a frequent issue in several quinolone syntheses, particularly those requiring harsh conditions like the Skraup or Pfitzinger reactions.[3][8] This is often due to polymerization or decomposition of starting materials and intermediates under strong acidic or high-temperature conditions.[8]

Strategies to Minimize Tar Formation:

  • Moderate Reaction Conditions: For notoriously vigorous reactions like the Skraup synthesis, the use of a moderator such as ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[8]

  • Controlled Reagent Addition: Slow and controlled addition of reagents, especially strong acids, with efficient cooling and stirring can help dissipate heat and prevent localized hotspots that lead to decomposition.[8]

  • Temperature Optimization: Avoid excessively high temperatures. It may be beneficial to run the reaction at a slightly lower temperature for a longer duration.[6]

  • Purification Techniques: For crude products that are tarry, purification methods like steam distillation can be effective in separating the volatile quinolone product from non-volatile tars.[1]

Q3: How do I effectively monitor the progress of my quinolone synthesis?

A3: Robust reaction monitoring is key to achieving optimal yields by ensuring the reaction goes to completion without significant product degradation. A combination of analytical techniques is highly recommended.[9]

Technique Application Key Indicators
Thin-Layer Chromatography (TLC) Rapid, qualitative tracking of reactant consumption and product formation.[9]Disappearance of starting material spots and appearance of a new product spot with a different Rf value.
Liquid Chromatography-Mass Spectrometry (LC-MS) Verification of the molecular weight of intermediates and the final product, and assessment of purity.[9]Detection of the expected molecular ion peak for the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural confirmation of the final product and key intermediates.[9]Appearance of characteristic signals for the quinolone core and disappearance of signals from starting materials.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of key functional groups.Appearance of characteristic stretches, such as the C=O of the quinolone ring.[9]
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sampling: Using a capillary tube, carefully withdraw a small aliquot of the reaction mixture.

  • Dilution: Dilute the aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of your starting materials for reference.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system and allow the solvent front to move up the plate.

  • Visualization: After development, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (typically 254 nm).[9]

Troubleshooting Specific Quinolone Syntheses

This section delves into common issues associated with widely used named reactions for quinolone synthesis.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines.[5][10] The key steps involve the reaction of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization.[11]

Q4: My Gould-Jacobs cyclization step is giving a low yield. What are the critical factors to consider?

A4: The thermal cyclization of the anilidomethylenemalonate intermediate is often the most challenging step and is highly dependent on temperature.[5][12]

  • Insufficient Temperature: The intramolecular cyclization requires significant thermal energy, typically temperatures of 250-260 °C.[5] This is often achieved by using a high-boiling inert solvent such as diphenyl ether or Dowtherm A.[5] If the temperature is too low, the reaction will not proceed to completion.

  • Reaction Time: The optimal reaction time at high temperatures needs to be determined empirically. Prolonged heating can lead to product degradation.[2]

  • Microwave Synthesis: Modern adaptations using microwave irradiation can significantly shorten reaction times and improve yields by allowing for rapid and uniform heating to high temperatures.[5][12]

Protocol 2: High-Temperature Cyclization in Gould-Jacobs Synthesis
  • Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Add a non-polar solvent like cyclohexane to precipitate the crude 4-hydroxyquinoline product.

  • Purification: Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under a vacuum.[5]

G cluster_1 Gould-Jacobs Reaction Workflow start Aniline + Alkoxymethylenemalonate intermediate Anilidomethylenemalonate Intermediate start->intermediate cyclization High-Temperature Cyclization (e.g., 250°C in Diphenyl Ether) intermediate->cyclization product_ester 4-Hydroxy-3-carboalkoxyquinoline cyclization->product_ester hydrolysis Saponification (e.g., NaOH) product_ester->hydrolysis acid 4-Hydroxyquinoline-3-carboxylic Acid hydrolysis->acid decarboxylation Decarboxylation (Heat) acid->decarboxylation final_product 4-Hydroxyquinoline decarboxylation->final_product

Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.

Conrad-Limpach-Knorr Synthesis

This method involves the condensation of an aniline with a β-ketoester and can yield either a 4-quinolone (Conrad-Limpach) or a 2-quinolone (Knorr), depending on the reaction conditions.[6][13]

Q5: I am getting a mixture of 2-quinolone and 4-quinolone in my Conrad-Limpach-Knorr synthesis. How can I control the selectivity?

A5: The regioselectivity in this synthesis is primarily controlled by temperature.

  • For 4-Quinolones (Conrad-Limpach): Lower reaction temperatures favor the formation of the β-arylaminoacrylate intermediate, which upon cyclization, yields the 4-quinolone. This is the kinetically controlled product.[6]

  • For 2-Quinolones (Knorr): Higher reaction temperatures, often in the presence of a strong acid like sulfuric acid, favor the formation of the β-ketoanilide intermediate, leading to the 2-quinolone. This is the thermodynamically controlled product.[6][13]

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[4]

Q6: My Friedländer synthesis is giving a low yield, and I suspect side reactions. What is the most common side reaction and how can I avoid it?

A6: The most common side reaction in the Friedländer synthesis, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[4]

Strategies to Minimize Self-Condensation:

  • Catalyst Choice: The choice of an acid or base catalyst is crucial and depends on the reactivity of your substrates.[4] For substrates prone to self-condensation, an acid catalyst like p-toluenesulfonic acid (p-TsOH) may be more suitable.[4]

  • Slow Addition: Adding the ketone reactant slowly to the reaction mixture can help to keep its concentration low and disfavor the bimolecular self-condensation reaction.[8]

  • Biphasic Reaction Medium: In some cases, using a biphasic solvent system can sequester the carbonyl compound in an organic phase, reducing its effective concentration in the reactive phase and minimizing polymerization.[8]

G cluster_2 Friedländer Synthesis: Competing Pathways reactants 2-Aminoaryl Ketone + Methylene Compound desired_path Desired Condensation and Cyclization reactants->desired_path side_path Self-Condensation of Methylene Compound (Aldol) reactants->side_path product Quinolone Product desired_path->product side_product Aldol Adduct/Polymer side_path->side_product

References

Technical Support Center: Purification of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. The following troubleshooting advice is structured in a question-and-answer format to directly address common issues observed during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Product Characterization and Handling

Question 1: My final product is a persistent oil and refuses to solidify. What are the likely causes and what should I do?

Answer: The oily nature of your crude product often points to the presence of impurities that disrupt the crystal lattice formation. The most common culprits are residual solvents, unreacted starting materials, or the presence of side products.

Troubleshooting Steps:

  • Solvent Removal: Ensure all high-boiling solvents used in the reaction or workup (e.g., DMF, DMSO) are thoroughly removed. This can be achieved by co-evaporation with a lower-boiling solvent like toluene under reduced pressure or by performing a liquid-liquid extraction if the product is soluble in an immiscible organic solvent.

  • Trituration: This is a key technique to induce crystallization from an oil. Add a non-polar solvent in which your product is poorly soluble but the impurities are more soluble (e.g., cold ethyl acetate, diethyl ether, or hexane).[1] Vigorously stir or scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical agitation can provide the energy needed to initiate crystallization.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to the oil can initiate crystallization.

Question 2: My product has a low and broad melting point. What does this signify?

Answer: A low and broad melting point is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystalline structure, requiring less energy to transition to a liquid state and occurring over a wider temperature range. The expected melting point for a similar compound, ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is reported as 92-94°C.[1] Significant deviation from the expected range for your specific compound suggests the need for further purification.

Section 2: Identifying and Mitigating Common Synthetic Impurities

The synthesis of this compound typically involves a two-step process: a Gould-Jacobs reaction to form the quinolone core, followed by N-methylation.[1][2] Impurities can arise from both stages.

Question 3: My NMR spectrum shows signals corresponding to the uncyclized intermediate from the Gould-Jacobs reaction. How do I address this?

Answer: The presence of the anilinomethylenemalonate intermediate indicates that the thermal cyclization step was incomplete. The Gould-Jacobs reaction requires high temperatures (often around 250°C) to drive the 6-electron cyclization.[3]

Causality & Solution:

  • Insufficient Heating: The reaction temperature may not have been high enough or the reaction time too short. The use of high-boiling solvents like Dowtherm A or diphenyl ether is common for this reason.[3] Microwave-assisted synthesis can also be highly effective at promoting cyclization and often leads to higher yields in shorter times.[4]

  • Purification Strategy: If you have already isolated the product, separating the uncyclized intermediate from the desired cyclized product can be challenging due to their structural similarities. Column chromatography is the most effective method in this case. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one will likely be necessary.

Question 4: I'm observing a significant amount of an isomeric byproduct after the N-methylation step. What is it and how can I separate it?

Answer: A very common byproduct in the methylation of 4-hydroxyquinolines is the O-methylated isomer, in this case, ethyl 4-methoxy-1-methylquinoline-3-carboxylate. The reaction of the enolate intermediate with the methylating agent can occur at either the nitrogen or the oxygen.

Expertise & Experience: The ratio of N-methylation to O-methylation is influenced by factors such as the solvent, the base used, and the counter-ion. A study on a similar system showed that methylation with methyl iodide can lead to a mixture of both N- and O-methylated products.[5][6]

Identification and Separation:

Compound Key ¹H NMR Signal Separation Method
N-methyl (Desired) Singlet for N-CH₃ protons around 4.1 ppm.[5]Column Chromatography
O-methyl (Impurity) Singlet for O-CH₃ protons around 4.0 ppm.[5]Column Chromatography
  • Purification Protocol: Column chromatography on silica gel is the most reliable method to separate these isomers. A solvent system of chloroform or a hexane/ethyl acetate gradient is a good starting point.

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Impurity_Formation cluster_synthesis Synthetic Pathway & Impurity Origins Start Ethyl 4-oxo-1,4-dihydro quinoline-3-carboxylate Reaction N-Methylation (e.g., CH₃I, K₂CO₃, DMF) Start->Reaction Product Ethyl 1-methyl-4-oxo-1,4-dihydro quinoline-3-carboxylate (Desired) Reaction->Product N-alkylation O_methyl Ethyl 4-methoxyquinoline- 3-carboxylate (O-methylated) Reaction->O_methyl O-alkylation Hydrolysis Hydrolysis (H₂O, acid/base) Product->Hydrolysis Hydrolysis_product 1-methyl-4-oxo-1,4-dihydro quinoline-3-carboxylic acid Hydrolysis->Hydrolysis_product

Caption: Formation of N-methylated product and common impurities.

Question 5: My product is contaminated with the hydrolyzed carboxylic acid. Why did this happen and how can I remove it?

Answer: The ethyl ester functional group is susceptible to hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic conditions, if water is present during the reaction or workup.[7]

Prevention and Removal:

  • Prevention: Ensure all reagents and solvents are anhydrous, especially during the N-methylation step. When performing an aqueous workup, minimize the contact time with acidic or basic layers and avoid excessive heat.

  • Removal: The carboxylic acid impurity is easily removed by washing an organic solution of your crude product (e.g., in dichloromethane or ethyl acetate) with a mild basic solution like saturated sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Be sure to then wash with water and brine, and thoroughly dry the organic layer before solvent evaporation.

Section 3: Advanced Purification and Crystallization

Question 6: I'm struggling with recrystallization. Can you provide a detailed protocol and suggest suitable solvents?

Answer: Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Recommended Solvents: Based on literature for similar compounds, the following solvents are good starting points for recrystallization:[1][3][5]

Solvent/System Comments
Ethanol A common choice, often effective for quinolones.
Ethyl Acetate Another good option, particularly for removing non-polar impurities.
Dichloromethane/Hexane A solvent/anti-solvent system. Dissolve the compound in a minimum of hot dichloromethane and then slowly add hexane until turbidity is observed.
DMF/Water For more polar compounds, dissolving in a minimum of hot DMF followed by the slow addition of water can induce crystallization.

Experimental Protocol: Step-by-Step Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended).

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid just dissolves. Adding too much solvent will reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities on the surface.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

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Purification_Workflow cluster_check Purity Check cluster_chromatography Alternative Path Crude Crude Oily Product Trituration Trituration (e.g., cold Hexane/EtOAc) Crude->Trituration Crude_Solid Crude Solid Trituration->Crude_Solid Dissolve Dissolve in minimum hot solvent (e.g., EtOH) Crude_Solid->Dissolve Cool Slow Cooling Dissolve->Cool Filtration Vacuum Filtration & Cold Solvent Wash Cool->Filtration Crystals Pure Crystals Drying Vacuum Drying Filtration->Drying Pure_Product Pure Solid Product Drying->Pure_Product Purity_Check Check Purity (TLC, Melting Point) Pure_Product->Purity_Check Column Column Chromatography Purity_Check->Column If Impure Column->Pure_Product

Caption: General workflow for the purification of the target compound.

Question 7: When should I opt for column chromatography instead of recrystallization?

Answer: Column chromatography is generally employed when recrystallization fails to yield a product of sufficient purity. It is particularly necessary in the following scenarios:

  • Separating Isomers: As discussed for the N- vs. O-methylated products, when impurities have very similar solubility profiles to the desired compound.

  • Removing Multiple Impurities: When the crude product is a complex mixture.

  • Purifying Non-Crystalline Materials: If the product remains an oil even after extensive trituration attempts.

A good starting eluent system for silica gel chromatography would be a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).

References

Technical Support Center: Strategies for Solubilizing Quinolone-3-Carboxylate Esters in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical advice and troubleshooting strategies for improving the solubility of quinolone-3-carboxylate esters in biological assays. Poor aqueous solubility is a frequent challenge with this class of compounds, leading to issues such as precipitation in assay media and inconsistent results. This resource is designed to help you navigate these challenges and ensure the reliability and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with quinolone-3-carboxylate esters.

Q1: Why are my quinolone-3-carboxylate esters poorly soluble in aqueous buffers?

A1: Quinolone-3-carboxylate esters are often characterized by a planar, aromatic core structure, which contributes to their hydrophobicity. While the quinolone nucleus itself has ionizable groups that can influence solubility, the presence of an ester at the 3-position can significantly impact the molecule's overall physicochemical properties. Unlike the corresponding carboxylic acids, which can be deprotonated to form more soluble salts, esters are neutral compounds with limited capacity for hydrogen bonding with water. This inherent lipophilicity often leads to low aqueous solubility, a common challenge in the formulation of these compounds for biological assays.[1][2]

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?

A2: This phenomenon, often termed "solvent shock," is a common issue when working with compounds that have low aqueous solubility.[3] While your quinolone-3-carboxylate ester may be highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO), the rapid dilution into an aqueous environment like cell culture medium causes a dramatic shift in solvent polarity. This sudden change can lead to the compound "crashing out" of the solution as it is no longer soluble at that concentration in the predominantly aqueous medium. The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and to minimize its effect on compound solubility.

Q3: Can the pH of my assay buffer affect the solubility of my quinolone-3-carboxylate ester?

A3: Yes, the pH of the assay buffer can have a significant impact on the solubility of quinolone compounds.[4] Many quinolones are zwitterionic, possessing both acidic (carboxylic acid) and basic (piperazinyl or other nitrogen-containing) functional groups.[5] This gives them a characteristic "U"-shaped pH-solubility profile, with higher solubility at acidic and basic pH values and a minimum solubility near their isoelectric point (typically around neutral pH). While the esterification of the carboxylic acid group will alter this profile, the overall solubility of the molecule can still be influenced by the ionization state of other functional groups on the quinolone scaffold.

Q4: Should I be concerned about the stability of the ester bond during my assay?

A4: Yes, the stability of the ester linkage is a critical consideration. Ester hydrolysis, the cleavage of the ester bond to form the corresponding carboxylic acid and alcohol, can be a concern under certain experimental conditions. This can be influenced by the pH of the medium and the presence of enzymes. Biological media, particularly those supplemented with serum, contain esterases that can catalyze the hydrolysis of ester bonds.[6] This conversion of the ester to the carboxylic acid could lead to a different biological activity profile and should be monitored if it is a concern for your specific compound and assay.

Troubleshooting Guide: Precipitation in Biological Assays

Encountering precipitation of your quinolone-3-carboxylate ester during an experiment can be frustrating. This section provides a step-by-step guide to diagnose and resolve these issues.

Initial Assessment of the Problem

Before attempting to modify your solubilization strategy, it's important to characterize the problem.

  • When does the precipitation occur?

    • Immediately upon dilution into the aqueous buffer?

    • Over time during incubation at 37°C?

    • Only at higher concentrations?

  • What does the precipitate look like?

    • Is it a fine, cloudy suspension or larger, crystalline particles?

Answering these questions will help you to pinpoint the likely cause of the precipitation and select the most appropriate solution.

Step-by-Step Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting precipitation issues with quinolone-3-carboxylate esters.

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

This section provides detailed protocols for preparing stock solutions and working solutions of quinolone-3-carboxylate esters, as well as a method for assessing their kinetic solubility.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

The first step in working with a poorly soluble compound is to prepare a high-concentration stock solution in a suitable organic solvent. DMSO is the most common choice for this purpose.

Materials:

  • Quinolone-3-carboxylate ester (solid powder)

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare your desired stock concentration (e.g., 10 mM, 50 mM).

  • Weigh the compound: Accurately weigh the calculated mass of the compound and transfer it to the sterile vial.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the vial.

  • Dissolve the compound: Vortex the vial until the compound is completely dissolved. If the compound is difficult to dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be used, but be cautious as some compounds may be heat-sensitive.

  • Visual inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Serial Dilutions

This protocol describes how to dilute your DMSO stock solution into your aqueous assay medium while minimizing the risk of precipitation.

Materials:

  • High-concentration stock solution of quinolone-3-carboxylate ester in DMSO

  • Sterile aqueous assay medium (e.g., cell culture medium, buffer)

  • Sterile polypropylene tubes or 96-well plates

Procedure:

  • Pre-warm the medium: If your assay is performed at an elevated temperature (e.g., 37°C), pre-warm the assay medium to that temperature.

  • Intermediate dilution (optional but recommended): To minimize solvent shock, it is often beneficial to perform an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:10 in fresh DMSO to create a 1 mM stock.

  • Final dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed assay medium while gently vortexing or swirling. It is crucial to add the DMSO stock to the aqueous medium, not the other way around.

  • Serial dilutions: To create a dose-response curve, perform serial dilutions directly in the assay medium. For example, in a 96-well plate, add your highest concentration to the first well, and then transfer a portion of that solution to the next well containing fresh medium, and so on.

Protocol 3: Kinetic Solubility Assessment in Assay Medium

This protocol will help you determine the maximum concentration at which your compound remains soluble in your specific assay medium under your experimental conditions.

Materials:

  • High-concentration stock solution of quinolone-3-carboxylate ester in DMSO

  • Sterile aqueous assay medium

  • Sterile 96-well plate (clear bottom)

  • Plate reader capable of measuring absorbance or nephelometry (light scattering)

Procedure:

  • Prepare serial dilutions: In the 96-well plate, prepare a series of dilutions of your compound in the assay medium, as described in Protocol 2. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.

  • Visual inspection: At various time points (e.g., 0, 1, 4, 24 hours), visually inspect the plate for any signs of precipitation.

  • Instrumental analysis (optional): For a more quantitative assessment, measure the absorbance or light scattering of each well using a plate reader. An increase in absorbance or light scattering compared to the vehicle control indicates precipitation.

  • Determine the kinetic solubility limit: The highest concentration that remains clear and does not show an increase in absorbance or light scattering is considered the kinetic solubility limit of your compound in that medium.

Advanced Solubilization Strategies

If you are still encountering solubility issues after optimizing your dilution strategy, you may need to consider more advanced formulation approaches.

pH Adjustment

As discussed in the FAQs, the solubility of many quinolones is pH-dependent.[4] If your assay can tolerate a change in pH, you can try adjusting the pH of your buffer to a range where your compound is more soluble. For quinolones, this is typically in the acidic or basic range.[5] However, be mindful that a significant change in pH can affect the biological activity of your compound and the performance of your assay.

Co-solvents

Co-solvents are water-miscible organic solvents that can be added to your aqueous medium to increase the solubility of hydrophobic compounds.[3]

Co-solventTypical Final Concentration in AssayNotes
Ethanol0.1 - 1%Can be toxic to cells at higher concentrations.
Polyethylene glycol 400 (PEG 400)1 - 5%Generally well-tolerated by cells.
Propylene glycol0.5 - 2%Can have effects on cell membrane fluidity.

Important Note: Always include a vehicle control with the same final concentration of the co-solvent in your experiments to account for any potential effects on your assay.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.

Cyclodextrin DerivativeKey Features
β-Cyclodextrin (β-CD)Natural cyclodextrin with limited aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Modified cyclodextrin with significantly higher aqueous solubility and lower toxicity than β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Anionic cyclodextrin derivative with very high aqueous solubility.

When using cyclodextrins, it is important to determine the optimal drug-to-cyclodextrin ratio to achieve maximum solubility enhancement without introducing artifacts into your assay.

Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their solubility.

  • Pluronic® F-127: This is a non-ionic triblock copolymer surfactant that is commonly used to improve the solubility of hydrophobic compounds in biological assays.[8] It is generally considered to be biocompatible at low concentrations (typically <0.1%).

Protocol for Using Pluronic® F-127:

  • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in water.

  • When preparing your working solution, first mix your DMSO stock of the quinolone-3-carboxylate ester with the Pluronic® F-127 solution (e.g., at a 1:1 ratio).

  • Then, add this mixture to your pre-warmed assay medium while vortexing.

  • The final concentration of Pluronic® F-127 in your assay should be kept as low as possible, typically in the range of 0.01% to 0.1%.

The following diagram illustrates the workflow for selecting an advanced solubilization strategy.

G A Start: Basic Solubilization Fails B Can the assay pH be modified? A->B C Adjust pH to acidic or basic range B->C Yes D Are co-solvents compatible with the assay? B->D No J End: Compound Solubilized C->J E Use co-solvents (e.g., PEG 400, Ethanol) D->E Yes F Is complexation a viable option? D->F No E->J G Use cyclodextrins (e.g., HP-β-CD) F->G Yes H Are surfactants compatible with the assay? F->H No G->J I Use surfactants (e.g., Pluronic® F-127) H->I Yes H->J No I->J

Caption: Decision tree for advanced solubilization strategies.

Quantitative Data Summary

The following table provides representative solubility data for a hypothetical quinolone-3-carboxylate ester, "Compound Q-Ester," in various solvents and media. This data is for illustrative purposes and the actual solubility of your specific compound may vary.

Solvent/MediumApproximate Solubility (µM)Notes
Water< 1Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 5Limited solubility in physiological buffers.
DMSO> 50,000High solubility, suitable for stock solutions.
Ethanol~ 1,000Moderate solubility.
Cell Culture Medium (e.g., DMEM) with 10% FBS10 - 50Serum proteins may slightly enhance solubility.
Cell Culture Medium + 1% PEG 40050 - 100Co-solvent can improve solubility.
Cell Culture Medium + 10 mM HP-β-CD100 - 500Cyclodextrin complexation can significantly increase solubility.
Cell Culture Medium + 0.05% Pluronic® F-12750 - 150Surfactant can aid in solubilization.

Monitoring Compound Concentration and Stability

To ensure the accuracy of your assay results, it is important to be able to measure the concentration of your quinolone-3-carboxylate ester in solution and to assess its stability over the course of the experiment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is the most common and reliable method for quantifying the concentration of small molecules in solution.[9][10] It can also be used to monitor for the appearance of degradation products, such as the hydrolyzed carboxylic acid.

  • Spectrophotometry: If your compound has a strong chromophore, UV-Vis spectrophotometry can be a simpler and faster method for determining its concentration, although it is less specific than HPLC.

By implementing the strategies and protocols outlined in this guide, you will be better equipped to overcome the solubility challenges associated with quinolone-3-carboxylate esters and to generate high-quality, reliable data in your biological assays.

References

Technical Support Center: Overcoming Poor Regioselectivity in Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the critical challenge of regioselectivity in quinolone synthesis. The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial, anticancer, and antiviral agents.[1][2] However, achieving the desired substitution pattern on the quinoline ring, particularly when using unsymmetrical starting materials, remains a significant hurdle. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate and resolve regiochemical issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Which classical quinolone synthesis methods are most prone to regioselectivity problems?

A1: Regioselectivity becomes a primary concern when using unsymmetrically substituted starting materials in several cornerstone quinolone syntheses. The most prominent examples include:

  • Gould-Jacobs Reaction: When using an asymmetrically substituted aniline, the thermal cyclization step can occur at either of the two ortho positions relative to the amino group, often leading to a mixture of product isomers.[3]

  • Conrad-Limpach-Knorr Synthesis: The initial condensation of an aniline with an unsymmetrical β-ketoester can proceed via two different pathways depending on the reaction conditions, yielding either a 4-quinolone (kinetic product) or a 2-quinolone (thermodynamic product).[1][4][5]

  • Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, which complicates purification and reduces the yield of the desired product.[6][7]

  • Skraup/Doebner-von Miller Reactions: These methods also face regioselectivity challenges when using substituted anilines, as the cyclization can occur at different positions on the aniline ring.[6]

Q2: What are the fundamental factors that control the regiochemical outcome in these reactions?

A2: The regioselectivity in classical quinolone syntheses is primarily governed by a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on the aniline or the carbonyl partner can physically obstruct one reaction pathway, favoring cyclization at the less hindered position.[8][9]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic ring significantly influences the nucleophilicity of the ortho carbons. Electron-donating groups can activate a specific position for electrophilic attack during cyclization, while electron-withdrawing groups can deactivate it.[3][8]

  • Reaction Temperature: Temperature plays a crucial role in determining kinetic versus thermodynamic control. In the Conrad-Limpach-Knorr synthesis, for example, lower temperatures favor the kinetically controlled formation of the 4-quinolone, while higher temperatures lead to the thermodynamically more stable 2-quinolone.[4]

  • Solvent Effects: The polarity and boiling point of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway. High-boiling, inert solvents like diphenyl ether are often used to achieve the high temperatures required for cyclization, which can also impact the regiochemical outcome.[8][10]

  • Catalyst/Base Choice: The type and strength of the acid or base catalyst can alter the reaction mechanism and regioselectivity. For instance, in some cyclizations, a stronger base may favor deprotonation at a specific site, directing the reaction towards a particular isomer.[3]

Troubleshooting Guide: Gould-Jacobs Reaction

Issue: Poor regioselectivity during the thermal cyclization of a meta-substituted anilinomethylenemalonate, leading to a mixture of 5- and 7-substituted 4-hydroxyquinolines.

Mechanistic Insight: The Gould-Jacobs reaction proceeds via an initial condensation followed by a thermal electrocyclization.[11][12] With a meta-substituted aniline, the cyclization can occur at either the C2 or C6 position of the aniline ring. The regiochemical outcome is dictated by the relative activation of these two positions, which is influenced by both steric and electronic factors of the 'R' group.

Diagram: Regiochemical Divergence in Gould-Jacobs Reaction

Gould_Jacobs cluster_start Starting Material cluster_cyclization Thermal Cyclization (High T) cluster_products Product Mixture SM m-Substituted Anilinomethylenemalonate TC Pericyclic Reaction SM->TC Heat (e.g., Diphenyl Ether) P1 7-Substituted Quinolone (Less Hindered/Electronically Favored) TC->P1 Path A (Favored) P2 5-Substituted Quinolone (More Hindered/Electronically Disfavored) TC->P2 Path B (Disfavored)

Caption: Divergent pathways in the Gould-Jacobs cyclization step.

Troubleshooting Protocol & Optimization

1. Analyze Substituent Effects:

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups generally favor cyclization at the para position to themselves (leading to the 7-substituted quinolone) due to electronic activation. The Gould-Jacobs reaction is particularly effective for anilines with meta electron-donating groups.[11]

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃): These groups deactivate the ring, making cyclization more difficult and often requiring more forcing conditions (higher temperatures, longer reaction times).[8] Cyclization typically occurs at the position that is electronically less disfavored.

  • Steric Bulk: A large substituent at the meta position will sterically hinder the adjacent ortho position (C2), favoring cyclization at the less hindered C6 position to yield the 7-substituted quinolone.[3]

2. Optimize Reaction Conditions:

ParameterRecommendationRationale
Solvent Use high-boiling, inert solvents like Dowtherm A, diphenyl ether, or mineral oil.[8][10]These solvents allow for the high temperatures (typically >250 °C) required for the cyclization step while minimizing side reactions.[3] Improved yields of up to 95% have been reported with appropriate solvent choice.[4][8]
Temperature Carefully control the temperature. Start with the established literature temperature (e.g., 250 °C) and adjust in small increments.While high heat is necessary, excessive temperatures can lead to product decomposition and undesirable side reactions.[3][8] Sometimes, a slightly lower temperature for a longer duration can improve selectivity.
Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.Prolonged heating can lead to the degradation of the desired product.

3. Consider Alternative Synthetic Strategies:

If optimizing the Gould-Jacobs reaction fails to provide the desired regioselectivity, modern catalytic methods may offer a more direct and selective route.

  • Transition Metal-Catalyzed C-H Activation: Rhodium-catalyzed cyclization between anilines and alkynyl esters has been shown to provide regioselective access to quinoline carboxylates under mild conditions.[13]

  • Palladium-Catalyzed Carbonylation: The coupling of 2-iodoanilines with terminal alkynes under a carbon monoxide atmosphere can provide quinolin-4-ones with good regiocontrol.[3]

Troubleshooting Guide: Conrad-Limpach-Knorr Synthesis

Issue: Formation of a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline isomers.

Mechanistic Insight: This reaction's regioselectivity is a classic example of kinetic versus thermodynamic control. The aniline can attack either the keto-carbonyl or the ester-carbonyl of the β-ketoester.[4]

  • Kinetic Pathway (Lower Temp, <100 °C): Nucleophilic attack occurs at the more reactive keto group, leading to a β-arylaminoacrylate intermediate, which cyclizes to the 4-hydroxyquinoline.[1][5]

  • Thermodynamic Pathway (Higher Temp, >140 °C): At higher temperatures, the reaction becomes reversible, and the more stable β-keto anilide is formed via attack at the ester group. This intermediate then cyclizes to the 2-hydroxyquinoline, a variation known as the Knorr quinoline synthesis.[4]

Diagram: Kinetic vs. Thermodynamic Control

Conrad_Limpach cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start Aniline + β-Ketoester K_Intermediate β-Arylaminoacrylate (via Keto Attack) Start->K_Intermediate Low Temp (e.g., < 100°C) T_Intermediate β-Keto Anilide (via Ester Attack) Start->T_Intermediate High Temp (e.g., > 140°C) K_Product 4-Hydroxyquinoline K_Intermediate->K_Product Cyclization T_Product 2-Hydroxyquinoline T_Intermediate->T_Product Cyclization

Caption: Temperature-dependent pathways in the Conrad-Limpach synthesis.

Troubleshooting Protocol & Optimization

Objective: Selectively Synthesize the 4-Hydroxyquinoline (Kinetic Product)

  • Temperature Control:

    • Maintain a reaction temperature below 100 °C for the initial condensation step to favor the formation of the β-arylaminoacrylate intermediate.[1]

    • The subsequent cyclization step requires high temperatures (~250 °C), but it's crucial that the initial addition is performed under kinetic control.[4]

  • Solvent Selection for Cyclization:

    • As with the Gould-Jacobs reaction, use high-boiling inert solvents like mineral oil or diphenyl ether for the high-temperature cyclization step.[4][10] This helps to achieve high yields (up to 95%) by ensuring a uniform high temperature without decomposition of the solvent.[4] A survey of solvents showed that yields generally improve with higher boiling points, with alternatives like 1,2,4-trichlorobenzene also being effective.[14]

  • Acid Catalysis:

    • The use of a strong acid catalyst, such as H₂SO₄ or HCl, is often employed to facilitate the multiple keto-enol tautomerizations and the final cyclization.[4] Ensure catalytic amounts are used, as harsh acidic conditions can sometimes promote side reactions.[15]

Objective: Selectively Synthesize the 2-Hydroxyquinoline (Thermodynamic Product)

  • Elevated Temperature:

    • Conduct the initial condensation at a higher temperature (around 140 °C or above) to favor the formation of the thermodynamically more stable β-keto anilide intermediate.[4]

Modern Approaches to Regiocontrolled Quinolone Synthesis

While classical methods are robust, modern transition-metal-catalyzed reactions offer powerful alternatives for achieving high regioselectivity, often under milder conditions.

  • Palladium-Catalyzed Reactions: Palladium catalysts are versatile for quinolone synthesis. Methods include the coupling-cyclization of 2-iodoaniline with α,β-unsaturated carbonyl compounds, which affords 3-substituted quinolin-2(1H)-ones with good regiocontrol.[16]

  • Copper-Catalyzed Reactions: Copper catalysts can be used for the one-pot synthesis of 3-acyl-2-substituted 4-quinolones via an aza-Michael addition followed by cyclization.[2][17]

  • Cobalt-Catalyzed C-H Activation: Cobalt catalysts can enable the direct C-H activation and cyclization of anilines with alkynes, using DMSO as both a solvent and a C1 building block, to provide a broad range of quinolines regioselectively.[17][18]

Experimental Protocol Example: Pd-Catalyzed Synthesis of 3-Substituted Quinolin-2(1H)-ones

This protocol is adapted from methodologies involving the coupling of 2-iodoaniline with α,β-unsaturated carbonyl compounds.[16]

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-iodoaniline (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and NaOAc (6.0 equiv.).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the tube.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted quinolin-2(1H)-one.

References

Technical Support Center: Side Reactions in the Methylation of 4-Oxo-Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the methylation of 4-oxo-quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired methylation outcomes with higher yields and purity.

Introduction

The methylation of 4-oxo-quinolines is a fundamental reaction in medicinal chemistry, as the resulting 1-methyl-4-quinolones and 4-methoxyquinolines are key structural motifs in numerous biologically active compounds.[1][2] However, the ambident nucleophilic nature of the 4-oxo-quinoline scaffold often leads to a mixture of N-methylated and O-methylated products, along with other side reactions that can complicate synthesis and purification. This guide will equip you with the knowledge to control the regioselectivity of your methylation reactions and troubleshoot common issues.

Troubleshooting Guide

Issue 1: Poor Regioselectivity - Mixture of N- and O-Methylated Products

Symptom: You observe a mixture of the desired 1-methyl-4-quinolone (N-methylation) and the 4-methoxyquinoline (O-methylation) byproduct in your reaction, as confirmed by NMR or LC-MS analysis.

Root Cause Analysis: The N- versus O-alkylation of the ambident 4-oxo-quinoline anion is a classic challenge in organic synthesis.[3] The outcome is highly dependent on the reaction conditions, which influence the site of electrophilic attack by the methylating agent.

Solutions:

  • Choice of Base and Solvent System: This is the most critical factor in controlling regioselectivity. The interplay between the base and solvent determines the nature of the quinolone anion and its solvation state.

    • To Favor N-Methylation: Employ a strong, non-nucleophilic base in a polar aprotic solvent. This combination generates a "free" anion where the nitrogen, being less electronegative and more nucleophilic than the oxygen, is preferentially methylated.[4]

    • To Favor O-Methylation: Use a weaker base or a metal salt (like silver carbonate) in a less polar or protic solvent.[5][6] These conditions can lead to the formation of an ion pair, where the oxygen atom may be more accessible for methylation.

  • Nature of the Methylating Agent: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the "hardness" of the methylating agent can influence the site of attack.

    • For N-Methylation (Softer Nucleophile): Softer methylating agents like methyl iodide (MeI) are more likely to react at the softer nitrogen atom.[4]

    • For O-Methylation (Harder Nucleophile): Harder methylating agents such as dimethyl sulfate (DMS) or methyl triflate (MeOTf) tend to favor reaction at the harder oxygen atom.[4]

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which is often the N-methylated isomer. Higher temperatures can lead to a thermodynamic mixture of products or promote side reactions.

Troubleshooting Workflow for Poor Regioselectivity

start Mixture of N- and O-Methylated Products Observed base_solvent Analyze Base and Solvent System start->base_solvent methylating_agent Evaluate Methylating Agent start->methylating_agent temperature Assess Reaction Temperature start->temperature strong_base Use Strong, Non-nucleophilic Base (e.g., NaH, K2CO3) in Polar Aprotic Solvent (e.g., DMF, DMSO) base_solvent->strong_base weak_base Consider Weaker Base (e.g., Ag2CO3) or Protic/Less Polar Solvent for O-methylation base_solvent->weak_base soft_agent Employ a Softer Methylating Agent (e.g., Methyl Iodide) for N-methylation methylating_agent->soft_agent hard_agent Use a Harder Methylating Agent (e.g., Dimethyl Sulfate) for O-methylation methylating_agent->hard_agent low_temp Lower the Reaction Temperature to Favor Kinetic (N-methyl) Product temperature->low_temp outcome Improved Regioselectivity strong_base->outcome soft_agent->outcome low_temp->outcome

Caption: Troubleshooting workflow for addressing poor regioselectivity.

Issue 2: Low Reaction Yield or Incomplete Conversion

Symptom: The reaction yields a low amount of the desired methylated product, with a significant amount of unreacted starting material remaining.

Solutions:

  • Base Strength and Stoichiometry: Ensure the base is strong enough to fully deprotonate the 4-oxo-quinoline. A stoichiometric amount or a slight excess of a strong base like sodium hydride (NaH) is often necessary. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish at a lower temperature, a gradual increase may be necessary, but be mindful of the potential for decreased regioselectivity and side product formation.

  • Purity of Reagents and Solvent: Ensure all reagents and the solvent are anhydrous, as water can quench the base and hydrolyze the methylating agent.

Issue 3: Formation of Unexpected Byproducts

Symptom: Besides the expected N- and O-methylated products, other unexpected spots are observed on TLC or peaks in the LC-MS.

Possible Byproducts and Solutions:

  • Over-methylation: In some cases, methylation can occur at other positions on the quinoline ring, especially if there are other nucleophilic sites or under harsh reaction conditions.[6]

    • Solution: Use a stoichiometric amount of the methylating agent and milder reaction conditions. Careful monitoring of the reaction to stop it upon consumption of the starting material is crucial.

  • Degradation of Starting Material or Product: 4-quinolones can be susceptible to degradation under strongly basic or high-temperature conditions.[7]

    • Solution: Employ the mildest possible reaction conditions that still afford a reasonable reaction rate. Consider using a less harsh base or running the reaction at a lower temperature for a longer period.

  • Byproducts from the Methylating Agent: Dimethyl sulfate can also methylate other nucleophiles present in the reaction mixture.[8]

    • Solution: Ensure the reaction is clean and free from impurities that could be methylated.

Frequently Asked Questions (FAQs)

Q1: How can I definitively distinguish between the N-methylated and O-methylated isomers?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[9][10]

  • HMBC: Look for a correlation between the methyl protons and the carbons of the quinoline ring. For the N-methyl isomer , you will see a correlation from the N-CH₃ protons to the C2 and C8a carbons of the quinoline core. For the O-methyl isomer , a correlation will be observed from the O-CH₃ protons to the C4 carbon.

  • ¹³C NMR: The chemical shift of the methyl carbon can also be indicative. Generally, an N-CH₃ carbon will appear at a lower chemical shift (further upfield) compared to an O-CH₃ carbon.

Q2: What is the best general-purpose method for achieving selective N-methylation of a 4-oxo-quinoline?

A2: A widely successful method involves the use of a slight excess of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with methyl iodide as the methylating agent at or slightly above room temperature.[1]

Q3: Are there any "greener" alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?

A3: Yes, dimethyl carbonate (DMC) is considered a more environmentally friendly methylating agent. It is less toxic and its byproducts are methanol and carbon dioxide. However, reactions with DMC often require higher temperatures and may have different selectivity profiles, so optimization is necessary.

Q4: I am observing C-methylation on the quinoline ring. How can I avoid this?

A4: C-methylation is less common but can occur under certain conditions, particularly with substrates that have activated C-H bonds. To minimize C-methylation, use less forcing reaction conditions (lower temperature, milder base) and avoid a large excess of the methylating agent.

Experimental Protocols

Protocol 1: Selective N-Methylation of 4-Oxo-quinoline

This protocol is a general guideline for achieving selective N-methylation.

  • Preparation: To a solution of the 4-oxo-quinoline (1.0 eq.) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of 4-Methoxyquinoline (O-Methylation)

This protocol is provided as a reference for the synthesis of the common O-methylated byproduct.

  • Preparation: To a suspension of the 4-oxo-quinoline (1.0 eq.) and silver carbonate (Ag₂CO₃, 1.5 eq.) in a solvent like chloroform or toluene (0.1 M), add methyl iodide (MeI, 2.0 eq.).

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, protecting the reaction from light. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and filter through a pad of celite to remove the silver salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Influence of Reaction Conditions on N/O-Methylation Ratio

BaseSolventMethylating AgentTemperature (°C)Predominant ProductReference(s)
NaHDMFMeIRoom TempN-Methyl[1]
K₂CO₃DMFMeIRoom TempN-Methyl[1]
Ag₂CO₃TolueneMeIRefluxO-Methyl[6]
NaHDioxaneDMS50Mixture (O-favored)Inferred from general principles
Cs₂CO₃DMFMeI80N-Methyl[11]

Note: The exact ratios can vary depending on the specific 4-oxo-quinoline substrate.

Mechanistic Insights

The competition between N- and O-methylation is governed by the relative nucleophilicity of the nitrogen and oxygen atoms in the deprotonated 4-oxo-quinoline.

cluster_0 N-Methylation Pathway (Favored by Strong Base, Polar Aprotic Solvent) cluster_1 O-Methylation Pathway (Favored by Weaker Base/Metal Salts, Protic/Less Polar Solvent) 4-oxo-quinoline 4-Oxo-quinoline Anion_N Quinolate Anion (Negative charge delocalized, higher density on N) 4-oxo-quinoline->Anion_N + Strong Base (e.g., NaH) N-Methyl_Product 1-Methyl-4-quinolone Anion_N->N-Methyl_Product + MeI (Soft Electrophile) 4-oxo-quinoline_O 4-Oxo-quinoline Anion_O Quinolate Anion (Ion-paired or solvated, O-attack favored) 4-oxo-quinoline_O->Anion_O + Weaker Base (e.g., Ag2CO3) O-Methyl_Product 4-Methoxyquinoline Anion_O->O-Methyl_Product + DMS (Hard Electrophile)

Caption: Competing pathways for N- and O-methylation of 4-oxo-quinolines.

References

Technical Support Center: Stability and Storage of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Our goal is to ensure the long-term stability and integrity of your samples, preventing experimental variability and loss of material.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that can lead to its degradation?

As a Senior Application Scientist, my experience indicates two principal degradation pathways for this molecule based on its functional groups: the ethyl ester and the 4-quinolone core.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[1] This reaction can be catalyzed by either acidic or basic conditions, yielding the corresponding carboxylic acid (1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) and ethanol.[2][3] Alkaline hydrolysis is typically rapid and irreversible, while acidic hydrolysis is slower and reversible.[1][4] The presence of moisture, or storage in protic solvents, can facilitate this process over time.

  • Photodegradation: The 4-quinolone nucleus is a known chromophore that absorbs ultraviolet (UV) radiation.[5] Quinolone and fluoroquinolone compounds are well-documented to be susceptible to photodegradation when exposed to UV or even ambient room light.[6][7] This process can lead to the formation of various photoproducts, including dimers and oxidized species, resulting in a loss of purity and potential loss of biological activity.[5][8]

Q2: What are the optimal storage conditions for this compound in its solid (powder) form?

To mitigate the risks of hydrolysis and photodegradation, the following conditions are strongly recommended for storing the solid compound. These conditions are designed to protect the compound's intrinsic stability.[9]

ParameterRecommendationRationale
Temperature -20°CLow temperatures slow down the rate of all chemical reactions, providing the best long-term stability. For short-term storage (weeks), 2-8°C is acceptable.
Light Protect from lightStore in an amber glass vial or a container wrapped in aluminum foil. This prevents exposure to UV and visible light, minimizing photodegradation.[5][7]
Atmosphere Inert Gas (Argon or Nitrogen)Backfilling the vial with an inert gas displaces oxygen and moisture, providing an extra layer of protection against oxidation and hydrolysis.
Container Tightly sealed, amber glass vialGlass is less reactive than plastic. The amber color filters out UV light, and a tight seal prevents moisture and air ingress.[5]
Humidity Store with a desiccantPlacing the sealed vial inside a larger container with a desiccant (e.g., a desiccator cabinet) ensures a low-humidity environment.
Q3: I need to prepare a stock solution. How should I store the compound once it's dissolved?

The stability of the compound in solution is significantly lower than in its solid state. The choice of solvent and storage conditions is critical.

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid aqueous buffers or protic solvents like methanol/ethanol for long-term storage, as they can directly participate in hydrolysis.[2]

  • Storage Protocol:

    • Prepare the stock solution at a high concentration to minimize the volume needed for experiments.

    • Aliquot the stock solution into single-use volumes in amber glass or polypropylene microvials.

    • Store aliquots at -80°C. This combination of low temperature and single-use aliquots is crucial.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[10] Storing at -80°C virtually halts chemical degradation for extended periods.

Q4: How can I visually or analytically detect if my sample has degraded?
  • Visual Inspection: While not definitive, visual changes can be an initial indicator. Look for a change in color (e.g., yellowing) or physical state (e.g., clumping or melting of the solid), which may suggest the presence of impurities.

  • Analytical Confirmation: The most reliable method for assessing stability is through analytical chemistry, primarily High-Performance Liquid Chromatography (HPLC).[11][12] A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be linked to compound degradation.

Problem: I observe new, unexpected peaks in my HPLC/LC-MS analysis.
  • Probable Cause: This is a classic sign of compound degradation. The new peaks represent degradants formed during storage or sample processing.

  • Troubleshooting Workflow:

G

Problem: My experimental results are inconsistent or show a loss of biological activity.
  • Probable Cause: If other experimental parameters are controlled, a loss of potency often points to the degradation of the active compound. The concentration of the parent molecule may be lower than assumed, and the degradants may be inactive or act as inhibitors.

  • Solution:

    • Verify Integrity: Immediately analyze an aliquot of your working stock solution using a validated stability-indicating HPLC method (see Protocol 2).

    • Compare with a Standard: If possible, compare your sample against a freshly prepared solution from a new, unopened vial of the compound.

    • Review Handling: Scrutinize your entire experimental workflow for potential sources of degradation (e.g., prolonged exposure to light on the benchtop, use of non-anhydrous solvents, storage in clear vials).

Key Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway compound {this compound | { Quinolone Core |  Ethyl Ester}} hydrolysis_product {1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | + Ethanol} compound:f1->hydrolysis_product H₂O / H⁺ or OH⁻ (Moisture, pH) photo_product {Dimers, Oxidized Species, and other Photoproducts} compound:f0->photo_product UV / Visible Light (Light Exposure)

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol is a self-validating system designed to maximize the shelf-life of your compound.

  • Receiving: Upon receipt, immediately inspect the container for an intact seal. Log the date of receipt and the batch number.

  • Solid Storage: Place the sealed manufacturer's vial inside a secondary container with a desiccant. Store this package in a -20°C freezer that is not subject to frequent opening. The container must be opaque or amber.

  • Preparing Stock Solutions:

    • Work under subdued light.

    • Allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

    • Use a repeater pipette to dispense high-purity, anhydrous DMSO into the vial to create a concentrated stock (e.g., 10-50 mM).

    • Vortex thoroughly in the dark until fully dissolved.

    • Immediately create single-use aliquots in amber or opaque-labeled microvials.

  • Solution Storage: Store the aliquots at -80°C. For daily use, retrieve one aliquot, thaw, use what is needed, and discard the remainder. Do not re-freeze working solutions.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This reverse-phase HPLC method is designed to separate the parent compound from potential polar degradants (like the hydrolyzed carboxylic acid) and non-polar photoproducts.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 278 nm[12]
Column Temp. 35°C
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

  • Analysis: Dilute the sample in the mobile phase (at initial conditions) to an appropriate concentration (~0.1 mg/mL). The appearance of peaks at different retention times from the main peak indicates the presence of impurities or degradants.

Protocol 3: Performing a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the stability of a molecule and is a requirement of ICH guidelines for drug development.[9] It helps to identify likely degradation products and validate that your analytical method can detect them.[13][14]

  • Prepare Samples: Prepare five separate solutions of the compound (~1 mg/mL in a suitable solvent like 50:50 Acetonitrile:Water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1N NaOH at room temperature for 1 hour.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the HPLC method in Protocol 2.

  • Interpretation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. This will reveal the degradation profile under different conditions and confirm that the HPLC method can separate the degradants from the parent compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of substituted quinolones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in elucidating the structures of these complex heterocyclic systems. Here, we combine foundational principles with field-proven insights to help you troubleshoot common issues and confidently interpret your spectra.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your NMR analysis in a question-and-answer format.

Scenario 1: Crowded Aromatic Region & Ambiguous Assignments

Question: "My ¹H NMR spectrum shows a cluster of overlapping signals between 7.0 and 8.5 ppm, and I can't assign the protons on the quinolone's benzene ring (H-5, H-6, H-7, H-8). How can I resolve this?"

Answer: This is a classic challenge with substituted quinolones due to the similar electronic environments of the aromatic protons. A systematic approach using 2D NMR is the most effective way to achieve unambiguous assignment.[1][2][3]

Causality: Protons on the fused benzene ring often have close chemical shifts and exhibit complex splitting patterns due to both ortho and meta couplings. Simple 1D ¹H NMR is often insufficient to resolve these multiplets.[1]

Recommended Workflow:
  • Optimize 1D ¹H Acquisition:

    • Solvent Choice: Try acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆ or benzene-d₆).[4] Aromatic solvents like benzene-d₆ can induce significant shifts by associating with the quinolone's ring system, often improving signal dispersion.

    • Concentration: Be aware that quinolones can exhibit concentration-dependent chemical shifts due to π-π stacking.[1][5][6] Acquiring spectra at different concentrations may help resolve overlapping signals.

  • Perform a ¹H-¹H COSY Experiment:

    • Purpose: A COSY (Correlation Spectroscopy) experiment is the definitive first step to identify which protons are spin-coupled (i.e., adjacent to each other).[7][8]

    • Interpretation: Look for cross-peaks that connect coupled protons. For a typical substitution pattern, you will be able to "walk" around the ring. For instance, you should see a correlation between H-5 and H-6, H-6 and H-7, and H-7 and H-8. This establishes the connectivity of the spin system.

  • Utilize Long-Range Correlations with HMBC:

    • Purpose: A HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals correlations between protons and carbons over 2 or 3 bonds.[1][9] This is crucial for assigning protons relative to key landmarks like the carbonyl carbon (C-4) or the bridgehead carbons.

    • Key Correlations:

      • The H-5 proton will typically show a ³J correlation to the C-4 carbonyl carbon.

      • The H-8 proton often shows a correlation to the C-4a bridgehead carbon.

      • These correlations firmly anchor your assignments from the COSY walk.

Experimental Protocol: Standard ¹H-¹H COSY
  • Sample Preparation: Dissolve 5-10 mg of your purified quinolone in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the solution is clear and filter if necessary into a clean NMR tube.[10]

  • Instrument Setup:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).[1]

    • Set the spectral width (SW) in both dimensions to encompass all proton signals.

    • Use typical parameters: ~2048 data points in F2, ~256-512 increments in F1, and 2-8 scans per increment.

  • Processing and Analysis: Process the 2D data with appropriate window functions (e.g., sine-bell). Analyze the cross-peaks to establish the proton connectivity map.

Scenario 2: Determining the Position of a Substituent

Question: "I've synthesized a mono-substituted quinolone (e.g., a nitro- or methoxy-quinolone), but I'm unsure of its position on the benzenoid ring. How can NMR confirm the regiochemistry?"

Answer: The position of a substituent is best determined by a combined analysis of ¹H-¹H coupling constants, the substituent's electronic effect on chemical shifts, and, most definitively, through 2D NMR experiments like HMBC and NOESY.

Causality: Substituents dramatically alter the local electronic environment. Electron-withdrawing groups (EWGs) like -NO₂ will deshield nearby protons (shift them downfield), while electron-donating groups (EDGs) like -OCH₃ will shield them (shift them upfield).[1] This effect, combined with the observed splitting patterns, provides strong evidence for the substitution position.

Step-by-Step Analysis:
  • Analyze the ¹H Splitting Patterns:

    • Carefully examine the aromatic region of the 1D ¹H spectrum. The number of signals and their multiplicities are highly informative.

    • Example: If you have a 6-substituted quinolone, you would expect to see three aromatic protons: H-5, H-7, and H-8. You should observe an ortho coupling between H-7 and H-8 (~8-9 Hz), a meta coupling between H-5 and H-7 (~2-3 Hz), and H-5 appearing as a narrow doublet or singlet.

  • Leverage the HMBC Experiment:

    • Purpose: HMBC is the most powerful tool for this problem. It connects protons to quaternary (non-protonated) carbons, including the carbon bearing the substituent.[9]

    • Strategy:

      • Identify the signals for the protons on the substituted ring using COSY.

      • Look for 2- and 3-bond correlations from these protons to the surrounding carbons in the HMBC spectrum.

      • The carbon that shows the expected correlations but lacks a directly attached proton (as confirmed by an HSQC experiment) is the site of substitution. For example, if you suspect a 6-methoxy substitution, the methoxy protons (~3.9 ppm) should show a 3-bond correlation to C-6.

  • Use NOESY for Through-Space Correlations (If Applicable):

    • Purpose: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment shows correlations between protons that are close in space, regardless of bonding.

    • Strategy: This is particularly useful for substituents with their own protons (e.g., -OCH₃, -CH₃). If a substituent is at the C-8 position, you would expect to see a NOESY cross-peak between the substituent's protons and the H-7 proton.[11]

Visualization: Logic for Structure Elucidation

The following diagram illustrates a systematic workflow for identifying a substituent's position.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation A Acquire High-Quality ¹H & ¹³C Spectra B Analyze ¹H Splitting Patterns & Coupling Constants A->B C Observe Chemical Shift Changes (Shielding/Deshielding Effects) B->C D Run ¹H-¹H COSY (Establish Proton Connectivity) C->D Hypothesize Position E Run ¹H-¹³C HSQC (Identify Protonated Carbons) D->E F Run ¹H-¹³C HMBC (Map Long-Range Correlations) E->F G Identify Quaternary Carbon (Site of Substitution) F->G H Final Structure Assignment G->H Confirm Structure

Caption: Workflow for Determining Substituent Position.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C chemical shift ranges for a core quinolone scaffold?

A1: The chemical shifts are highly dependent on the solvent and substituents, but the following table provides a general guide for the unsubstituted 4-quinolone core. Note the characteristic downfield shift of H-2 and the upfield shift of C-8.[12]

Position Typical ¹H Shift (ppm) Typical ¹³C Shift (ppm) Notes
2 ~8.0 - 8.5 (d)~140 - 145Adjacent to N and double bond; deshielded.
3 ~6.2 - 6.7 (d)~110 - 115Olefinic proton, coupled to H-2.
4 N/A~175 - 180Carbonyl carbon; highly deshielded.
4a N/A~140 - 145Bridgehead quaternary carbon.
5 ~8.1 - 8.4 (dd)~125 - 130Most downfield of the benzenoid protons.
6 ~7.3 - 7.6 (ddd)~123 - 128
7 ~7.6 - 7.9 (ddd)~132 - 136
8 ~7.5 - 7.8 (dd)~118 - 122Shielded due to proximity to carbonyl in 2-quinolones.[12]
8a N/A~120 - 125Bridgehead quaternary carbon.
N-H ~11.0 - 12.5 (br s)N/ABroad, downfield signal; exchangeable with D₂O.

Values are approximate and can vary significantly based on substitution and solvent.

Q2: How do common substituents like fluorine or a piperazine ring affect the NMR spectra?

A2: These substituents, common in fluoroquinolone antibiotics, introduce characteristic spectral features.

  • Fluorine:

    • ¹⁹F NMR: A ¹⁹F NMR spectrum should be acquired to confirm the presence and number of fluorine atoms.

    • Coupling: Fluorine couples to both ¹H and ¹³C nuclei. Look for additional splitting in your ¹H and ¹³C spectra. The magnitude of the J-coupling (JHF, JCF) depends on the number of bonds separating the nuclei and is highly diagnostic for determining the fluorine's position.

  • Piperazine Ring (e.g., in Ciprofloxacin):

    • ¹H NMR: The piperazine protons typically appear as complex multiplets in the aliphatic region (~3.0-4.0 ppm).[13]

    • ¹³C NMR: The carbon signals will also be in the aliphatic region (~45-55 ppm).

    • Assignment: Full assignment of the piperazine ring often requires 2D NMR (COSY, HSQC) to trace the connectivities of the non-equivalent methylene protons.[14][15]

Q3: My compound is poorly soluble, and my signals are very broad. What can I do?

A3: Poor solubility and signal broadening are common issues that can often be addressed systematically.[4][16]

  • Improve Solubility:

    • Solvent: Test a range of deuterated solvents. DMSO-d₆ is often an excellent choice for polar, heterocyclic compounds. For some quinolones, a small amount of acid (e.g., trifluoroacetic acid-d) can improve solubility by protonating the molecule.

    • Temperature: Acquiring the spectrum at an elevated temperature can increase solubility and average out conformations, leading to sharper signals.

  • Address Broadening:

    • Shimming: Ensure the instrument is well-shimmed. Poor shimming is a primary cause of broad peaks.[4]

    • Concentration: Very high concentrations can lead to aggregation and viscosity, causing peak broadening.[4][5] Try diluting your sample.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause severe line broadening. If suspected, pass your sample through a small plug of Celite or treat it with a chelating agent like EDTA.

    • Chemical Exchange: Broad peaks can also indicate that your molecule is undergoing chemical exchange on the NMR timescale (e.g., tautomerization, rotamers).[17] Variable temperature (VT) NMR studies can help confirm this; signals will often sharpen or coalesce as the temperature changes.

Visualization: Troubleshooting Workflow

G Start Problem: Broad/Poor Signals A Check Shimming & Instrument Calibration Start->A E Check for Paramagnetic Impurities Start->E B Prepare a Fresh, Dilute Sample (~5-10 mg in 0.6 mL) A->B Shims OK? C Test Alternative Solvents (e.g., DMSO-d₆, Methanol-d₄) B->C Still Broad? End Obtain Quality Spectrum B->End Resolved D Acquire Spectrum at Elevated Temperature (VT-NMR) C->D Still Broad? C->End Resolved F Consider Chemical Exchange (Rotamers, Tautomers) D->F Still Broad? D->End Resolved E->B F->End

Caption: Troubleshooting Workflow for Poor Signal Quality.

References

Technical Support Center: Navigating Quinolone Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing solubility challenges with quinolone compounds in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered when working with this important class of compounds. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring your experiments are both successful and reproducible.

Understanding the Challenge: The Complex Chemistry of Quinolones in Biological Systems

Quinolone antibiotics are zwitterionic molecules, meaning they possess both acidic and basic functional groups. This characteristic makes their aqueous solubility highly dependent on pH.[1][2][3][4][5] They typically exhibit a "U"-shaped pH-solubility profile, with higher solubility in acidic (pH < 5) and alkaline (pH > 10) conditions, and a significant drop in solubility around physiological pH (7.2-7.4), which is the standard for most cell culture media.[5] This inherent low solubility at neutral pH is the primary hurdle researchers face.

Furthermore, the chemical structure of many quinolones allows them to chelate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in standard cell culture media such as DMEM and RPMI-1640.[6] This interaction can lead to the formation of insoluble complexes, causing the compound to precipitate out of solution and leading to inaccurate and unreliable experimental results.[6][7]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding quinolone solubility.

Q1: I added my quinolone, dissolved in DMSO, to my cell culture medium, and it immediately precipitated. What went wrong?

This is a classic solubility issue. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions of many poorly soluble compounds, its ability to maintain solubility upon dilution into an aqueous environment like cell culture medium is limited.[8][9] The sudden shift from a high-DMSO environment to a predominantly aqueous one can cause the quinolone to crash out of solution. This is especially true if the final concentration of the quinolone in the medium exceeds its aqueous solubility at physiological pH.

Q2: Can I just increase the pH of my cell culture medium to improve solubility?

While technically increasing the pH would increase the solubility of quinolones, this is not recommended for cell-based assays.[10] Cell culture media are carefully buffered to maintain a stable physiological pH (typically 7.2-7.4) that is optimal for cell health and growth.[6] Significantly altering the pH can induce cellular stress, alter protein function, and lead to experimental artifacts, ultimately compromising the validity of your results.

Q3: Does the presence of serum in the medium affect the solubility and activity of my quinolone compound?

Yes, serum components, particularly albumin, can bind to quinolones.[11][12][13] This protein binding can have a dual effect. On one hand, it can effectively reduce the concentration of free, unbound drug available to interact with your cells, potentially underestimating its potency.[11][12][13] On the other hand, for highly lipophilic compounds, protein binding can sometimes help to keep the compound in solution. It is crucial to be aware of this variable, especially when comparing results between serum-free and serum-containing conditions.

Q4: Are all quinolones the same in terms of solubility?

No, there is significant variability in the aqueous solubility of different quinolone derivatives.[14] For example, levofloxacin generally exhibits higher solubility in buffers at physiological pH compared to ciprofloxacin or norfloxacin.[14] If your experimental design allows, selecting a more soluble analog could be a straightforward solution.

Troubleshooting Guide: From Precipitation to Clear Solutions

This section provides a systematic approach to troubleshooting and resolving quinolone precipitation in your cell culture experiments.

Issue 1: Immediate Precipitation Upon Addition to Media

Underlying Cause: The final concentration of the quinolone in the cell culture medium exceeds its thermodynamic solubility limit at physiological pH.

Solutions:

  • Optimize the Stock Solution and Dilution Method:

    • High-Concentration DMSO Stock: Prepare a high-concentration stock solution of your quinolone in 100% sterile DMSO.[15] This minimizes the volume of DMSO added to your culture, keeping the final DMSO concentration low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9]

    • Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. For example, make an intermediate dilution in a smaller volume of media, vortex gently, and then add this to the final culture volume. This gradual reduction in solvent concentration can help prevent immediate precipitation.[6]

    • Direct Addition with Agitation: Add the DMSO stock dropwise to the pre-warmed cell culture medium while gently vortexing or swirling.[6] This rapid dispersion helps to avoid localized high concentrations of the compound that can trigger precipitation.

  • pH Adjustment of the Stock Solution (with caution):

    • For some quinolones, preparing a stock solution in a slightly acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) aqueous solution can significantly improve solubility. However, it is critical to ensure that the volume added to the cell culture is small enough that the buffering capacity of the medium is not overwhelmed and the final pH remains stable. Always check the pH of the final medium after adding the compound.

Issue 2: Precipitation Observed After Incubation

Underlying Cause: The compound may be slowly precipitating over time, or it could be interacting with cellular components or metabolites. Temperature shifts during incubation can also affect solubility.[16]

Solutions:

  • Solubility Enhancement with Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19][20] They can encapsulate poorly soluble drugs, like quinolones, forming inclusion complexes that increase their aqueous solubility and stability.[17][19][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.

    • Protocol: Co-dissolve the quinolone with a molar excess of HP-β-CD in water or buffer before adding it to the cell culture medium. The optimal ratio of quinolone to cyclodextrin needs to be determined empirically.

  • Visual Inspection and Microscopy:

    • Regularly inspect your culture plates under a microscope. Crystalline precipitates will often be visible. This can help distinguish between compound precipitation and other issues like bacterial contamination.[22]

Experimental Workflow: Preparing and Adding Quinolone Compounds to Cell Culture

Quinolone Dosing Workflow cluster_prep Stock Solution Preparation cluster_dosing Dosing the Cell Culture cluster_troubleshoot Troubleshooting start Weigh Quinolone Compound dissolve Dissolve in 100% Sterile DMSO (e.g., 10-50 mM stock) start->dissolve filter Optional: Sterile Filter (0.22 µm, DMSO-compatible filter) dissolve->filter aliquot Aliquot and Store at -20°C or -80°C filter->aliquot prewarm Pre-warm Cell Culture Medium to 37°C add_stock Add Stock Solution Dropwise to Medium with Gentle Agitation prewarm->add_stock check_precip Visually Inspect for Precipitation add_stock->check_precip add_to_cells Add Dosed Medium to Cells check_precip->add_to_cells No Precipitation precip_action If Precipitation Occurs: - Lower Final Concentration - Use Step-wise Dilution - Consider Cyclodextrins check_precip->precip_action Precipitation incubate Incubate Cells for Desired Time Period add_to_cells->incubate Cyclodextrin Protocol cluster_protocol HP-β-CD Inclusion Complex Protocol start Determine Molar Ratio (e.g., 1:5 Quinolone:HP-β-CD) prep_cd Prepare HP-β-CD Stock Solution start->prep_cd add_quinolone Add Quinolone Powder to Sterile Tube prep_cd->add_quinolone add_cd Add HP-β-CD Solution to Quinolone add_quinolone->add_cd mix Vortex Vigorously (2-5 min) add_cd->mix incubate Incubate at 37°C for 1-2h (with intermittent vortexing) mix->incubate check_solution Is Solution Clear? incubate->check_solution sterilize Sterile Filter (0.22 µm) check_solution->sterilize No add_to_media Add Complex to Cell Culture Medium check_solution->add_to_media Yes sterilize->add_to_media

References

Validation & Comparative

A Comparative Analysis for Drug Discovery: Nalidixic Acid vs. Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial drug discovery, the quinolone scaffold has served as a cornerstone for the development of a multitude of therapeutic agents. This guide provides a detailed comparative study of nalidixic acid, the progenitor of the quinolone class, and a structurally related derivative, Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their structural nuances, mechanisms of action, and a framework for comparative efficacy evaluation.

Introduction: Two Generations of Quinolone Scaffolds

Nalidixic acid, discovered in the early 1960s, was the first synthetic quinolone antibiotic introduced into clinical practice.[1][2] Its primary use has been in the treatment of urinary tract infections caused by Gram-negative bacteria.[3] While its clinical utility has been surpassed by newer, more potent fluoroquinolones, it remains a crucial reference compound for understanding the fundamental principles of quinolone antibacterial activity.

This compound, on the other hand, represents a more contemporary derivative of the core quinolone structure. While less documented in terms of extensive clinical data, its structural modifications offer a valuable case study in the structure-activity relationships (SAR) that govern the efficacy and spectrum of quinolone antibiotics. This guide will dissect the known attributes of both compounds and provide a clear experimental path for their head-to-head comparison.

Chemical Structure and Physicochemical Properties: A Tale of Two Cores

The fundamental difference between nalidixic acid and this compound lies in their core heterocyclic ring system and substituent at the N-1 position. Nalidixic acid possesses a 1,8-naphthyridine ring, whereas the comparator molecule is built upon a quinoline core.

Below is a table summarizing their key chemical and physical properties.

PropertyNalidixic AcidThis compound
IUPAC Name 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid[3]This compound
Molecular Formula C₁₂H₁₂N₂O₃[3]C₁₃H₁₃NO₃
Molecular Weight 232.24 g/mol [3]231.25 g/mol
CAS Number 389-08-2[3]23789-85-7
Core Structure 1,8-NaphthyridineQuinoline

The structural differences are visually represented in the following diagram:

G cluster_0 Nalidixic Acid cluster_1 This compound na emodqc

Caption: Chemical structures of Nalidixic Acid and this compound.

Mechanism of Action: Targeting Bacterial DNA Replication

Nalidixic Acid:

The antibacterial action of nalidixic acid is well-established and targets the bacterial DNA replication machinery. Specifically, it inhibits DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription. By binding to the A-subunit of DNA gyrase, nalidixic acid stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately, cell death.

Bacterial DNA Bacterial DNA DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Bacterial DNA->DNA Gyrase / Topoisomerase IV Replication & Transcription DNA Strand Breaks DNA Strand Breaks DNA Gyrase / Topoisomerase IV->DNA Strand Breaks Nalidixic Acid Nalidixic Acid Nalidixic Acid->DNA Gyrase / Topoisomerase IV Inhibits Cell Death Cell Death DNA Strand Breaks->Cell Death

Caption: Mechanism of action of Nalidixic Acid.

This compound:

While specific mechanistic studies on this compound are not extensively available in public literature, its structural similarity to other quinolones strongly suggests a similar mechanism of action. It is highly probable that this compound also targets bacterial DNA gyrase and topoisomerase IV. The ethyl ester at the 3-position is a common feature in many quinolone prodrugs, which may be hydrolyzed in vivo to the corresponding carboxylic acid, the active form of the drug. The N-1 methyl substituent, in contrast to the ethyl group in nalidixic acid, could influence its binding affinity to the target enzymes and its pharmacokinetic properties.

Antimicrobial Spectrum: A Comparative Overview

Nalidixic Acid:

Nalidixic acid exhibits a relatively narrow spectrum of activity, primarily targeting Gram-negative bacteria. It has been historically effective against common urinary tract pathogens such as Escherichia coli, Proteus, Shigella, and Enterobacter species.[3] However, its efficacy is limited against Gram-positive bacteria and Pseudomonas aeruginosa. Furthermore, the emergence of resistance has curtailed its clinical use.

This compound:

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To objectively compare the antibacterial potency of these two compounds, the determination of their Minimum Inhibitory Concentration (MIC) is a fundamental and critical experiment. The broth microdilution method is a standardized and widely accepted protocol for this purpose.

G cluster_prep Preparation cluster_inc Inoculation & Incubation cluster_res Result Analysis A Prepare stock solutions of Nalidixic Acid and this compound C Prepare serial two-fold dilutions of each compound in a 96-well plate A->C B Culture bacterial strains to mid-log phase D Inoculate each well with the bacterial suspension B->D C->D E Incubate plates at 37°C for 18-24 hours D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine the MIC: the lowest concentration with no visible growth F->G

Caption: Experimental workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Test compounds: Nalidixic acid and this compound.

    • Bacterial strains: A panel of relevant Gram-positive and Gram-negative bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853).

    • Growth medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Spectrophotometer.

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to obtain a range of concentrations. Typically, this would range from 64 µg/mL down to 0.06 µg/mL.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • The final volume in each well should be uniform (e.g., 100 µL).

    • Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A reading mirror or a spectrophotometer can be used for more accurate determination.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating nalidixic acid and this compound. While nalidixic acid's properties are well-characterized, the biological activity of its quinoline-based counterpart remains an area ripe for investigation. The provided experimental protocol for MIC determination offers a robust starting point for a direct comparison of their antibacterial potency.

Future research should focus on a comprehensive evaluation of this compound, including:

  • Broad-spectrum antimicrobial screening: Testing against a wider panel of clinical isolates, including resistant strains.

  • Mechanism of action studies: Confirming its inhibitory effects on DNA gyrase and topoisomerase IV through enzymatic assays.

  • In vivo efficacy studies: Evaluating its performance in animal models of infection.

  • Pharmacokinetic and toxicological profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile.

By systematically exploring these aspects, the scientific community can gain a deeper understanding of the structure-activity relationships within the quinolone class and potentially uncover new leads for the development of next-generation antibacterial agents.

References

A Comparative Analysis of Anticancer Efficacy: Doxorubicin vs. a Novel Quinolone Carboxylate Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Oncology and Drug Development

In the landscape of cancer chemotherapy, the anthracycline antibiotic Doxorubicin has long been a cornerstone treatment for a wide array of malignancies, including breast cancer, lung cancer, and various leukemias.[] Its potent cytotoxic effects, however, are accompanied by significant dose-limiting toxicities, most notably cardiotoxicity, which underscores the persistent search for novel anticancer agents with improved therapeutic indices.[2][3] This guide presents a comparative analysis of Doxorubicin and a promising new chemical entity, Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, representing the emerging class of quinolone derivatives as potential anticancer agents.

While direct comparative data for this specific quinolone ester is emerging, this guide will synthesize data from closely related 4-oxoquinoline-3-carboxamide derivatives to provide a robust, evidence-based comparison of its potential anticancer profile against the established efficacy of Doxorubicin.[4] We will delve into their respective mechanisms of action, present comparative in vitro data, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The Incumbent: Doxorubicin's Mechanism of Action

Doxorubicin exerts its anticancer effects through a multi-pronged approach, making it a formidable, albeit toxic, chemotherapeutic agent.[5][6] Its primary mechanisms include:

  • DNA Intercalation: The planar aromatic core of the Doxorubicin molecule inserts itself between DNA base pairs, distorting the helical structure.[2][3] This intercalation obstructs the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils.[2][3] This leads to the accumulation of DNA strand breaks, a potent trigger for programmed cell death.

  • Generation of Reactive Oxygen Species (ROS): The metabolism of Doxorubicin produces free radicals that induce oxidative stress, causing damage to cellular components including DNA, proteins, and membranes.[3]

This multifaceted mechanism contributes to its broad-spectrum activity but also to its significant side effects, particularly cardiotoxicity, which is linked to ROS production and mitochondrial dysfunction in cardiomyocytes.[2][3]

The Challenger: The Anticancer Potential of Quinolone Derivatives

The 4-oxoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[4] In the context of oncology, their proposed mechanism of action often centers on the inhibition of mammalian topoisomerase II, mirroring one of Doxorubicin's key functions.[4] By targeting this enzyme, these compounds can similarly induce DNA damage and trigger apoptotic pathways in cancer cells.

Some quinolone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, and importantly, some have shown selectivity for cancer cells over normal cell lines, a highly desirable trait for minimizing side effects.[4] The specific compound, this compound, is a member of this promising class.

Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes representative IC50 values for Doxorubicin across several common cancer cell lines and provides hypothetical, yet plausible, IC50 values for our representative quinolone derivative based on published data for structurally similar compounds.[4]

Cell LineCancer TypeDoxorubicin IC50 (µM)Representative Quinolone IC50 (µM)
MCF-7 Breast Adenocarcinoma2.50 ± 1.76[8]5.73
HeLa Cervical Carcinoma2.92 ± 0.57[8]> 20
HepG2 Hepatocellular Carcinoma12.18 ± 1.89[8]7.26
HCT-116 Colon CarcinomaData Varies< 20
A549 Lung Carcinoma> 20[8]> 20

Note: IC50 values for Doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time. The values for the representative quinolone are based on data for similar 4-oxoquinoline derivatives and are for illustrative purposes.[4][8][9]

Induction of Apoptosis: A Mechanistic Comparison

A key hallmark of effective anticancer agents is their ability to induce apoptosis. Both Doxorubicin and quinolone derivatives trigger this process, primarily through the intrinsic (mitochondrial) pathway.

Doxorubicin-induced DNA damage activates a signaling cascade that leads to the release of cytochrome c from the mitochondria.[10][11] This, in turn, activates caspase-9 and the executioner caspase-3, culminating in the cleavage of cellular proteins and DNA fragmentation.[10][12] Studies have shown that Doxorubicin can induce apoptosis in a p53-dependent manner in tumor cells.[13]

Similarly, 4-oxoquinoline derivatives are expected to induce apoptosis following topoisomerase II inhibition and subsequent DNA damage. The workflow for assessing apoptosis is crucial for understanding the cell death mechanism.

Experimental Protocols

To ensure the integrity and reproducibility of the comparative data, the following detailed experimental protocols are provided.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treat Drug Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A 1. Seed cells in 96-well plates (e.g., 5x10^3 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Add serial dilutions of Doxorubicin or Quinolone Derivative B->C D 4. Incubate for 24, 48, or 72 hours C->D E 5. Add MTT reagent (5 mg/mL) to each well D->E F 6. Incubate for 4 hours at 37°C E->F G 7. Aspirate medium and add DMSO to dissolve formazan crystals F->G H 8. Read absorbance at 570 nm using a microplate reader G->H I 9. Calculate % viability and determine IC50 values H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Signaling Pathway Visualization

The induction of apoptosis by both Doxorubicin and the representative quinolone derivative converges on the activation of the caspase cascade, albeit potentially through different upstream triggers.

Apoptosis_Pathway cluster_dox Doxorubicin cluster_quin Quinolone Derivative Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Dox->TopoII_Inhibition ROS ROS Production Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito Quin Quinolone Quin_TopoII Topoisomerase II Inhibition Quin->Quin_TopoII Quin_TopoII->DNA_Damage DNA_Damage->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Analysis of Cross-Resistance Profiles of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

In the landscape of antimicrobial research, the emergence of drug resistance is a paramount challenge. Understanding the potential for cross-resistance—where resistance to one antibiotic confers resistance to another—is critical in the preclinical assessment of new antimicrobial candidates. This guide provides a comprehensive framework for conducting and interpreting cross-resistance studies, using the novel quinolone derivative, Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, as a case study.

Introduction: The Significance of Cross-Resistance in Antibiotic Development

This compound belongs to the quinolone class of antibiotics, which are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The clinical utility of established quinolones is increasingly threatened by the rise of resistant strains.[1] Therefore, a critical evaluation of any new quinolone candidate must include a thorough investigation of its susceptibility to existing resistance mechanisms.

Cross-resistance studies are vital for several reasons:

  • Predicting Clinical Efficacy: They help predict how a new drug will perform against bacterial populations already resistant to other antibiotics.

  • Informing Therapeutic Strategies: Understanding cross-resistance patterns can guide the development of combination therapies and inform clinical prescribing guidelines.

  • Elucidating Resistance Mechanisms: These studies can reveal whether a new compound is affected by known resistance mechanisms, such as target-site mutations or efflux pumps, or if it possesses a novel mechanism of action that circumvents them.[2][3]

This guide will delineate a robust experimental approach to assess the cross-resistance profile of this compound in comparison to established antibiotics from different classes.

Experimental Design for a Comprehensive Cross-Resistance Study

A well-designed cross-resistance study involves a carefully selected panel of bacterial strains and comparator antibiotics, coupled with standardized methodologies for susceptibility testing.

Selection of Bacterial Strains

The choice of bacterial strains is fundamental to the study's relevance. The panel should include:

  • Reference Strains: Standard, well-characterized, antibiotic-susceptible strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853).

  • Clinically Relevant Resistant Strains: Isolates with well-defined resistance mechanisms to quinolones and other antibiotic classes. This should include strains with known mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC, as well as strains that overexpress efflux pumps.

  • Gram-Positive and Gram-Negative Pathogens: A diverse panel to assess the spectrum of activity.

Selection of Comparator Antibiotics

To contextualize the activity of this compound, a selection of comparator antibiotics from different classes is essential. This allows for the assessment of both intra-class and inter-class cross-resistance.

  • Quinolones: Ciprofloxacin (a second-generation fluoroquinolone) and Levofloxacin (a third-generation fluoroquinolone).

  • Beta-Lactams: Ceftazidime (a third-generation cephalosporin) and Meropenem (a carbapenem).

  • Aminoglycosides: Gentamicin and Amikacin.

The inclusion of beta-lactams and aminoglycosides is crucial, as studies have shown that resistance to quinolones can sometimes be linked to resistance to these classes, often through mechanisms like altered outer membrane proteins.[3]

Experimental Workflow

The overall workflow for a cross-resistance study is depicted below. This process ensures a systematic and reproducible evaluation of the antimicrobial compounds.

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis and Interpretation strain_prep Bacterial Strain Revival and Culture mic_determination Minimum Inhibitory Concentration (MIC) Determination strain_prep->mic_determination antibiotic_prep Antibiotic Stock Solution Preparation antibiotic_prep->mic_determination data_analysis Comparative Analysis of MIC Values mic_determination->data_analysis cross_resistance_eval Evaluation of Cross-Resistance Profiles data_analysis->cross_resistance_eval

Figure 1: Experimental workflow for cross-resistance studies.

Methodologies for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[4] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted and reproducible technique.[5][6]

Broth Microdilution Protocol for MIC Determination

This protocol outlines the steps for determining the MIC of the test compounds against the selected bacterial strains.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of test and comparator antibiotics

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a 2-fold serial dilution of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Comparative Analysis of In Vitro Activity and Cross-Resistance Profiles

For the purpose of this guide, a hypothetical dataset has been generated to illustrate the interpretation of cross-resistance study results.

Hypothetical MIC Data

The following table presents the hypothetical MIC (µg/mL) values for this compound and comparator antibiotics against a panel of bacterial strains with varying resistance profiles.

Bacterial StrainResistance MechanismThis compoundCiprofloxacinLevofloxacinCeftazidimeMeropenemGentamicin
E. coli ATCC 25922Susceptible0.1250.0150.030.50.060.25
E. coli (gyrA mutant)Target-site mutation432160.50.060.25
E. coli (efflux pump)Efflux pump overexpression18420.1250.5
S. aureus ATCC 29213Susceptible0.250.250.125>640.1250.125
S. aureus (parC mutant)Target-site mutation8168>640.1250.125
P. aeruginosa ATCC 27853Susceptible10.5120.51
P. aeruginosa (multi-drug resistant)Multiple mechanisms16>64>643216>32
Interpretation of Results

Activity against Susceptible Strains:

  • This compound demonstrates potent activity against the susceptible strains of E. coli, S. aureus, and P. aeruginosa, with MIC values comparable to or slightly higher than the established fluoroquinolones.

Cross-Resistance within the Quinolone Class:

  • Against the E. coli and S. aureus strains with target-site mutations (gyrA and parC, respectively), there is a significant increase in the MICs of all three quinolones. This indicates complete cross-resistance within the quinolone class due to these specific mutations. The new compound is therefore unlikely to be effective against strains with this common resistance mechanism.

Impact of Efflux Pump Overexpression:

  • In the E. coli strain overexpressing an efflux pump, the MIC of this compound is elevated, but to a lesser extent than that of ciprofloxacin and levofloxacin. This suggests that while the compound is a substrate for this efflux pump, it may be less affected than the comparator fluoroquinolones, a potentially advantageous characteristic.

Cross-Resistance with Other Antibiotic Classes:

  • The activity of the beta-lactams (ceftazidime and meropenem) and the aminoglycoside (gentamicin) is largely unaffected by the quinolone-specific resistance mechanisms (gyrA and parC mutations).

  • However, in the multi-drug resistant P. aeruginosa strain, which likely possesses multiple resistance mechanisms including efflux pumps and potentially porin modifications, there is a significant increase in the MICs of all tested antibiotics. This highlights the challenge of overcoming resistance in such highly resistant isolates.

Mechanistic Insights and Visualization

The observed cross-resistance patterns can be attributed to specific molecular mechanisms. Quinolone resistance primarily arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), which alter the drug binding sites.[2] Additionally, reduced drug accumulation due to decreased uptake (porin loss) or increased efflux is a significant factor.[3]

G cluster_quinolone Quinolone Resistance Mechanisms cluster_other Other Antibiotic Resistance target_mutation Target-Site Mutations (gyrA, parC) efflux Efflux Pump Overexpression beta_lactams Beta-Lactams efflux->beta_lactams Can affect aminoglycosides Aminoglycosides efflux->aminoglycosides Can affect porin Porin Loss quinolone_compound Ethyl 1-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylate porin->quinolone_compound Reduces uptake other_quinolones Other Quinolones (Ciprofloxacin, Levofloxacin) porin->other_quinolones Reduces uptake porin->beta_lactams Reduces uptake beta_lactam_res Beta-Lactam Resistance (e.g., beta-lactamases) aminoglycoside_res Aminoglycoside Resistance (e.g., modifying enzymes) quinolone_compound->target_mutation Affected by quinolone_compound->efflux Affected by other_quinolones->target_mutation Affected by other_quinolones->efflux Affected by beta_lactams->beta_lactam_res Primary mechanism aminoglycosides->aminoglycoside_res Primary mechanism

Figure 2: Interplay of resistance mechanisms affecting different antibiotic classes.

Conclusion and Future Directions

This guide has outlined a systematic approach for evaluating the cross-resistance profile of a novel antimicrobial agent, this compound. The hypothetical data illustrates that while this compound shows promise against susceptible bacteria, it is susceptible to common mechanisms of quinolone resistance, such as target-site mutations. However, its potentially lower susceptibility to certain efflux pumps warrants further investigation.

For drug development professionals, these findings underscore the importance of:

  • Early and Comprehensive Resistance Profiling: Integrating cross-resistance studies early in the drug discovery pipeline is essential.

  • Investigating Novel Mechanisms of Action: The development of compounds that bypass existing resistance mechanisms is a high priority.

  • Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of lead compounds to reduce their affinity for efflux pumps or enhance their activity against mutated targets can be a fruitful strategy.

Further studies should aim to confirm these in vitro findings through in vivo efficacy models and to elucidate the precise molecular interactions between this compound and its bacterial targets, as well as resistance-conferring proteins.

References

A Comparative Guide to the Cytotoxicity of 1-Substituted-4-Oxo-Quinoline-3-Carboxylates and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1] Among its numerous derivatives, 1-substituted-4-oxo-quinoline-3-carboxylates and their bioisosteres, such as carboxamides, are of particular interest due to their potential to inhibit critical cellular processes in cancer cells, including the function of topoisomerase II.[2][3] This guide provides a comparative analysis of the cytotoxic effects of various derivatives within this class, supported by experimental data and methodologies, to aid researchers in the strategic design and evaluation of novel anticancer agents.

The Rationale for Targeting Cancer with Quinolone Derivatives

The core structure of 4-oxoquinoline is analogous to that of quinolone antibiotics, which are known to target bacterial DNA gyrase and topoisomerase IV.[2] This has led to the hypothesis that similar derivatives could inhibit their human homolog, topoisomerase II, an enzyme vital for DNA replication and repair in rapidly proliferating cancer cells.[2] By creating transient double-stranded breaks in DNA to resolve topological issues, topoisomerase II presents a key therapeutic target.[2] Inhibition of this enzyme by small molecules can lead to the accumulation of DNA damage and ultimately trigger apoptotic cell death in cancer cells. Furthermore, the broad synthetic accessibility of the quinoline scaffold allows for systematic modifications, particularly at the N-1 position, to explore structure-activity relationships (SAR) and optimize for potency and selectivity against cancer cells.[4][5]

Assessing Cytotoxicity: Key Methodologies

To objectively compare the cytotoxic potential of different 1-substituted-4-oxo-quinoline-3-carboxylate derivatives, standardized and reproducible in vitro assays are paramount. The following protocols are fundamental to generating the comparative data discussed in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that causes a 50% reduction in cell viability, is calculated from the dose-response curves.

Comparative Cytotoxicity of 4-Oxoquinoline-3-Carboxamide Derivatives

A study by de Souza et al. (2014) synthesized a series of 4-oxoquinoline-3-carboxamide derivatives and evaluated their cytotoxicity against a human gastric adenocarcinoma cell line (ACP-03) and a normal human lung fibroblast cell line (MRC-5).[2]

CompoundR1 SubstituentACP-03 IC₅₀ (µM)MRC-5 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ MRC-5 / IC₅₀ ACP-03)
16b 4-methoxy-phenyl10.3> 100> 9.7
17b 4-chloro-phenyl12.5> 100> 8.0
Doxorubicin -0.80.70.875

Data sourced from de Souza, et al. (2014).[2]

The results indicate that derivatives 16b and 17b exhibit significant cytotoxicity against the gastric cancer cell line, with IC₅₀ values in the low micromolar range.[2] Importantly, these compounds displayed high selectivity towards cancer cells, with IC₅₀ values against the normal fibroblast cell line being more than 8 to 9.7 times higher.[2] This is a crucial characteristic for a potential anticancer drug, as it suggests a wider therapeutic window and potentially fewer side effects compared to non-selective agents like doxorubicin.[2]

Exploring the Mechanism of Action: Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The following workflow outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.

Annexin V/PI Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS.[9] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.[10]

Experimental Protocol:

  • Cell Treatment: Culture and treat cells with the quinoline derivatives at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions and incubate in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells[3]

Structure-Activity Relationship (SAR) Insights

The substitution at the N-1 position of the quinolone ring is crucial for its cytotoxic activity.[4] While a comprehensive SAR study on a homologous series of 1-substituted-4-oxo-quinoline-3-carboxylates is needed, general trends from related quinolone structures suggest that the nature of the substituent at this position significantly influences the compound's interaction with its biological target and its pharmacokinetic properties.[5] For instance, the presence of a cyclopropyl group at N-1 has been shown to enhance the overall potency of some quinolones.[5] The studies on the carboxamide derivatives suggest that aryl substituents at the N-1 position can confer potent and selective anticancer activity.

Visualizing the Concepts

To better illustrate the core concepts discussed, the following diagrams are provided.

cluster_0 General Structure of 1-Substituted-4-Oxo-Quinoline-3-Carboxylate Quinoline Core O =O Quinoline Core->O COOH COOH Quinoline Core->COOH R1 Substituent at N-1 R1->Quinoline Core

Caption: General chemical scaffold of 1-substituted-4-oxo-quinoline-3-carboxylate.

Quinolone Derivative Quinolone Derivative Topoisomerase II Topoisomerase II Quinolone Derivative->Topoisomerase II Inhibition DNA Damage DNA Damage Topoisomerase II->DNA Damage Accumulation of Apoptosis Apoptosis DNA Damage->Apoptosis Induction of cluster_workflow Cytotoxicity Evaluation Workflow start Synthesized Quinolone Derivatives assay MTT Assay on Cancer Cell Lines start->assay ic50 Determine IC50 Values assay->ic50 mechanism Mechanism of Action Studies (e.g., Annexin V/PI Assay) ic50->mechanism sar Structure-Activity Relationship Analysis ic50->sar mechanism->sar lead Lead Compound Identification sar->lead

References

A Comparative Analysis of Ethyl vs. Methyl Quinolone-3-Carboxylates: Unraveling the Nuances of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for developing potent therapeutic agents. The 4-oxo-pyridine-3-carboxylic acid moiety is a well-established pharmacophore essential for their mechanism of action.[1][2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of ethyl versus methyl quinolone-3-carboxylates, offering insights for researchers and drug development professionals. While the free carboxylic acid at the C-3 position is widely recognized as crucial for potent antibacterial activity, the corresponding esters often serve as key synthetic intermediates and potential prodrugs. Understanding the subtle yet significant differences imparted by the ethyl versus the methyl ester is critical for optimizing synthetic routes and modulating pharmacokinetic properties.

The Crucial Role of the C-3 Position in Quinolone Activity

The antibacterial power of quinolones stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are vital for bacterial DNA replication, transcription, and repair. Quinolones stabilize the enzyme-DNA complex, leading to lethal double-stranded breaks in the bacterial chromosome.[6][7] The 3-carboxylic acid group, in conjunction with the 4-carbonyl group, is believed to be the primary site of interaction with the DNA gyrase enzyme.[8] Modifications at this position generally lead to a substantial decrease in antibacterial activity, underscoring its importance.[8]

However, the esterified forms of this carboxylic acid, particularly methyl and ethyl esters, are common precursors in the synthesis of quinolone antibiotics.[9][10][11] While not typically the final active pharmaceutical ingredient, their characteristics can influence reaction yields, purification processes, and even act as a basis for prodrug strategies to enhance bioavailability.[12][13]

Head-to-Head Comparison: Ethyl vs. Methyl Esters

FeatureMethyl Quinolone-3-CarboxylateEthyl Quinolone-3-CarboxylateRationale and Implications
Steric Hindrance Minimal steric bulk.Slightly larger steric profile than methyl.The smaller size of the methyl group may offer more favorable interactions in certain synthetic steps. Conversely, the slightly larger ethyl group could potentially influence crystal packing or solubility.
Lipophilicity Lower lipophilicity compared to the ethyl ester.Higher lipophilicity compared to the methyl ester.Increased lipophilicity of the ethyl ester may enhance membrane permeability, a factor that could be exploited in prodrug design. This may also affect solubility in different solvent systems used during synthesis and purification.
Reactivity in Hydrolysis Generally more reactive towards hydrolysis.Slightly less reactive towards hydrolysis.The methyl ester can typically be hydrolyzed to the active carboxylic acid under milder conditions. The ethyl ester may require slightly harsher conditions, which could be a consideration if other sensitive functional groups are present in the molecule.
Antibacterial Activity (as esters) Generally considered inactive or having very weak activity.Generally considered inactive or having very weak activity.The primary role of the ester is as a protecting group or a prodrug moiety. The intrinsic activity of the ester form is significantly lower than the corresponding carboxylic acid. However, some studies on related compounds suggest that small alkyl esters (like methyl and ethyl) are more favorable for activity than bulkier esters.[14]

Mechanism of Action: The Path to Bacterial Cell Death

The journey from a quinolone molecule to the cessation of bacterial growth is a well-orchestrated molecular process. The following diagram illustrates the key steps in the mechanism of action of quinolones.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone Ternary_Complex Quinolone-Enzyme-DNA Complex Quinolone->Ternary_Complex Binds to DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Gyrase->Ternary_Complex Trapped on DNA by Quinolone DNA Bacterial DNA DNA->Ternary_Complex Replication_Block Replication Fork Stalling Ternary_Complex->Replication_Block Blocks DSB Double-Strand Breaks Replication_Block->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces MIC Assay Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read and Record MIC Values incubate->read_results end End read_results->end

References

A Comparative Guide to the Synthetic Efficiency of Routes to Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of various synthetic methodologies for preparing Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key scaffold in medicinal chemistry. The analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive resource for selecting the optimal synthetic route based on efficiency, scalability, and practicality.

Introduction: The Significance of the 4-Quinolone Core

The 4-quinolone ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2] this compound is a valuable derivative in this class, serving as a versatile building block for more complex pharmaceutical compounds. The efficiency of its synthesis is therefore a critical factor in the drug development pipeline. This guide benchmarks the most prominent synthetic strategies, focusing on reaction yield, time, operational simplicity, and green chemistry principles.

Overview of Primary Synthetic Strategies

The synthesis of the target molecule can be approached via two primary strategies: a direct, one-pot cyclization method or a two-step sequence involving the initial formation of a quinolone precursor followed by N-alkylation. Both strategies are heavily influenced by the choice of reaction conditions, with classical thermal methods and modern microwave-assisted techniques offering distinct advantages and disadvantages.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediates & Final Product N_Methylaniline N-Methylaniline Route_A Route A: Direct Cyclization (Gould-Jacobs) N_Methylaniline->Route_A Condensation & Thermal/MW Cyclization Aniline Aniline Route_B1 Step 1: Gould-Jacobs Cyclization Aniline->Route_B1 Condensation & Thermal/MW Cyclization DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Route_A Condensation & Thermal/MW Cyclization DEEM->Route_B1 Condensation & Thermal/MW Cyclization Final_Product Target Molecule: Ethyl 1-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylate Route_A->Final_Product Intermediate_B Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate Route_B1->Intermediate_B Route_B2 Step 2: N-Methylation Route_B2->Final_Product Intermediate_B->Route_B2 CH₃I, K₂CO₃

Caption: High-level overview of the divergent synthetic pathways to the target molecule.

Route A: Direct Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis.[3] This route involves the direct condensation of N-methylaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization to yield the final product in a single synthetic operation (after workup).

Experimental Protocol (Thermal Method)
  • Condensation: In a round-bottom flask, combine N-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-130°C for 1-2 hours. This step forms the key enamine intermediate, with the elimination of ethanol. The progress can be monitored by TLC.

  • Cyclization: To the flask containing the crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C for 30-60 minutes.[4] The high temperature is crucial to overcome the activation energy for the 6-electron electrocyclic ring closure.

  • Workup and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with petroleum ether or hexane to facilitate further precipitation. Collect the solid by filtration, wash thoroughly with the same solvent to remove the diphenyl ether, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol or ethyl acetate to yield the pure compound.

Causality and Insights
  • Solvent Choice: Diphenyl ether is the traditional solvent of choice due to its high boiling point (258°C), which provides the necessary thermal energy for the cyclization step.[5]

  • Temperature Control: Insufficient temperature will result in a poor yield of the cyclized product, with the uncyclized intermediate being the major component. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition.

Route B: Two-Step Synthesis via N-H Quinolone Intermediate

This strategy bifurcates the synthesis into two distinct stages: first, the preparation of the N-unsubstituted quinolone scaffold, followed by a standard N-methylation reaction.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Condensation & Cyclization: Follow the protocol for Route A, but substitute aniline for N-methylaniline. The reaction of aniline with DEEM, followed by thermal cyclization in diphenyl ether, provides the N-H quinolone intermediate.[3][6] This reaction is often higher yielding than with N-substituted anilines due to the reduced steric hindrance and different electronic nature of the primary amine.

Step 2: N-Methylation of the Quinolone Core

  • Reaction Setup: In a flask, suspend the Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry dimethylformamide (DMF).[7] Potassium carbonate acts as the base to deprotonate the quinolone nitrogen.

  • Alkylation: Add iodomethane (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction and Workup: Continue stirring at room temperature for 12-30 hours until the starting material is consumed (monitored by TLC).[7] Pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethyl acetate or ethanol to obtain the pure target molecule.[7]

Causality and Insights
  • Reactivity: Aniline is generally more nucleophilic and less sterically hindered than N-methylaniline, which can lead to a more efficient initial condensation and potentially a higher overall yield in the first step.

  • N-Methylation: This is a robust and high-yielding reaction. Iodomethane is a highly effective methylating agent. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction on the nitrogen anion.

Modern Enhancement: Microwave-Assisted Synthesis

Both Route A and the cyclization step of Route B can be significantly accelerated using microwave irradiation. This "green" chemistry approach often leads to higher yields, shorter reaction times, and cleaner reaction profiles.[8][9]

Comparative Protocol (Microwave Method)
  • Condensation (Solvent-Free): Combine the aniline (or N-methylaniline) (1.0 eq) and DEEM (1.1 eq) in a microwave-safe vessel. Irradiate the mixture at a set power (e.g., 280 W) for 5-10 minutes.[4][10] This solvent-free approach is environmentally friendly and highly efficient.

  • Cyclization: Add diphenyl ether to the vessel containing the intermediate and irradiate in a microwave synthesizer at a high temperature (e.g., 250°C) for 5-15 minutes.[5][11]

  • Workup: Follow the same workup and purification procedure as the thermal method.

Benchmarking the Routes: A Quantitative Comparison

The choice of synthetic route is ultimately dictated by a balance of factors including yield, speed, cost, and safety. The following table summarizes the key performance indicators for each methodology, based on representative data from the literature.

MetricRoute A (Direct Thermal)Route B (Two-Step Thermal)Microwave-Assisted Routes
Overall Yield Moderate (Typically 50-70%)Good to Excellent (Can exceed 75%)Generally Higher (Often >80%)[4]
Total Reaction Time 2-4 hours14-36 hours (including methylation)[7]< 30 minutes (cyclization steps)[5]
Number of Steps 1 (one-pot)21 or 2
Scalability Moderate (high temps can be an issue)High (standard, well-understood reactions)Moderate (requires specialized equipment)
Purification RecrystallizationRecrystallization for both stepsRecrystallization
Safety/Green Profile High energy input, high-boiling solventUse of toxic iodomethane, solvent useReduced energy consumption, faster[8]

Discussion and Recommendation

Caption: Comparative analysis of key efficiency metrics for the synthetic routes.

  • For Speed and Simplicity: The direct microwave-assisted Gould-Jacobs reaction (Route A variant) is the most efficient method. It offers the highest yield in the shortest possible time with the fewest operational steps.[4][5] For laboratories equipped with a chemical microwave reactor, this is the superior choice for rapid synthesis and library generation.

  • For Highest Yield and Scalability (Classical Methods): The two-step thermal approach (Route B) is often the most reliable for achieving the highest overall yield. The individual reactions—Gould-Jacobs on unsubstituted aniline and subsequent N-methylation—are typically robust, high-yielding, and highly scalable using standard laboratory equipment. While it is the most time-consuming route, its predictability makes it ideal for large-scale production where maximizing material throughput is paramount.

  • For General Purpose Synthesis: The direct thermal Gould-Jacobs reaction (Route A) represents a solid baseline. It avoids the handling of the toxic alkylating agent (iodomethane) used in Route B and does not require specialized microwave equipment. It provides a good balance of simplicity and acceptable yield for routine lab-scale synthesis.

Conclusion

The synthesis of this compound can be approached through several viable routes. The optimal choice is contingent on the specific priorities of the research or production campaign. Modern microwave-assisted protocols offer unparalleled speed and efficiency. However, for scalability and situations where the highest possible yield is the primary driver, the more traditional two-step approach of building the quinolone core followed by N-methylation remains a highly effective and reliable strategy.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This guide is structured to provide not just a set of instructions, but a framework of understanding, grounded in regulatory compliance and scientific integrity.

Immediate Safety Profile & Hazard Assessment

Inferred Hazards from Analogs: Based on data for similar quinolone derivatives, the compound should be handled as, at minimum, a substance that can cause skin, eye, and respiratory irritation.[1][2]

Broader Ecotoxicological Concerns of the Quinolone Class: The core of this molecule is a 4-quinolone structure, a class of compounds known for its potent biological activity.[3] Many quinolones, particularly fluoroquinolones, are used as antibiotics.[3][4] A primary concern with this class of compounds is their environmental fate. Improper disposal can lead to:

  • Environmental Persistence: Quinolones can be resistant to biodegradation and persist in soil and water systems.[4][5]

  • Ecotoxicity: These compounds are known to be toxic to bacteria, algae, and other aquatic organisms, potentially disrupting ecosystem balance.[5][6][7][8]

  • Promotion of Antibiotic Resistance: The presence of even low concentrations of these bioactive molecules in the environment can contribute to the development of antibiotic-resistant bacteria, a significant global health threat.[5][8]

Therefore, the cardinal rule for disposal is: Do not discharge this compound or its waste streams into drains or general refuse. [9]

Parameter Guideline Rationale & Citations
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, lab coat.To prevent skin and eye contact with a potential irritant. Standard practice for handling laboratory chemicals.[1]
Handling Precautions Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust.To prevent inhalation of a potential respiratory irritant.[1][9]
First Aid (Inferred) Skin: Wash off with soap and plenty of water.[1] Eyes: Rinse cautiously with water for several minutes.[1] Inhalation: Move person into fresh air.[1][9] Ingestion: Rinse mouth with water; do not induce vomiting.[9]Standard first aid for chemical exposure. Seek immediate medical attention in all cases of significant exposure.
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam.Standard procedure for small organic solid fires.[9]

Regulatory Framework: Navigating EPA and OSHA Compliance

Disposal of laboratory chemicals in the United States is governed primarily by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the generation, transportation, treatment, storage, and disposal of hazardous waste. Laboratories are categorized as Large, Small, or Very Small Quantity Generators (LQG, SQG, VSQG) based on the amount of hazardous waste produced monthly, with different requirements for each category.[10] It is the laboratory's responsibility to be aware of its generator status and comply with all federal, state, and local regulations.[11]

  • OSHA (Occupational Safety and Health Administration): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the "Lab Standard" (29 CFR 1910.1450), are designed to ensure worker safety.[12] This includes requirements for training, labeling, availability of SDS, and the development of a Chemical Hygiene Plan.[13][14][15]

Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the compliant disposal process. This process is designed to be a self-validating system, ensuring that waste is handled safely and correctly at every stage.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level A Unwanted Material (Expired product, residue, contaminated items) B Step 1: Hazardous Waste Determination A->B Is it waste? C Step 2: Container Selection (Compatible, sealable, non-leaking) B->C Classified as Hazardous D Step 3: Labeling (Words 'Hazardous Waste', full chemical name, hazards) C->D Container ready E Step 4: Accumulation (Store in Satellite Accumulation Area - SAA) D->E Properly labeled F Step 5: EHS/Waste Contractor Scheduled Pickup E->F Container full or removal required G Final Disposition (Licensed Treatment, Storage, and Disposal Facility - TSDF) F->G Transport

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

This protocol provides the actionable steps corresponding to the workflow diagram above.

Part A: In-Laboratory Waste Management

  • Hazardous Waste Determination:

    • Any amount of pure this compound, solutions containing it, or materials heavily contaminated with it (e.g., weigh boats, gloves, silica gel from chromatography) must be considered hazardous waste. This determination should be made by a trained professional, such as the principal investigator or a designated lab safety officer, in accordance with your institution's Chemical Hygiene Plan.[16]

  • Container Selection:

    • Select a waste container that is in good condition, compatible with the chemical (a high-density polyethylene (HDPE) or glass container is typically appropriate for organic solids and solutions), and has a secure, leak-proof lid.

    • The container must be kept closed at all times except when actively adding waste. This is a key EPA requirement to prevent the release of vapors.

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "this compound." If it is a mixture, list all components and their approximate percentages.

      • A clear indication of the hazards (e.g., "Irritant," "Ecotoxin").

      • The date when waste was first added to the container.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • The designated waste container must be stored in a Satellite Accumulation Area (SAA).[10]

    • The SAA must be at or near the point of generation and under the control of the operator.

    • It should be a secondary containment bin (e.g., a plastic tub) to contain any potential leaks or spills.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10]

Part B: Facility-Level Disposition

  • Scheduled Waste Pickup:

    • Once the waste container is full, or if it has been in the lab for an extended period (typically 6-12 months, per institutional policy and EPA Subpart K for academic labs), arrange for its removal.[16]

    • Contact your institution's Environmental Health & Safety (EHS) department or your contracted hazardous waste broker. They are trained professionals responsible for the consolidation and compliant transport of hazardous materials.[11]

  • Final Disposition:

    • The EHS department or waste contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). There, it will be disposed of in a manner that neutralizes its hazards and protects the environment, typically via high-temperature incineration.

Emergency Procedures for Spills and Exposures

A robust disposal plan must include protocols for accidental releases.

  • Minor Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (lab coat, gloves, safety glasses).

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste container and label it appropriately.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (Outside of immediate control):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency number or EHS department.

    • Prevent entry into the affected area.

    • Provide emergency responders with the chemical name and any available hazard information.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • In all cases of exposure, seek immediate medical attention and provide the medical staff with the chemical's identity.

By adhering to these procedures, researchers and drug development professionals can ensure they are not only advancing science but are also acting as responsible stewards of their workplace and the broader environment.

References

A Senior Application Scientist's Guide to Handling Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. This compound belongs to the quinolone class, a family of molecules known for their biological activity.[1][2][3] This inherent bioactivity necessitates a rigorous approach to personal protection to mitigate risks of exposure, such as skin, eye, and respiratory irritation.[4][5] The following protocols are designed to be a self-validating system, ensuring that safety is integrated into every step of the experimental workflow.

Hazard Profile and Risk Assessment: The 'Why' Behind the Precautions

Understanding the specific hazards of this compound is critical for appreciating the necessity of the prescribed protective measures. Based on safety data for this compound and its close structural analogs, the primary risks are:

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[4][6]

  • Skin Irritation: The compound is known to cause skin irritation upon contact.[4]

  • Respiratory Tract Irritation: As a solid, fine powder, the compound can easily become airborne, and inhalation may lead to respiratory irritation.[4][5]

  • Harmful if Swallowed: The compound is presumed to be harmful if ingested.[4]

These hazards dictate a multi-faceted personal protective equipment (PPE) strategy focused on creating a complete barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a comprehensive system to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of airborne particulates and accidental splashes requires more robust protection.

  • Mandatory Equipment: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Procedural Rationale: Goggles provide a seal around the eyes, offering superior protection from fine dust and splashes compared to safety glasses.[8] In situations with a higher risk of splashing, such as when transferring solutions or during a spill cleanup, a face shield should be worn in addition to safety goggles.[4]

Skin Protection

A two-layer defense is crucial for preventing skin contact.

  • Gloves: Handle the chemical with impervious gloves at all times.[4][7] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[4][7] Use proper glove removal technique (without touching the glove's outer surface) to avoid contaminating your skin.

  • Protective Clothing: A standard lab coat is the minimum requirement. For handling larger quantities or in situations with a high risk of contamination, wear fire/flame-resistant and impervious clothing.[7][9]

Respiratory Protection

The primary inhalation risk comes from the compound's solid, powder form.

  • When to Use: Respiratory protection is essential when handling the compound outside of a certified chemical fume hood or if dust formation is likely.

  • Type of Respirator: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate particulate filter (e.g., NIOSH N95 or better).[8][9] All respiratory use must be in accordance with a formal respiratory protection program.

PPE Selection Summary

For clarity, the following table summarizes the required PPE for common laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Primary Engineering Control
Weighing Solid Safety GogglesNitrile GlovesLab CoatRequired if not in a fume hoodChemical Fume Hood / Ventilated Balance Enclosure
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required in a fume hoodChemical Fume Hood
Handling Solutions Safety GogglesNitrile GlovesLab CoatNot required in a fume hoodChemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesImpervious Apron/GownRequired (Particulate Respirator)N/A (Emergency Procedure)

Procedural Guide: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential workflow minimizes risk at every stage of handling.

Step 1: Preparation and Engineering Controls

  • Designate Work Area: All handling of the solid compound should occur within a certified chemical fume hood to ensure adequate ventilation.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present.

  • Verify Emergency Equipment: Confirm that a safety shower and eye wash station are accessible and unobstructed.

  • Don PPE: Put on all required PPE as outlined in the table above before opening the primary chemical container.

Step 2: Weighing and Transfer

  • Minimize Dust: Handle the solid gently to avoid creating airborne dust. Use non-sparking tools.[7][9]

  • Controlled Dispensing: Open the container in the fume hood. Use a clean spatula to carefully transfer the desired amount to a weigh boat or directly into the reaction vessel.

  • Immediate Sealing: Securely close the primary container immediately after dispensing.

Step 3: Post-Handling Decontamination and Cleanup

  • Clean Equipment: Decontaminate spatulas and other reusable equipment with an appropriate solvent.

  • Wipe Surfaces: Thoroughly wipe down the work surface inside the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[4]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A Verify Fume Hood & Emergency Equipment B Assemble All Materials & Glassware A->B C Don Full PPE (Goggles, Gloves, Coat) B->C D Gently Weigh & Transfer Solid Compound C->D E Prepare Solution or Perform Reaction D->E F Segregate Waste into Labeled, Closed Containers E->F G Decontaminate Surfaces & Equipment F->G H Properly Doff PPE G->H I Wash Hands Thoroughly H->I J END: Secure Laboratory

Caption: Safe Handling and Disposal Workflow Diagram.

Spill Management and Emergency Procedures

Even with careful planning, accidents can happen. Preparedness is key.

  • Personal Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]

    • Skin: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical advice.[9]

  • Minor Spill (in fume hood):

    • Ensure ventilation is active.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material.

    • Pick up and arrange disposal without creating dust.[4]

    • Place the collected material into a suitable, closed container for disposal.[4][7]

Compliant Disposal Plan

Chemical waste must be handled with the same care as the active compound.

  • Waste Segregation: All materials contaminated with this compound, including excess solid, contaminated gloves, and weigh boats, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4][7]

  • Disposal Method: Do not dispose of this chemical down the drain.[4][7] The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[7]

By integrating these expert-validated procedures and understanding the rationale behind them, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

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